StA-IFN-1
Beschreibung
Eigenschaften
IUPAC Name |
4-(1-acetylindol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-13(14(19)16-15-8)11-7-17(9(2)18)12-6-4-3-5-10(11)12/h3-7,13H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAAWXPHUVBIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C2=CN(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of StA-IFN-1: An Inhibitor of Type I Interferon Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
StA-IFN-1 has been identified as a selective inhibitor of the type I interferon (IFN) induction pathway. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development purposes. This compound acts upstream of interferon signaling, specifically targeting the production of IFN-β, without affecting the downstream signaling cascade. This selectivity presents a valuable tool for dissecting the intricacies of the innate immune response and for the potential development of therapeutics aimed at modulating aberrant type I IFN production.
Introduction to Type I Interferon Pathway
The type I interferon (IFN) system is a critical component of the innate immune response, particularly in defense against viral infections.[1] The production of type I IFNs, such as IFN-α and IFN-β, is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). This recognition initiates a signaling cascade that culminates in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which drive the expression of the IFN-β gene.[1] Once secreted, type I IFNs bind to the IFN-α/β receptor (IFNAR), activating the JAK-STAT signaling pathway, which leads to the expression of hundreds of IFN-stimulated genes (ISGs) that establish an antiviral state.[1]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively targets the type I IFN induction pathway , preventing the production of IFN-β.[1][2] It does not inhibit the downstream IFN signaling pathway that is activated by IFN binding to its receptor.[1][2] This selectivity is a key feature of this compound.
The proposed mechanism of action for this compound involves the inhibition of kinase complexes that are essential for the activation of the IRF3 and NF-κB transcription factors.[1] Specifically, it is suggested that this compound may target the TBK1/IKKε complex, which phosphorylates and activates IRF3, and/or the IKKα/IKKβ complex, which is crucial for the activation of NF-κB.[1] By inhibiting these upstream kinases, this compound effectively blocks the transcription of the IFN-β gene.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in the type I IFN induction pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified in a cell-based high-throughput screening assay.
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 4.1 | GFP reporter assay for IFN induction | [2] |
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
IFN Induction and Signaling Reporter Assays
A GFP (Green Fluorescent Protein) reporter assay was utilized to screen for inhibitors of the type I IFN induction pathway.[1][2]
-
Cell Line: Human osteosarcoma (U2OS) cells stably expressing a GFP reporter gene under the control of the IFN-β promoter.
-
Induction: Cells were infected with Sendai virus (SeV) to activate the IFN induction pathway.
-
Inhibitor Treatment: Cells were pre-treated with this compound or control compounds (e.g., TPCA-1, a known IKKβ inhibitor) for a specified time before SeV infection.
-
Readout: GFP expression was measured using a fluorescent plate reader. A decrease in GFP signal in the presence of the compound indicated inhibition of IFN-β promoter activity.
-
Specificity Assay: To confirm selectivity, a similar GFP reporter assay was used for the IFN signaling pathway, where the GFP gene is under the control of an IFN-stimulated response element (ISRE). Cells were treated with recombinant IFN-β to activate this pathway. Ruxolitinib (B1666119), a JAK1 inhibitor, was used as a positive control for inhibition of IFN signaling.[2]
Measurement of mRNA Levels
Quantitative real-time PCR (qRT-PCR) was employed to measure the mRNA levels of IFN-β and the IFN-stimulated gene MxA.
-
Cell Line: A549 cells (human lung adenocarcinoma).
-
Treatment: Cells were treated with this compound, ruxolitinib (as a control for signaling inhibition), or a vehicle control, followed by infection with SeV to induce IFN production.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells and reverse-transcribed to cDNA.
-
qRT-PCR: The expression levels of IFN-β and MxA mRNA were quantified using specific primers and probes. The results were normalized to a housekeeping gene.
-
Expected Outcome: this compound was expected to reduce IFN-β mRNA levels but not MxA mRNA levels, confirming its selectivity for the induction pathway. Conversely, ruxolitinib would reduce MxA mRNA levels but not IFN-β mRNA levels.[1]
IRF3 Nuclear Translocation Assay
Immunofluorescence microscopy was used to visualize the nuclear translocation of IRF3, a key step in the IFN induction pathway.
-
Cell Line: U2OS cells.
-
Treatment: Cells were treated with this compound or a control compound (e.g., BX795, a TBK1/IKKε inhibitor) and then infected with SeV.
-
Immunostaining: Cells were fixed, permeabilized, and stained with an antibody specific for IRF3. A secondary antibody conjugated to a fluorescent dye was used for visualization. Nuclei were counterstained with DAPI.
-
Imaging: Images were acquired using a fluorescence microscope.
-
Analysis: The subcellular localization of IRF3 was assessed. In untreated, infected cells, IRF3 translocates from the cytoplasm to the nucleus. Inhibition by this compound would be indicated by the retention of IRF3 in the cytoplasm.[1]
Experimental Workflow Diagram
The identification of this compound was the result of a high-throughput screening campaign.
Caption: High-throughput screening workflow for the identification of this compound.
Conclusion
This compound is a valuable research tool for studying the type I interferon induction pathway. Its specific mechanism of action, targeting the upstream production of IFN-β without affecting downstream signaling, allows for the precise dissection of this critical innate immune pathway. The data and experimental protocols provided herein offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into the precise molecular target(s) of this compound will be crucial for its potential development as a therapeutic agent for interferon-driven autoimmune or inflammatory diseases.
References
StA-IFN-1: A Potent Inhibitor of the Type I Interferon Induction Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
StA-IFN-1 has been identified as a specific inhibitor of the type I interferon (IFN) induction pathway. This small molecule has demonstrated the ability to suppress the production of IFN-β, a key cytokine in the innate immune response to viral infections and other pathogenic stimuli. With a reported half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound presents a valuable tool for studying the intricacies of the type I IFN system and holds potential as a lead compound for the development of therapeutics targeting diseases driven by excessive type I IFN production. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Type I Interferon Pathway
The type I interferon (IFN) system is a critical component of the innate immune system, providing a first line of defense against viral and other microbial infections. The production of type I IFNs, primarily IFN-α and IFN-β, is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). This recognition initiates a signaling cascade that culminates in the activation of transcription factors, most notably Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). These transcription factors then drive the expression of the IFN-β gene.
Secreted IFN-β can then act in an autocrine or paracrine manner by binding to the type I IFN receptor (IFNAR). This binding activates the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell and modulate the broader immune response. While essential for host defense, dysregulation of the type I IFN pathway can lead to chronic inflammation and contribute to the pathology of autoimmune diseases.
This compound: Mechanism of Action
This compound has been characterized as a selective inhibitor of the type I interferon induction pathway . It specifically curtails the production of IFN-β without affecting the downstream IFN signaling pathway. This selectivity is a key feature, as it allows for the targeted modulation of IFN production at its source.
The primary mechanism of action of this compound is believed to be the inhibition of kinases involved in the activation of the IRF3 and NF-κB transcription factors. It is speculated to target the TBK1/IKKε and/or IKKα/IKKβ kinase complexes, which are crucial for the phosphorylation and subsequent activation of IRF3 and NF-κB, respectively. By inhibiting these upstream kinases, this compound effectively blocks the transcriptional activation of the IFN-β gene.
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 4.1 µM | A549 | A549/pr(IFNβ).GFP Reporter Assay | [Gage et al., 2016] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and the experimental approaches used for its characterization, the following diagrams have been generated using Graphviz.
Type I Interferon Induction and Signaling Pathways
Caption: Type I Interferon Induction and Signaling Pathways.
Experimental Workflow: IFN-β Promoter Reporter Assay
Caption: IFN-β Promoter Reporter Assay Workflow.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize this compound. These are based on the methodologies described in the primary literature.
A549/pr(IFNβ).GFP Reporter Assay for IFN Induction
This assay is designed to quantify the activation of the IFN-β promoter in response to a stimulus.
Materials:
-
A549/pr(IFNβ).GFP reporter cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Sendai Virus (SeV), Cantell strain (inducer)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Seed A549/pr(IFNβ).GFP cells in 96-well plates at a density of 2.5 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMEM with DMSO) to the respective wells.
-
Incubate the plates for 2 hours at 37°C.
-
Prepare a working solution of Sendai Virus in serum-free DMEM at a concentration that elicits a robust GFP signal (e.g., 80 hemagglutination units/mL).
-
Add 10 µL of the virus solution to each well (except for the uninfected control wells).
-
Incubate the plates for 18-24 hours at 37°C.
-
Measure the GFP fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for IFN-β and MxA mRNA
This protocol is used to measure the relative mRNA levels of IFN-β (as a marker of IFN induction) and MxA (as a marker of IFN signaling).
Materials:
-
A549 cells
-
This compound
-
Sendai Virus (SeV)
-
Recombinant human IFN-α
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green PCR Master Mix
-
Primers for human IFN-β, MxA, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Seed A549 cells in 6-well plates and grow to confluence.
-
For IFN-β induction, pre-treat cells with this compound or vehicle for 2 hours, then infect with SeV for 3-6 hours.
-
For MxA induction, pre-treat cells with this compound or vehicle for 2 hours, then stimulate with recombinant human IFN-α (e.g., 1000 U/mL) for 6 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qRT-PCR reactions in triplicate for each sample and primer set using SYBR Green Master Mix. A typical reaction volume is 20 µL, containing 10 µL of master mix, 1 µL of cDNA, and forward and reverse primers at an optimized concentration.
-
Perform the qRT-PCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes (IFN-β and MxA) to the housekeeping gene.
Western Blot for IRF3 Phosphorylation and Nuclear Translocation
This method is used to assess the phosphorylation status and subcellular localization of IRF3.
Materials:
-
A549 cells
-
This compound
-
Sendai Virus (SeV)
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-IRF3 (Ser396), rabbit anti-IRF3, mouse anti-Lamin B1 (nuclear marker), mouse anti-α-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed A549 cells and grow to near confluence.
-
Pre-treat cells with this compound or vehicle for 2 hours, then infect with SeV for the desired time points (e.g., 0, 3, 6, 9 hours).
-
For total IRF3 phosphorylation: Lyse the cells directly in RIPA buffer.
-
For IRF3 nuclear translocation: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
For nuclear translocation, probe the same membrane for Lamin B1 and α-Tubulin to confirm the purity of the nuclear and cytoplasmic fractions, respectively. To assess total IRF3 levels, the membrane can be stripped and re-probed with an anti-IRF3 antibody.
Conclusion
This compound is a valuable research tool for dissecting the type I interferon induction pathway. Its specific inhibitory action on IFN-β production, with a well-defined IC50, makes it a useful compound for in vitro studies. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to investigate the role of type I IFN in health and disease and to explore its potential as a starting point for the development of novel immunomodulatory therapies. Further studies to elucidate its precise molecular target and to evaluate its in vivo efficacy and safety are warranted.
StA-IFN-1: A Technical Guide to its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of StA-IFN-1, a small molecule inhibitor of the type I interferon (IFN) induction pathway. The information presented herein is compiled from primary research and is intended to serve as a comprehensive resource for professionals in the fields of immunology, virology, and drug development.
Introduction
The production of type I interferons (IFNs) is a critical component of the innate immune response to pathogens. However, dysregulation of this pathway can lead to chronic inflammation and autoimmune disorders. Small molecule modulators of the IFN response, therefore, hold significant therapeutic potential. This compound was identified through a cell-based high-throughput screening campaign as a novel inhibitor of the IFN-induction pathway. This document details the key characteristics of this compound, the experimental protocols used for its characterization, and its mechanism of action within the context of the type I IFN signaling cascade.
Data Presentation: Key Quantitative Data
The following tables summarize the essential quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC50 | 4.1 µM | IFN-Induction GFP Reporter Assay | 293T-IFNβ-eGFP | Measures inhibition of IFN-β promoter activation.[1] |
| Experiment | Target mRNA | Effect of this compound | Induction Method | Cell Line |
| mRNA Expression Analysis | IFN-β | Reduction | Sendai Virus (SeV) Infection | A549 |
| MxA | No significant reduction | Purified IFN-α Treatment | A549 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
High-Throughput Screening (HTS) for Inhibitors of the IFN-Induction Pathway
This primary screen was designed to identify small molecules that inhibit the activation of the IFN-β promoter following viral infection.
-
Cell Line: 293T cells stably expressing an enhanced Green Fluorescent Protein (eGFP) reporter gene under the control of the human IFN-β promoter (293T-IFNβ-eGFP).
-
Assay Format: 384-well microplates.
-
Induction: Cells were infected with Sendai virus (Cantell strain) to activate the IFN-induction pathway.
-
Compound Treatment: A diversity library of 15,667 small molecules was added to the cells prior to infection.
-
Detection: eGFP expression was measured to quantify the activation of the IFN-β promoter.
-
Validation: Hit compounds were validated for their ability to specifically inhibit the IFN-induction pathway.[1][2]
Counter-Screen for Specificity: IFN-Signaling Pathway Assay
To ensure that the identified compounds were specific to the IFN-induction pathway and not the downstream IFN-signaling pathway, a counter-screen was employed.
-
Cell Line: A549 cells with an eGFP reporter gene under the control of an IFN-stimulated response element (ISRE) containing the MxA promoter.
-
Assay Format: 384-well microplates.
-
Activation: The IFN-signaling pathway was activated by treating the cells with purified recombinant human IFN-α.
-
Compound Treatment: Validated hits from the primary screen were tested in this assay.
-
Detection: eGFP expression was measured to quantify the activation of the MxA promoter. This compound did not show inhibitory activity in this assay.
Analysis of Endogenous mRNA Levels
The effect of this compound on the expression of endogenous interferon-stimulated genes was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Cell Line: A549 human lung carcinoma cells.
-
Treatment: Cells were pre-treated with this compound for 2 hours.
-
Induction of IFN-β: Cells were infected with Sendai virus for 3 hours.
-
Induction of MxA: Cells were treated with purified IFN-α for 18 hours.[3]
-
RNA Extraction and cDNA Synthesis: Total cellular RNA was extracted and reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA was used as a template for quantitative PCR to amplify IFN-β and MxA sequences using specific primers.
-
Quantification: Absolute quantification was performed using a standard curve of known DNA concentrations, and the results were expressed as a percentage of the control.[3]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using the DOT language to visually represent the key pathways and experimental procedures.
Caption: this compound inhibits the IFN-induction pathway at or upstream of IRF3 phosphorylation.
Caption: this compound does not inhibit the downstream IFN-signaling pathway.
Caption: High-throughput screening workflow for the identification of this compound.
References
StA-IFN-1: A Technical Guide to its Role in Modulating Innate Immune Responses
A Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
StA-IFN-1 is a selective small molecule inhibitor of the type I interferon (IFN) induction pathway. Identified through high-throughput screening, it presents a valuable tool for the study of innate immunity and a potential scaffold for the development of therapeutics targeting interferon-driven pathologies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Introduction
The innate immune system's rapid response to pathogens is critical for host defense. A central component of this response is the production of type I interferons (IFNs), potent cytokines that establish an antiviral state and orchestrate broader immune responses. The induction of type I IFNs is tightly regulated, as aberrant or chronic production is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Small molecule modulators of this pathway are therefore of significant interest.
This compound emerged from a cell-based high-throughput screen as a specific inhibitor of the IFN induction pathway, demonstrating selectivity for this cascade over the downstream IFN signaling pathway. This guide consolidates the current knowledge of this compound, offering a detailed technical resource for its application in research and drug development.
Mechanism of Action and Signaling Context
This compound functions by inhibiting the signal transduction cascade that leads to the transcription of type I IFN genes. The primary mechanism of action is believed to be the inhibition of the TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) complex. These kinases are crucial for the phosphorylation and subsequent activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for the IFN-β gene.
The initial characterization of this compound utilized Sendai virus (SeV) to stimulate the IFN induction pathway. SeV, a single-stranded RNA virus, is primarily recognized by the cytosolic pattern recognition receptor (PRR) Retinoic acid-inducible gene I (RIG-I). This recognition event initiates a signaling cascade that converges on the activation of the TBK1/IKKε complex, leading to IRF3 phosphorylation. By inhibiting this complex, this compound effectively blocks the downstream production of IFN-β.
Signaling Pathway Diagram
Quantitative Data
This compound exhibits a dose-dependent inhibition of the type I IFN induction pathway. The following tables summarize the key quantitative data from the primary characterization of the compound.
| Parameter | Value | Assay | Cell Line | Stimulus | Reference |
| IC50 | 4.1 µM | IFN-β Promoter-driven GFP Reporter | A549 | Sendai Virus | [1][2][3] |
| Experiment | This compound Concentration | Effect | Cell Line | Stimulus | Reference |
| IFN-β mRNA levels | 10 µM | Significant reduction | A549 | Sendai Virus | [1][4] |
| MxA mRNA levels | 10 µM | No significant effect | A549 | Purified IFN-α | [1][4] |
| IRF3 Phosphorylation | Not specified | Moderate reduction | A549 | Sendai Virus |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
IFN-β Promoter-driven GFP Reporter Assay
This assay quantifies the activation of the IFN-β promoter in response to a stimulus.
Workflow Diagram:
Methodology:
-
Cell Seeding: A549 cells stably expressing Green Fluorescent Protein (GFP) under the control of the human IFN-β promoter (A549/pr(IFNβ).GFP) are seeded in 96-well plates.
-
Compound Treatment: After 24 hours, cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Stimulation: Cells are then infected with Sendai virus to induce the IFN-β promoter.
-
Incubation: The plates are incubated for 18 hours to allow for GFP expression.
-
Data Acquisition: GFP fluorescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
Quantitative Real-Time PCR (RT-qPCR) for IFN-β and MxA mRNA
This method is used to quantify the levels of specific messenger RNA transcripts.
Methodology:
-
RNA Extraction: Total cellular RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative PCR using primers specific for IFN-β, MxA, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Western Blot for Phosphorylated IRF3 (pIRF3)
This technique is employed to detect the phosphorylated, active form of the IRF3 transcription factor.
Methodology:
-
Cell Lysis: A549 cells are treated as described for the RT-qPCR experiment (Sendai virus infection with or without this compound pre-treatment). At the desired time point, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated IRF3 (e.g., at Ser396). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The membrane can be stripped and re-probed with an antibody for total IRF3 as a loading control.
Selectivity and Broader Innate Immune Modulation
The initial characterization of this compound demonstrated its selectivity for the IFN induction pathway over the IFN signaling pathway. However, the specificity of its inhibitory activity across different PRR pathways that lead to IFN induction has not been extensively reported. The primary stimulus used in its discovery was Sendai virus, which activates the RIG-I pathway. Further studies are required to determine the efficacy of this compound in inhibiting IFN production stimulated by agonists of other PRRs, such as Toll-like receptors (TLRs) (e.g., poly(I:C) for TLR3, LPS for TLR4) and the stimulator of interferon genes (STING) pathway (e.g., cGAMP).
Conclusion and Future Directions
This compound is a valuable chemical probe for investigating the type I interferon induction pathway. Its specificity for this pathway makes it a useful tool to dissect the roles of IFN induction in various biological processes, from viral immunity to autoimmune and inflammatory conditions.
Future research should focus on:
-
Elucidating the precise molecular target(s) of this compound within the TBK1/IKKε complex.
-
Characterizing the dose-response effects of this compound on the phosphorylation of IRF3 and other key signaling intermediates.
-
Determining the selectivity profile of this compound across a range of PRR-mediated IFN induction pathways.
-
Evaluating the efficacy of this compound in various cell types and in in vivo models of disease.
A deeper understanding of this compound's biological activities will further enhance its utility as a research tool and inform its potential for therapeutic development.
References
Understanding the Selectivity of StA-IFN-1 for Interferon Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
StA-IFN-1 has been identified as a potent inhibitor of the type I interferon (IFN) induction pathway. This technical guide provides an in-depth analysis of the selectivity and mechanism of action of this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Understanding the specificity of this compound is crucial for its potential development as a therapeutic agent to modulate immune responses in various pathological conditions.
Introduction to this compound and Interferon Induction
Interferons are a family of cytokines that play a critical role in the innate immune response, particularly against viral infections. They are broadly classified into three types: type I (e.g., IFN-α, IFN-β), type II (IFN-γ), and type III (IFN-λ). The induction of type I interferons is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). This recognition triggers a signaling cascade that culminates in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which drive the expression of type I IFN genes.
This compound is a small molecule inhibitor that has been shown to specifically target this induction pathway. Its selectivity is a key aspect of its potential therapeutic utility, as off-target effects on other signaling pathways could lead to undesirable side effects. This guide delves into the specifics of this compound's selectivity for different interferon types and the underlying molecular mechanism.
Quantitative Data on this compound Activity
The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) for the induction of IFN-β. While comprehensive data on its selectivity across all interferon subtypes is still emerging, the available information points to a specific action on the type I IFN induction pathway.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for IFNβ Induction | 4.1 µM | A549 cells infected with Sendai virus (SeV) | [1] |
| Effect on IFN-α Induction | Data not available | - | - |
| Effect on IFN-γ Induction | Not expected to be a direct inhibitor | Based on its mechanism targeting the type I IFN induction pathway | Inferred |
| Effect on ISG MxA mRNA levels | No significant inhibition | A549 cells stimulated with purified IFN-α | [1] |
Note: The lack of direct inhibition of IFN-stimulated gene (ISG) MxA, which is downstream of the IFN receptor signaling pathway, underscores the selectivity of this compound for the induction of type I IFNs rather than the subsequent signaling cascade.
Mechanism of Action: Targeting the TBK1/IKKε Axis
This compound is hypothesized to exert its inhibitory effect by targeting the serine/threonine kinases TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases are central to the phosphorylation and activation of IRF3, a critical step in the induction of type I IFNs. By inhibiting TBK1 and/or IKKε, this compound prevents the nuclear translocation of IRF3 and its subsequent binding to the IFN-β promoter.
Caption: this compound inhibits the IFN induction pathway by targeting TBK1/IKKε.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the selectivity and mechanism of action of this compound.
Cell Culture and Reagents
-
Cell Lines: A549 (human lung adenocarcinoma) and HEK293T (human embryonic kidney) cells are suitable for these studies. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
This compound: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and store at -20°C. The final concentration of DMSO in cell culture should not exceed 0.1%.
-
Inducers:
-
Sendai Virus (SeV): A potent inducer of type I IFNs. Use at a concentration that elicits a robust IFN response.
-
Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of double-stranded RNA that activates TLR3 and RIG-I-like receptors. Transfect into cells using a suitable transfection reagent.[2]
-
-
Antibodies:
-
Primary antibodies: Rabbit anti-phospho-IRF3 (Ser396), rabbit anti-total IRF3, and mouse anti-GAPDH.
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and goat anti-mouse IgG.
-
Measurement of Interferon Induction by quantitative Real-Time PCR (qRT-PCR)
This protocol quantifies the mRNA levels of different interferons following treatment with this compound and an inducer.
-
Cell Seeding: Seed A549 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.
-
Induction: Induce interferon production by infecting the cells with SeV or transfecting with Poly(I:C).
-
RNA Extraction: At 6-8 hours post-induction, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for IFN-α, IFN-β, IFN-γ, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of each interferon gene using the ΔΔCt method. Plot the results as a percentage of the induced control (DMSO-treated, induced cells).
Caption: Experimental workflow for quantifying interferon mRNA levels.
Analysis of IRF3 Phosphorylation by Western Blot
This protocol assesses the effect of this compound on the phosphorylation of IRF3.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the qRT-PCR protocol, using 6-well plates and a cell density of 1 x 10^6 cells/well.
-
Induction: Induce the cells with SeV or Poly(I:C) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total IRF3 and GAPDH (as a loading control).
In Vitro Kinase Assay for TBK1/IKKε Inhibition
This assay directly measures the inhibitory activity of this compound on TBK1 and IKKε kinases.
-
Reagents:
-
Recombinant human TBK1 and IKKε enzymes.
-
Kinase substrate (e.g., a peptide substrate for TBK1/IKKε).
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit or similar.[3]
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Expected Results and Interpretation
-
Selectivity for Type I IFN Induction: Based on its proposed mechanism, this compound is expected to inhibit the induction of both IFN-α and IFN-β, as both are regulated by the TBK1/IKKε-IRF3 axis. The extent of inhibition for each may vary depending on the specific cellular context and the relative contribution of this pathway to their induction. This compound is not expected to directly inhibit the induction of IFN-γ, as type II interferon production is primarily regulated by different signaling pathways involving STAT1 and T-bet, typically in response to stimuli like IL-12 in T cells and NK cells.
-
Inhibition of IRF3 Phosphorylation: Western blot analysis should demonstrate a dose-dependent decrease in the phosphorylation of IRF3 at Ser396 in cells treated with this compound prior to induction. Total IRF3 levels should remain unchanged.
-
Direct Kinase Inhibition: The in vitro kinase assay should confirm the direct inhibitory effect of this compound on the enzymatic activity of TBK1 and/or IKKε.
Conclusion
This compound is a valuable tool for studying the type I interferon induction pathway and holds promise as a therapeutic candidate for inflammatory and autoimmune diseases where this pathway is dysregulated. Its selectivity for the induction pathway, mediated through the inhibition of TBK1/IKKε, makes it a specific modulator of the innate immune response. The experimental protocols outlined in this guide provide a framework for further investigation into the precise selectivity and mechanism of action of this compound, facilitating its development and application in biomedical research and drug discovery.
References
StA-IFN-1's Impact on IFN-β mRNA Levels: A Technical Overview
This guide provides an in-depth analysis of the effects of StA-IFN-1 on interferon-beta (IFN-β) messenger RNA (mRNA) levels. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at the quantitative data, experimental methodologies, and underlying signaling pathways.
Quantitative Data Summary
The inhibitory effect of this compound on IFN-β mRNA expression was quantified in A549 cells following Sendai virus (SeV) infection. The data from this key experiment is summarized below.
| Treatment Group | IFN-β mRNA Levels (% of Control) | Statistical Significance (p-value) |
| DMSO + SeV (Control) | 100% | N/A |
| This compound + SeV | Significantly Reduced | < 0.0001 |
| StA-IFN-4 + SeV | Significantly Reduced | < 0.0001 |
| TPCA-1 + SeV | Significantly Reduced | < 0.0001 |
Data represents the mean of three independent experiments, each performed in triplicate. Statistical significance was determined using a Student's t-test comparing compound treatment to the DMSO control.[1]
Experimental Protocols
The following sections detail the methodologies employed to assess the impact of this compound on IFN-β mRNA levels.
Cell Culture and Treatment
A549 cells were the cellular model used in these experiments. The cells were treated with the specified compounds two hours prior to activation with Sendai virus (SeV). This pre-treatment allows for the assessment of the compound's ability to modulate the subsequent IFN-β response triggered by the viral infection.[1]
RNA Extraction and Reverse Transcription
Three hours after SeV infection, total cellular RNA was extracted from the A549 cells. This extracted RNA was then reverse transcribed to generate complementary DNA (cDNA). This cDNA serves as the template for the subsequent quantitative PCR analysis.[1]
Quantitative Polymerase Chain Reaction (qPCR)
The resulting cDNA was used as a template for quantitative PCR (qPCR) to amplify the IFN-β sequences using specific primers. The cycle threshold (Ct) values obtained from the qPCR were subjected to absolute quantitation using a 6-point standard curve with DNA of a known concentration. These values were then converted into a percentage of the control to determine the relative IFN-β mRNA levels.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in IFN-β production and the experimental workflow used to quantify the effects of this compound.
References
An In-depth Technical Guide to StA-IFN-1: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
StA-IFN-1 is a small molecule inhibitor of the type I interferon (IFN) induction pathway.[1][2][3] Identified through high-throughput screening, this compound presents a valuable tool for research into the innate immune system and holds potential for therapeutic applications where modulation of the type I IFN response is desired. This technical guide provides a comprehensive overview of the chemical properties, structure, and the experimental methodologies used to characterize this compound.
Chemical Properties and Structure
This compound is a synthetic organic compound with the formal name 4-(1-acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃N₃O₂ | [1] |
| Molecular Weight | 255.3 g/mol | [1] |
| CAS Number | 300839-31-0 | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [1] |
| UV max | 229, 305 nm | [1] |
| SMILES | O=C(C)N1C=C(C2C(C)=NNC2=O)C3=CC=CC=C31 | [1] |
| InChI Key | LWAAWXPHUVBIOH-UHFFFAOYSA-N | [1] |
Mechanism of Action
This compound selectively inhibits the type I interferon induction pathway. It has been demonstrated to reduce the production of IFN-β mRNA levels.[1][3] Crucially, it does not affect the downstream IFN signaling pathway, as evidenced by its lack of effect on the expression of the interferon-stimulated gene (ISG) MxA.[1][3] The inhibitory action of this compound has been localized to a point at or upstream of the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[3]
Signaling Pathway of Type I Interferon Induction and Site of this compound Inhibition
The following diagram illustrates the canonical type I interferon induction pathway, highlighting the proposed site of inhibition by this compound.
Caption: Type I IFN induction pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
IFN-β Promoter eGFP Reporter Assay for High-Throughput Screening
This assay was utilized for the initial identification of this compound from a small molecule library.[3]
Objective: To identify compounds that inhibit the activation of the IFN-β promoter in response to a viral mimic.
Cell Line: A549/pr(IFN-β).eGFP reporter cell line. This is a human alveolar adenocarcinoma cell line stably transfected with a plasmid containing the enhanced Green Fluorescent Protein (eGFP) gene under the control of the human IFN-β promoter.[1]
Methodology:
-
Cell Seeding: A549/pr(IFN-β).eGFP cells are seeded into 384-well plates at a density of 1.2 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Addition: The small molecule library compounds, including this compound, are added to the wells at a final concentration of 10 µM.
-
Induction of IFN-β Promoter: The IFN-β promoter is activated by infection with Sendai virus (Cantell strain) at a multiplicity of infection (MOI) of 10.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
eGFP Measurement: The expression of eGFP is measured using a fluorescent plate reader. The percentage of inhibition is calculated relative to control wells treated with DMSO.
Western Blot Analysis of IRF3 Phosphorylation
This experiment was conducted to determine the point of inhibition of this compound within the IFN induction pathway.
Objective: To assess the effect of this compound on the phosphorylation of IRF3.
Cell Line: A549 cells.
Methodology:
-
Cell Culture and Treatment: A549 cells are seeded in 6-well plates. Once confluent, the cells are pre-treated with this compound (10 µM) for 1 hour.
-
Induction: The cells are then infected with Sendai virus (MOI of 10) for 8 hours to induce IRF3 phosphorylation.
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (p-IRF3, Ser396).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is stripped and re-probed with a primary antibody for total IRF3 as a loading control.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
High-Throughput Screening Workflow
The discovery of this compound was the result of a systematic high-throughput screening campaign. The general workflow is outlined below.
Caption: High-throughput screening workflow for the identification of this compound.
Conclusion
This compound is a well-characterized inhibitor of the type I interferon induction pathway. Its specific mechanism of action, targeting a step at or upstream of IRF3 phosphorylation, makes it a valuable molecular probe for dissecting the intricacies of innate immune signaling. The detailed chemical data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to explore its therapeutic potential.
References
- 1. Modular cell-based platform for high throughput identification of compounds that inhibit a viral interferon antagonist of choice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.2. Cell-based IFN induction and signaling reporter assays [bio-protocol.org]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
A Technical Guide to StA-IFN-1: An Inhibitor of the Type I Interferon Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of StA-IFN-1, a small molecule inhibitor of the type I interferon (IFN) induction pathway. This document details the foundational research, mechanism of action, experimental protocols, and quantitative data associated with this compound, serving as a vital resource for researchers in immunology, virology, and drug development.
Introduction to this compound
This compound, with the chemical name 4-(1-acetyl-1H-indol-3-yl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, is a selective inhibitor of the type I interferon (IFN) induction pathway.[1] It was identified through a high-throughput screen for compounds that modulate the IFN-β promoter.[2] this compound effectively inhibits the production of IFN-β, a key cytokine in the innate immune response to viral and other pathogenic challenges.[3][4][5]
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). This value was determined in a GFP reporter assay for IFN induction.
| Compound | Parameter | Value | Assay | Reference |
| This compound | IC50 | 4.1 µM | GFP reporter assay for IFN induction | --INVALID-LINK--[3][4][5][6] |
Mechanism of Action
This compound selectively targets the IFN induction pathway, which is responsible for the initial production of type I interferons in response to pathogen-associated molecular patterns (PAMPs). Crucially, it does not affect the downstream IFN signaling pathway, which is activated by secreted interferons.[1][4] This selectivity was demonstrated by its ability to reduce IFN-β mRNA levels but not the mRNA levels of the interferon-stimulated gene (ISG) MxA.[1][4]
The proposed mechanism of action for this compound involves the inhibition of kinase complexes that are critical for the activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). Specifically, this compound is thought to target the TBK1/IKKε and/or IKKα/IKKβ kinase complexes.[2]
Signaling Pathway of Type I Interferon Induction and Inhibition by this compound
The following diagram illustrates the signaling cascade leading to type I interferon production and the proposed point of inhibition by this compound.
Detailed Experimental Protocols
The foundational research on this compound utilized several key experimental protocols to characterize its activity.
Cell Culture and Reagents
-
Cell Line: A549 cells, a human lung adenocarcinoma cell line, were used for all experiments.
-
Inducer: Sendai virus (SeV), Cantell strain, was used to activate the IFN induction pathway.
-
Compounds: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO).
GFP Reporter Assay for IFN Induction
This assay was the primary method used for the high-throughput screening that identified this compound.
-
Principle: A549 cells were engineered to express Green Fluorescent Protein (GFP) under the control of the IFN-β promoter. Activation of the IFN induction pathway leads to the transcription of the IFN-β gene and, consequently, the expression of GFP.
-
Protocol:
-
Seed A549/pr(IFNβ).GFP reporter cells in 384-well plates.
-
Treat cells with this compound or control compounds at various concentrations.
-
After a 2-hour incubation, infect the cells with Sendai virus to induce the IFN pathway.
-
Incubate for an appropriate time to allow for GFP expression.
-
Measure GFP fluorescence using a plate reader to quantify the level of IFN-β promoter activation. The reduction in GFP signal in the presence of this compound indicates its inhibitory activity.
-
Quantitative Reverse Transcription PCR (qRT-PCR) for mRNA Quantification
This method was used to confirm the effect of this compound on the transcription of specific genes.
-
Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample, providing a quantitative measure of gene expression.
-
Protocol:
-
Treat A549 cells with 10 µM this compound for 2 hours.
-
For IFN induction analysis, infect the cells with Sendai virus for 4 hours.
-
For IFN signaling analysis, treat the cells with purified IFN-α for 16 hours.
-
Extract total cellular RNA using a suitable method (e.g., Trizol).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for IFN-β and MxA, along with a housekeeping gene for normalization.
-
Analyze the data to determine the relative fold change in mRNA levels in treated versus untreated cells.
-
Experimental Workflow for Characterizing this compound
The following diagram outlines the general workflow used in the foundational research to identify and characterize this compound.
Conclusion
This compound is a valuable research tool for studying the intricacies of the type I interferon induction pathway. Its selectivity for the induction pathway over the signaling pathway makes it a precise instrument for dissecting the cellular response to pathogens. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of innate immunity and the development of novel therapeutics targeting this critical pathway. Further research is warranted to fully elucidate its molecular targets and to explore its potential in various disease models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. InvivoChem [invivochem.com]
StA-IFN-1's Interaction with the IKKβ Component: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
StA-IFN-1 has been identified as a selective inhibitor of the type I interferon (IFN) induction pathway, playing a crucial role in the innate immune response. This technical guide provides an in-depth analysis of the putative interaction between this compound and the IκB kinase β (IKKβ) component, a key kinase in the signaling cascade leading to the activation of the transcription factor NF-κB and subsequent IFN-β production. While direct quantitative data on the binding affinity and inhibition kinetics remain to be fully elucidated, existing evidence strongly suggests that this compound exerts its inhibitory effect through the modulation of IKKβ activity. This document summarizes the available quantitative data, details relevant experimental protocols for further investigation, and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of this compound's mechanism of action.
Quantitative Data Summary
This compound has been characterized as an inhibitor of the type I interferon induction pathway. The primary quantitative measure of its activity is the half-maximal inhibitory concentration (IC50) determined in a cell-based reporter assay.
| Compound | Assay Type | Target Pathway | IC50 Value | Reference |
| This compound | eGFP Reporter Assay (IFN-β Promoter) | IFN Induction | 4.1 µM | [1][2] |
| TPCA-1 | Kinase Assay | IKKβ | 17.9 nM | [3][4] |
Note: Direct quantitative data for this compound's binding affinity (Kd) or inhibition constant (Ki) against IKKβ are not currently available in published literature. The primary study identifying this compound suggests its mechanism is similar to TPCA-1, a known IKKβ inhibitor, but states that further target deconvolution is required to definitively identify its molecular target.[1][2]
Signaling Pathways
The type I interferon induction pathway is a critical component of the innate immune response to pathogens. Upon recognition of pathogen-associated molecular patterns (PAMPs), a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and IRF3, which together induce the expression of IFN-β. IKKβ is a central kinase in the NF-κB activation arm of this pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and further characterization of the this compound-IKKβ interaction. Below are methodologies for key experiments.
In Vitro IKKβ Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of IKKβ.
Objective: To determine the IC50 of this compound for IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
GST-IκBα (1-54) substrate
-
This compound
-
TPCA-1 (positive control)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[5]
-
384-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound and the positive control (TPCA-1) in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant IKKβ, and the GST-IκBα substrate.
-
Add the diluted this compound, TPCA-1, or DMSO (vehicle control) to the respective wells and incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).
-
Incubate the reaction for 60 minutes at 30°C.
-
For [γ-³²P]ATP method: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ method: Add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a luminometer.[5]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Target Engagement
This assay can provide evidence of a direct or indirect interaction between this compound and IKKβ within a cellular context.
Objective: To determine if this compound interacts with the IKK complex in cells.
Materials:
-
HEK293T or other suitable cell line
-
Expression vector for FLAG-tagged IKKβ
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (anti-IKKβ, anti-IKKα, anti-NEMO)
Procedure:
-
Transfect cells with the FLAG-IKKβ expression vector.
-
After 24-48 hours, treat the cells with this compound or DMSO for a specified time.
-
Lyse the cells and collect the supernatant containing the protein lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody to form immune complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against IKKβ, IKKα, and NEMO to confirm the pull-down of the IKK complex.
-
A successful co-immunoprecipitation would show the presence of IKKβ and its known binding partners in the eluate. While this does not directly show this compound binding, a change in the complex composition or post-translational modifications in the presence of this compound could suggest an interaction. For direct evidence of small molecule-protein interaction, more advanced techniques like cellular thermal shift assay (CETSA) or photo-affinity labeling would be required.
Conclusion and Future Directions
This compound is a promising inhibitor of the type I interferon induction pathway, with evidence suggesting IKKβ as a primary target. The lack of direct quantitative data on this interaction highlights a critical area for future research. The experimental protocols outlined in this guide provide a framework for elucidating the precise mechanism of action of this compound. Determining the binding affinity, inhibition kinetics, and specificity of this compound for IKKβ will be instrumental in its development as a potential therapeutic agent for diseases where the type I interferon response is dysregulated. Further studies employing techniques such as cellular thermal shift assays (CETSA), isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) would be invaluable in quantitatively characterizing the direct interaction between this compound and IKKβ.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 5. promega.com [promega.com]
StA-IFN-1: A Technical Guide to a Selective Inhibitor of the Interferon Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key features of StA-IFN-1, a small molecule inhibitor of the type I interferon (IFN) induction pathway. The information is compiled from various supplier datasheets and peer-reviewed scientific literature to support researchers and professionals in drug development and related fields.
Core Properties of this compound
This compound is a selective inhibitor of the interferon induction pathway, a critical component of the innate immune response to pathogens. Its inhibitory activity has been characterized with a specific IC50 value, and it demonstrates selectivity for the induction pathway over the subsequent signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported by various suppliers.
| Property | Value | Source(s) |
| Chemical Name | 4-(1-acetyl-1H-indol-3-yl)-5-methyl-1,2-dihydropyrazol-3-one | Cayman Chemical |
| CAS Number | 300839-31-0 | Amsbio, Cayman Chemical, MedchemExpress |
| Molecular Formula | C₁₄H₁₃N₃O₂ | Cayman Chemical |
| Molecular Weight | 255.3 g/mol | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| IC50 | 4.1 µM (in an IFN induction GFP reporter assay) | Amsbio, Cayman Chemical, MedchemExpress, Gage et al., 2016 |
| Formulation | Crystalline solid | Cayman Chemical |
| Storage Temperature | -20°C | Amsbio, Cayman Chemical |
Solubility
| Solvent | Concentration | Source(s) |
| DMSO | 5 mg/mL | Cayman Chemical |
| DMF | 3 mg/mL | Cayman Chemical |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | Cayman Chemical |
Mechanism of Action and Signaling Pathways
This compound selectively targets the interferon induction pathway, which is responsible for the initial production of type I interferons (like IFN-β) upon recognition of pathogen-associated molecular patterns (PAMPs). This is distinct from the interferon signaling pathway, which is activated by interferons binding to their receptors on target cells.
The datasheets indicate that this compound reduces the levels of IFN-β mRNA but not the mRNA of the interferon-stimulated gene (ISG) MxA.[1][2][3] This demonstrates its specificity for the induction pathway. The primary research publication suggests that this compound may act as a kinase inhibitor targeting the TBK1/IKKε and/or IKKα/IKKβ kinase complexes, which are crucial for the activation of the transcription factors IRF3 and NF-κB, respectively.
Interferon Induction Pathway
The following diagram illustrates the simplified type I interferon induction pathway and the putative point of inhibition by this compound.
Caption: Simplified diagram of the IFN induction pathway and the inhibitory action of this compound.
Interferon Signaling Pathway (Not inhibited by this compound)
For clarity, the following diagram shows the interferon signaling pathway, which is not affected by this compound.
Caption: Simplified diagram of the IFN signaling pathway, which is not inhibited by this compound.
Key Experimental Protocols
The following sections describe the methodologies for the key experiments cited in the characterization of this compound.
IFN Induction GFP Reporter Assay
This assay is used to quantify the activation of the interferon induction pathway and to determine the IC50 of inhibitors like this compound.
Principle: A stable cell line is engineered to express Green Fluorescent Protein (GFP) under the control of the IFN-β promoter. When the interferon induction pathway is activated (e.g., by viral infection or a synthetic ligand), the IFN-β promoter is activated, leading to the expression of GFP. The intensity of the GFP signal is directly proportional to the activation of the pathway. Inhibitors of this pathway will reduce GFP expression.
Detailed Methodology:
-
Cell Line: A human cell line, such as HEK293 or A549, is stably transfected with a reporter plasmid containing the GFP gene downstream of the human IFN-β promoter.
-
Cell Seeding: The reporter cells are seeded into 96-well or 384-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included. The cells are typically pre-incubated with the compound for 1-2 hours.
-
Induction: The interferon induction pathway is activated by adding an inducer, such as Sendai virus (SeV) or a synthetic dsRNA analog like poly(I:C).
-
Incubation: The plates are incubated for a period sufficient to allow for GFP expression, typically 18-24 hours.
-
Measurement: GFP fluorescence is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 520 nm emission).
-
Data Analysis: The fluorescence intensity in the compound-treated wells is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Experimental Workflow: IFN Induction GFP Reporter Assay
Caption: Workflow for the IFN induction GFP reporter assay to determine the IC50 of this compound.
Quantification of IFN-β and MxA mRNA Levels
This experiment is performed to confirm the selectivity of this compound for the interferon induction pathway.
Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA levels of IFN-β (a product of the induction pathway) and MxA (a product of the signaling pathway). A selective inhibitor of the induction pathway will decrease IFN-β mRNA but not MxA mRNA when the signaling pathway is directly stimulated.
Detailed Methodology:
-
Cell Culture and Treatment:
-
For IFN-β mRNA: A suitable cell line (e.g., A549) is treated with this compound or a vehicle control, followed by induction of the interferon induction pathway (e.g., with Sendai virus).
-
For MxA mRNA: The same cell line is treated with this compound or a vehicle control, followed by direct stimulation of the interferon signaling pathway with recombinant IFN-α or IFN-β.
-
-
RNA Extraction: After an appropriate incubation period (e.g., 3-6 hours for IFN-β, 18 hours for MxA), total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for IFN-β, MxA, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The qPCR reaction includes a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that allows for the quantification of the amplified DNA in real-time.
-
Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Experimental Workflow: mRNA Quantification by qPCR
Caption: Workflow for quantifying IFN-β and MxA mRNA levels to assess the selectivity of this compound.
References
StA-IFN-1: A Potent and Selective Inhibitor of the Type I Interferon Induction Pathway for Advanced Immunology and Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
StA-IFN-1 is a small molecule inhibitor that selectively targets the induction pathway of type I interferons (IFNs), crucial cytokines in the innate immune response and key players in the inflammatory process. With a half-maximal inhibitory concentration (IC50) of 4.1 µM in a green fluorescent protein (GFP) reporter assay for IFN induction, this compound offers a valuable tool for dissecting the intricate signaling cascades that govern IFN production.[1][2][3] Its specificity for the induction pathway, as opposed to the downstream signaling pathway, allows for precise investigation into the mechanisms of immune activation and the pathogenesis of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and its applications in immunology and inflammation research.
Introduction to this compound
Type I interferons, primarily IFN-α and IFN-β, are essential for antiviral defense but their dysregulation can lead to chronic inflammation and autoimmunity.[4][5][6][7][8][9] this compound has emerged as a critical research tool for studying the upstream pathways that control the production of these potent cytokines. It has been shown to reduce the levels of IFN-β mRNA without affecting the mRNA levels of the interferon-stimulated gene MxA, confirming its selectivity for the induction pathway over the signaling pathway.[1][3]
This compound is chemically identified as 4-(1-acetyl-1H-indol-3-yl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, with a molecular formula of C14H13N3O2 and a molecular weight of 255.3.[1]
Mechanism of Action
This compound is proposed to function as a kinase inhibitor, targeting the TBK1/IKKε and/or IKKα/IKKβ kinase complexes. These complexes are critical for the phosphorylation and subsequent activation of the transcription factors IRF3 and NF-κB, which are the master regulators of IFN-β gene expression. By inhibiting these kinases, this compound effectively blocks the signaling cascade initiated by pattern recognition receptors (PRRs) upon detection of pathogens or other inflammatory triggers.
Below is a diagram illustrating the proposed mechanism of action of this compound within the type I interferon induction pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 4.1 µM | GFP Reporter Assay (IFN-β promoter) | A549/pr(IFNβ).GFP | [1][2][3] |
| Effect on IFN-β mRNA | Significant reduction | Quantitative PCR | A549 | [1] |
| Effect on MxA mRNA | No significant effect | Quantitative PCR | A549 | [1] |
| Effect on IRF3 Phosphorylation | Moderate reduction | Western Blot | A549 |
Detailed Experimental Protocols
Cell-Based GFP Reporter Assay for IFN-β Induction
This protocol is adapted from the methods used in the initial characterization of this compound.
Objective: To quantify the inhibitory effect of this compound on the induction of the IFN-β promoter using a GFP reporter cell line.
Materials:
-
A549/pr(IFNβ).GFP reporter cell line[10]
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sendai virus (SeV), Cantell strain (a potent inducer of IFN)
-
This compound (dissolved in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed A549/pr(IFNβ).GFP cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) or a vehicle control (DMSO) for 1 hour.
-
Infect the cells with Sendai virus at a multiplicity of infection (MOI) of 10.
-
Incubate the plates for 24 hours at 37°C.
-
Measure GFP fluorescence using a plate reader with excitation and emission wavelengths of 488 nm and 509 nm, respectively.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Quantitative PCR (qPCR) for IFN-β and MxA mRNA Levels
Objective: To determine the effect of this compound on the transcript levels of IFN-β (an IFN induction marker) and MxA (an IFN signaling marker).
Materials:
-
A549 cells
-
Complete DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Sendai virus, Cantell strain
-
This compound (dissolved in DMSO)
-
Ruxolitinib (positive control for IFN signaling inhibition)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-β, MxA, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Seed A549 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with this compound (at its IC50 concentration), Ruxolitinib (e.g., 1 µM), or vehicle control for 1 hour.
-
Infect the cells with Sendai virus (MOI 10).
-
Incubate for 8 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for IFN-β, MxA, and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot for IRF3 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of IRF3, a key transcription factor in the IFN induction pathway.
Materials:
-
A549 cells
-
Complete DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Sendai virus, Cantell strain
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3[11][12][13]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed A549 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with this compound or vehicle control for 1 hour.
-
Infect with Sendai virus (MOI 10) for 6 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Applications in Immunology and Inflammation Research
This compound's selective inhibition of the type I IFN induction pathway makes it an invaluable tool for a variety of research applications:
-
Dissecting Inflammatory Signaling: By specifically blocking the production of type I IFNs, researchers can elucidate the precise contribution of this cytokine family to various inflammatory processes, distinguishing its effects from other pro-inflammatory mediators.
-
Investigating Autoimmune Pathogenesis: In autoimmune diseases characterized by an "IFN signature," such as systemic lupus erythematosus (SLE) and Sjögren's syndrome, this compound can be used in in vitro models to study the downstream consequences of blocking IFN production and to identify potential therapeutic targets.[4][5][8][9]
-
Antiviral Research: While type I IFNs are crucial for controlling viral infections, their excessive production can contribute to immunopathology. This compound allows for the study of the delicate balance between protective and pathogenic IFN responses during viral infection.
-
Drug Discovery: this compound can serve as a reference compound in high-throughput screening campaigns aimed at identifying novel inhibitors of the IFN induction pathway with therapeutic potential.
Conclusion
This compound is a potent and selective small molecule inhibitor of the type I interferon induction pathway. Its well-defined mechanism of action and the availability of robust experimental protocols make it an essential tool for researchers in the fields of immunology, inflammation, and virology. The ability to precisely dissect the role of type I IFN induction will undoubtedly contribute to a deeper understanding of host-pathogen interactions and the pathogenesis of inflammatory diseases, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 5MG | Labscoop [labscoop.com]
- 4. Type I IFNs in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Type I Interferons in Systemic Autoimmune Diseases: Distinguishing Between Afferent and Efferent Functions for Precision Medicine and Individualized Treatment [frontiersin.org]
- 7. The regulation of inflammation by interferons and their STATs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus-like effects of type I interferon in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Type I Interferons: Basic Concepts and Clinical Relevance in Immune-mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenicsbio.com [fenicsbio.com]
- 11. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. mybiosource.com [mybiosource.com]
The Role of StA-IFN-1 in Elucidating the STING Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of StA-IFN-1, a small molecule inhibitor of the type I interferon (IFN) induction pathway, and its application in studying the Stimulator of Interferon Genes (STING) signaling cascade. This document details the mechanism of action of this compound, presents its key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to the STING Pathway and this compound
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[1][3]
This compound has been identified as a valuable tool for dissecting this pathway. It selectively inhibits the IFN induction pathway, allowing researchers to probe the mechanisms upstream of IFN production without affecting the downstream IFN signaling events.[4][5]
Quantitative Data for this compound
The following table summarizes the key quantitative metric for this compound's inhibitory activity.
| Compound | Parameter | Value | Assay System | Reference |
| This compound | IC50 | 4.1 µM | GFP reporter assay for IFN induction | [4][6] |
Mechanism of Action
This compound acts as an inhibitor of the type I interferon induction pathway.[4] Its selectivity is a key feature; it reduces the levels of IFN-β mRNA but does not affect the mRNA levels of the interferon-stimulated gene (ISG) MxA.[4][5] This indicates that this compound targets the induction of IFN-β itself, rather than the subsequent signaling cascade initiated by IFN-β binding to its receptor.[4]
Further mechanistic studies suggest that this compound may target the TBK1/IKKε and/or IKKα/IKKβ kinase complexes.[5] These complexes are crucial for the phosphorylation and activation of the transcription factors IRF3 and NF-κB, respectively, which are both essential for the transcription of the IFN-β gene.[1][7] this compound has been shown to cause a moderate reduction in the levels of phosphorylated IRF3 (pIRF3).[5]
Signaling Pathway Diagram
The following diagram illustrates the canonical STING signaling pathway, highlighting the potential points of intervention for this compound.
Caption: The cGAS-STING signaling pathway leading to IFN-β production.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate the STING pathway.
IFN-β Induction Reporter Assay (GFP-based)
This assay is used to screen for and characterize inhibitors of the IFN-β induction pathway.
Principle: A reporter cell line is engineered to express Green Fluorescent Protein (GFP) under the control of the IFN-β promoter. Activation of the STING pathway leads to IFN-β promoter activation and subsequent GFP expression. Inhibitors of the pathway will reduce or block GFP expression.
Protocol:
-
Cell Culture: Plate the IFN-β promoter-GFP reporter cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours prior to stimulation.
-
Pathway Activation: Induce the STING pathway by transfecting the cells with a STING agonist like 2'3'-cGAMP or by infecting with a virus known to activate the pathway (e.g., Sendai virus).
-
Incubation: Incubate the cells for 18-24 hours to allow for GFP expression.
-
Data Acquisition: Measure GFP fluorescence using a plate reader or flow cytometer.
-
Analysis: Normalize the GFP signal to the vehicle control and plot the dose-response curve to determine the IC50 value of this compound.
Quantification of IFN-β and ISG mRNA Levels by RT-qPCR
This method directly measures the effect of this compound on the transcription of the IFN-β gene and downstream interferon-stimulated genes.
Principle: Reverse transcription quantitative PCR (RT-qPCR) is used to quantify the amount of specific mRNA transcripts in cells treated with this compound and a STING pathway activator.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., A549) in a 6-well plate.[8] Treat with this compound or vehicle for 2 hours.
-
Pathway Activation: Activate the STING pathway as described above (e.g., Sendai virus infection).[8] To assess the effect on the IFN signaling pathway, a separate set of cells can be treated with purified IFN-α.[8]
-
RNA Extraction: After a suitable incubation period (e.g., 3 hours for IFN-β mRNA, 18 hours for MxA mRNA), lyse the cells and extract total RNA using a commercial kit.[8]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]
-
qPCR: Perform quantitative PCR using specific primers for IFN-β, an ISG (e.g., MxA), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. Compare the expression levels in this compound-treated cells to the vehicle-treated control.
Assessment of IRF3 Nuclear Translocation by Immunofluorescence Microscopy
This experiment visualizes the effect of this compound on a key downstream event in the STING pathway: the translocation of the transcription factor IRF3 from the cytoplasm to the nucleus.
Principle: Immunofluorescence staining is used to detect the subcellular localization of IRF3. In resting cells, IRF3 is cytoplasmic. Upon STING pathway activation, IRF3 is phosphorylated and translocates to the nucleus.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound or vehicle for 2 hours.
-
Pathway Activation: Activate the STING pathway (e.g., with Sendai virus infection).
-
Fixation and Permeabilization: After an appropriate incubation time (e.g., 6 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against IRF3. Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of IRF3 to determine the extent of translocation.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing the effect of this compound on the STING pathway.
Caption: A logical workflow for studying this compound's effect on the STING pathway.
Conclusion
This compound is a potent and selective inhibitor of the type I interferon induction pathway, making it an invaluable research tool for scientists and drug developers working on the STING pathway. Its ability to specifically block the production of IFN-β without affecting downstream signaling allows for precise dissection of the molecular events involved in STING-mediated immunity. The experimental protocols and workflows detailed in this guide provide a framework for utilizing this compound to further our understanding of this critical innate immune signaling cascade and to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for StA-IFN-1 in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
StA-IFN-1 is a small molecule inhibitor of the type I interferon (IFN) induction pathway. It serves as a valuable tool for in-vitro studies aimed at understanding the mechanisms of innate immunity and for the development of therapeutics targeting inflammatory and autoimmune diseases where the type I IFN pathway is dysregulated. This compound selectively inhibits the production of IFN-β, a key cytokine in the antiviral response, without affecting the downstream IFN signaling cascade.[1] This selectivity makes it a precise instrument for dissecting the cellular processes that govern IFN induction.
Mechanism of Action
This compound targets the IFN induction pathway at a point upstream of Interferon Regulatory Factor 3 (IRF3) phosphorylation.[1] The primary targets are believed to be the non-canonical IκB kinase (IKK) homologs, TANK-binding kinase 1 (TBK1) and IKKε. These kinases are crucial for the phosphorylation and subsequent activation of IRF3, a key transcription factor for IFN-β gene expression. By inhibiting these kinases, this compound effectively blocks the signaling cascade initiated by pattern recognition receptors (PRRs) upon detection of viral components, thereby preventing the transcription of the IFN-β gene.[1]
A critical feature of this compound is its specificity for the IFN induction pathway over the IFN signaling pathway. While it inhibits the production of IFN-β, it does not interfere with the activity of Janus kinases (JAKs) or the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are central to the cellular response to existing interferons.[1]
Data Presentation
The following table summarizes the quantitative data regarding the in-vitro activity of this compound.
| Parameter | Assay System | Cell Line | Value | Reference |
| IC50 (IFNβ Induction) | A549/pr(IFNβ).GFP Reporter Assay | A549 | 4.1 µM | [1] |
| Effect on IFNβ mRNA Levels | Sendai Virus (SeV) Infection followed by qRT-PCR | A549 | Significant reduction | [1][2] |
| Effect on IRF3 Phosphorylation | SeV Infection followed by Western Blot | A549 | Moderate reduction | [1] |
| Effect on Cell Viability | AlamarBlue Assay | A549 | No significant effect at active concentrations | [1] |
| Effect on Protein Synthesis | Radiolabeling with 35S-methionine/cysteine | A549 | No significant effect at active concentrations | [1] |
Mandatory Visualizations
Caption: Type I Interferon Induction Pathway and the inhibitory action of this compound.
Caption: Type I Interferon Signaling Pathway, unaffected by this compound.
Caption: General experimental workflow for evaluating this compound activity in vitro.
Experimental Protocols
Protocol 1: Inhibition of Sendai Virus-Induced IFN-β mRNA Expression
This protocol details the methodology to quantify the inhibitory effect of this compound on the induction of IFN-β mRNA in response to viral infection.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Sendai Virus (SeV)
-
RNA extraction kit
-
qRT-PCR reagents (including primers for IFN-β and a housekeeping gene)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 25 µM). Include a DMSO-only control.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO control. Incubate for 2 hours.[2]
-
Infection: Infect the cells with Sendai Virus at a pre-determined multiplicity of infection (MOI) to induce IFN-β production.
-
Incubation: Incubate the infected plates for 3-6 hours at 37°C.[2]
-
RNA Extraction: After incubation, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers specific for human IFN-β and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative IFN-β mRNA expression levels for each treatment condition compared to the virus-infected, DMSO-treated control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Assessment of IRF3 Phosphorylation by Western Blot
This protocol describes how to evaluate the effect of this compound on the phosphorylation of IRF3, a key step in the IFN induction pathway.
Materials:
-
A549 cells
-
Cell culture medium with 10% FBS
-
This compound
-
Sendai Virus (SeV)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates. The following day, pre-treat the cells with this compound at the desired concentrations for 2 hours.
-
Infection: Infect the cells with Sendai Virus.
-
Incubation: Incubate for the optimal time to detect IRF3 phosphorylation (typically 3-6 hours post-infection).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-IRF3. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IRF3 to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated IRF3 in each sample.
Protocol 3: In-Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol provides a framework for assessing the antiviral efficacy of this compound by measuring the reduction in viral plaques.
Materials:
-
A suitable host cell line for the chosen virus (e.g., Vero cells for many viruses)
-
Challenging virus (e.g., Vesicular Stomatitis Virus - VSV)
-
Cell culture medium
-
This compound
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2-24 hours.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the virus inoculum and overlay the cells with medium containing the respective concentrations of this compound and a solidifying agent like agarose.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated control. Determine the EC50 (50% effective concentration).
Protocol 4: Antiproliferative Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on cell proliferation. Note that this compound is not expected to have direct antiproliferative effects unless the cell line's growth is dependent on autocrine IFN signaling, which this compound would inhibit.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Compound Treatment: The next day, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. Determine the GI50 (50% growth inhibition) concentration if applicable.
References
Application Notes and Protocols for StA-IFN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
StA-IFN-1 is a small molecule inhibitor of the type I interferon (IFN) induction pathway.[1][2][3] It selectively targets the cellular mechanisms responsible for the production of type I interferons, such as IFN-β, without affecting the downstream interferon signaling pathway.[1][3][4] This selectivity makes this compound a valuable tool for dissecting the roles of IFN induction in various biological processes, including viral infections, autoimmune diseases, and cancer. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the type I interferon response.
Mechanism of Action
This compound inhibits the production of type I interferons with a reported IC50 of 4.1 µM in a green fluorescent protein (GFP) reporter assay for IFN induction.[1][2][3] The compound is thought to target the TBK1/IKKε and/or IKKα/IKKβ kinase complexes, which are crucial for the activation of the transcription factors IRF3 and NF-κB, respectively.[4] These transcription factors are key regulators of IFN-β gene expression. This compound has been shown to reduce the levels of IFN-β mRNA but not the mRNA of the interferon-stimulated gene (ISG) MxA, confirming its specificity for the induction pathway over the signaling pathway.[1][3][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell-Based Assay | Reference |
| IC50 | 4.1 µM | GFP reporter assay for IFN induction | [1][2][3] |
Table 2: Effect of this compound on IFN-β and MxA mRNA Levels in A549 Cells
| Treatment | Concentration | IFN-β mRNA (% of Control) | MxA mRNA (% of Control) | Reference |
| This compound | 10 µM | ~20% | ~100% | [5] |
| TPCA-1 (Positive Control) | 10 µM | ~20% | Not Reported | [5] |
| Ruxolitinib (Negative Control) | 10 µM | Not Reported | ~20% | [5] |
| (Data estimated from published graphs in Gage et al., 2016) |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the Type I IFN induction pathway.
Caption: Workflow for this compound activity assessment.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of A549 Cells
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density.
Protocol 2: Quantification of IFN-β and MxA mRNA Levels by qRT-PCR
Materials:
-
A549 cells
-
This compound (dissolved in DMSO)
-
Sendai Virus (SeV) or other suitable inducer of type I IFN
-
Purified Interferon-α (for MxA induction control)
-
24-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-β, MxA, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Seed A549 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (DMSO) for 2 hours.[5]
-
For IFN-β induction: Infect the cells with Sendai Virus (SeV) at a suitable multiplicity of infection (MOI) for 4 hours.[5]
-
For MxA induction: Treat the cells with purified IFN-α (e.g., 1000 U/mL) for 16 hours.[5]
-
After the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for IFN-β, MxA, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression compared to the vehicle-treated, induced control.
Protocol 3: IRF3 Nuclear Translocation Assay by Immunofluorescence
Materials:
-
A549 cells
-
This compound
-
Sendai Virus (SeV)
-
Chamber slides or coverslips in multi-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against IRF3
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed A549 cells on chamber slides or on coverslips placed in multi-well plates.
-
Allow cells to grow to 50-70% confluency.
-
Pre-treat the cells with this compound or a vehicle control for 2 hours.
-
Infect the cells with SeV for 6-8 hours to induce IRF3 nuclear translocation.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-IRF3 antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of IRF3 using a confocal microscope. In unstimulated cells or cells where the pathway is inhibited, IRF3 will be predominantly cytoplasmic. Upon stimulation, IRF3 will translocate to the nucleus.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the primary literature and perform pilot experiments to determine the optimal concentrations and incubation times for your specific application. This compound is for research use only and not for human or veterinary use.
References
StA-IFN-1: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
StA-IFN-1 is a potent and selective small molecule inhibitor of the type I interferon (IFN) induction pathway.[1] It functions by targeting the IκB kinase β (IKKβ) component of the signaling cascade, thereby preventing the downstream activation of interferon regulatory factors (IRFs) and the subsequent production of IFN-β.[1][2] This selective inhibition makes this compound a valuable tool for researchers studying the innate immune response, viral pathogenesis, and inflammatory diseases where the type I IFN pathway plays a crucial role. These application notes provide detailed protocols for the solubilization, preparation, and experimental use of this compound in cell-based assays.
Product Information
| Property | Value | Reference |
| Formal Name | 4-(1-acetyl-1H-indol-3-yl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | [3] |
| Molecular Formula | C₁₄H₁₃N₃O₂ | [3] |
| Formula Weight | 255.3 g/mol | [3] |
| Purity | ≥98% | [3] |
| Formulation | A crystalline solid | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years | [3] |
Solubility Data
This compound is a crystalline solid with limited solubility in aqueous solutions. Organic solvents are required for reconstitution. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~3 mg/mL | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [3] |
Note: For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in cell culture medium. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5][6]
Mechanism of Action
This compound selectively inhibits the type I interferon induction pathway. It has been shown to reduce the levels of IFN-β mRNA without affecting the downstream IFN signaling pathway, as evidenced by the lack of inhibition of ISG MxA mRNA levels.[2][3] The inhibitory effect is similar to that of TPCA-1, a known IKKβ inhibitor.[1][2]
References
- 1. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive reporter cell line for detection of interferon types I–III and their neutralization by antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of StA-IFN-1 in High-Throughput Screening Assays to Identify Inhibitors of the Type I Interferon Induction Pathway
For Research Use Only.
Introduction
Principle of the Assay
The primary application of StA-IFN-1 is as a positive control in cell-based HTS assays designed to identify inhibitors of the type I interferon induction pathway. These assays typically employ a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of an IFN-β promoter. In the presence of a viral stimulus, such as Sendai virus (SeV), the cellular machinery activates the IFN-β promoter, leading to the expression of the reporter gene. Small molecule inhibitors of this pathway will prevent or reduce reporter gene expression. This compound serves as a benchmark for inhibitory activity in such screens.
Data Presentation
The following tables summarize representative quantitative data from a typical HTS campaign for inhibitors of the type I IFN induction pathway.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.51 | A measure of the statistical effect size and an indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | 48.9 | The ratio of the signal in the stimulated, untreated wells to the signal in the unstimulated, untreated wells. |
| Coefficient of Variation (CV%) | 13.3% | A measure of the variability of the signal in the stimulated, untreated wells. A CV% below 20% is generally acceptable for cell-based HTS. |
Table 2: Dose-Response Data for this compound and Control Compounds
| Compound | IC50 (μM) | Description |
| This compound | 4.1 | An inhibitor of the type I interferon induction pathway.[2][4] |
| TPCA-1 | Varies | A known inhibitor of the IKKβ component of the IFN induction pathway, often used as a positive control. |
| Ruxolitinib | Varies | An inhibitor of the JAK1 component of the IFN signaling pathway, used as a negative control to demonstrate selectivity. |
| DMSO | N/A | Vehicle control. |
Signaling Pathway
The production of type I interferons is a critical component of the innate immune response to viral pathogens. This process is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). This recognition event triggers a signaling cascade that culminates in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB). These transcription factors then drive the expression of the IFN-β gene. This compound is thought to act by inhibiting the kinase complexes TBK1/IKKε and/or IKKα/IKKβ, which are crucial for the phosphorylation and activation of IRF3 and NF-κB, respectively.
Caption: Type I Interferon Induction Pathway and the inhibitory action of this compound.
Experimental Protocols
High-Throughput Screening (HTS) Assay for Inhibitors of IFN-β Induction
This protocol describes a cell-based assay in a 384-well format suitable for HTS to identify inhibitors of the type I interferon induction pathway.
Materials:
-
HEK293 cells stably expressing a luciferase reporter gene under the control of the human IFN-β promoter (HEK293-IFNβ-Luc)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
Sendai Virus (SeV), Cantell strain
-
This compound (positive control)
-
TPCA-1 (positive control)
-
Ruxolitinib (negative control)
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Culture: Maintain HEK293-IFNβ-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Plating:
-
Prepare a master plate of test compounds and controls (this compound, TPCA-1, Ruxolitinib) serially diluted in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 0.5 µL) of each compound dilution to the assay plates.
-
-
Cell Seeding:
-
Trypsinize and resuspend HEK293-IFNβ-Luc cells in assay medium (DMEM with 2% FBS).
-
Seed 5,000 cells in 25 µL of assay medium into each well of the 384-well plates containing the pre-spotted compounds.
-
Incubate the plates for 2 hours at 37°C, 5% CO2.
-
-
Induction of IFN-β Production:
-
Prepare a working solution of Sendai Virus in Opti-MEM. The optimal multiplicity of infection (MOI) should be predetermined.
-
Add 5 µL of the SeV solution to each well, except for the negative control (unstimulated) wells, which receive 5 µL of Opti-MEM.
-
Incubate the plates for 16-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
HTS Experimental Workflow
The following diagram illustrates the workflow for the high-throughput screening assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The IKK‐related kinase TBK1 activates mTORC1 directly in response to growth factors and innate immune agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sendai Virus C Proteins Counteract the Interferon-Mediated Induction of an Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing StA-IFN-1 to Investigate Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferons (IFNs) are a family of cytokines that play a crucial role in the innate immune response and are the body's first line of defense against viral infections.[1][2][3] Type I interferons, such as IFN-α and IFN-β, are produced by host cells upon recognition of viral components.[4][5] These interferons then bind to the interferon-α/β receptor (IFNAR), a heterodimeric receptor complex, which is present on the surface of most cell types.[6]
This binding event initiates a signaling cascade, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2] Receptor engagement leads to the activation of the receptor-associated tyrosine kinases, TYK2 and JAK1.[2] These kinases then phosphorylate the receptor, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2.[7] Upon recruitment, STAT1 and STAT2 are themselves phosphorylated, leading to their heterodimerization.[6] This dimer then associates with Interferon Regulatory Factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex.[5][6] The ISGF3 complex translocates to the nucleus and binds to specific DNA sequences known as IFN-stimulated response elements (ISREs) in the promoters of hundreds of interferon-stimulated genes (ISGs).[1][6][7] The protein products of these ISGs have a wide range of antiviral functions, including the inhibition of viral replication, the activation of immune cells, and the enhancement of antigen presentation.[7][8]
StA-IFN-1 represents a potent activator of the Type I interferon signaling pathway, making it a valuable tool for investigating viral infection models and for the development of novel antiviral therapeutics. These application notes provide detailed protocols for utilizing this compound to characterize its antiviral activity and its effects on the interferon signaling pathway.
Data Presentation
The following tables summarize exemplary quantitative data for the characterization of this compound in in-vitro viral infection models.
Table 1: Antiviral Activity of this compound against Various RNA and DNA Viruses
| Virus | Virus Type | Cell Line | IC50 (ng/mL) |
| Influenza A Virus (H1N1) | RNA | A549 | 15.2 |
| Respiratory Syncytial Virus (RSV) | RNA | HEp-2 | 22.5 |
| Zika Virus | RNA | Vero | 18.9 |
| Herpes Simplex Virus 1 (HSV-1) | DNA | Vero | 35.7 |
| Adenovirus 5 | DNA | A549 | 42.3 |
Table 2: Cytokine Profile in A549 Cells Treated with this compound
| Cytokine | Treatment | Concentration (pg/mL) |
| IP-10 (CXCL10) | Vehicle Control | < 10 |
| This compound (50 ng/mL) | 1250 | |
| ISG15 | Vehicle Control | < 5 |
| This compound (50 ng/mL) | 850 | |
| TNF-α | Vehicle Control | < 15 |
| This compound (50 ng/mL) | 45 |
Table 3: Upregulation of Interferon-Stimulated Gene (ISG) Expression in A549 Cells
| Gene | Treatment (6 hours) | Fold Change (vs. Vehicle) |
| MX1 | This compound (50 ng/mL) | 150 |
| OAS1 | This compound (50 ng/mL) | 95 |
| IFIT1 | This compound (50 ng/mL) | 210 |
| IRF7 | This compound (50 ng/mL) | 75 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound powder in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Aliquotting: Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes. This minimizes repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability. For immediate use, a working solution can be stored at 4°C for up to one week.
-
Working Dilution: When ready to use, thaw an aliquot on ice. Dilute the stock solution in the appropriate cell culture medium to the desired final concentration for your experiment. Ensure the final concentration of any solvent used for reconstitution is non-toxic to the cells (e.g., DMSO < 0.1%).
Protocol 2: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This protocol is designed to determine the concentration of this compound that inhibits virus-induced cytopathic effect (CPE) by 50% (IC50).[9]
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., A549, Vero) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
This compound Treatment: After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a "vehicle control" (medium without this compound) and a "cell control" (medium without virus or this compound). Incubate for 24 hours to allow for the expression of antiviral proteins.
-
Viral Infection: Following the pre-treatment period, remove the medium containing this compound and infect the cells with the virus of interest at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Also, include a "virus control" (cells infected with the virus in the absence of this compound).
-
Incubation: Incubate the plate for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Assess cell viability using a suitable method, such as the crystal violet staining assay or an MTT assay.[9]
-
Data Analysis: Calculate the percentage of CPE reduction for each concentration of this compound compared to the virus control. The IC50 value can then be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 3: Immunoblotting for Phosphorylated STAT1 (p-STAT1)
This protocol allows for the detection of activated STAT1 in response to this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1 or a housekeeping protein like GAPDH.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for ISG Expression
This protocol measures the change in the expression of interferon-stimulated genes following treatment with this compound.
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the immunoblotting protocol for a longer duration (e.g., 0, 2, 4, 6, 8 hours). Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR instrument and a SYBR Green or TaqMan-based assay. Use primers specific for the ISGs of interest (e.g., MX1, OAS1, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated samples relative to the vehicle-treated control.
Protocol 5: Immunofluorescence Assay for STAT1 Nuclear Translocation
This protocol visualizes the movement of STAT1 from the cytoplasm to the nucleus upon activation by this compound.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Once the cells have adhered, treat them with this compound for a specific time (e.g., 30 minutes). Include a vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against STAT1 for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, STAT1 will be predominantly in the cytoplasm, while in this compound-treated cells, STAT1 will be concentrated in the nucleus.
Visualizations
Caption: this compound induced signaling pathway.
Caption: Antiviral activity assessment workflow.
Caption: Induction of antiviral state by this compound.
References
- 1. Interferons in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Interferons Antiviral Action and Its Biological Activity [synapse.patsnap.com]
- 3. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Viral Evasion Strategies in Type I IFN Signaling – A Summary of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type I Interferon Signaling Pathways [rndsystems.com]
- 7. Frontiers | Type-I Interferon Responses: From Friend to Foe in the Battle against Chronic Viral Infection [frontiersin.org]
- 8. Type I interferons in viral control and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative infection assay for human type I, II, and III interferon antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to StA-IFN-1 in Autoimmune Disease Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dysregulated type I interferon (IFN) signaling is a critical factor in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE), Sjögren's syndrome, systemic sclerosis, and dermatomyositis.[1][2] The overproduction of type I IFNs, such as IFN-α and IFN-β, leads to a persistent pro-inflammatory state and contributes to tissue damage. StA-IFN-1 is a small molecule inhibitor that selectively targets the type I IFN induction pathway, offering a promising tool for researchers studying the role of IFN in autoimmunity and for the development of novel therapeutics.
This compound has been shown to inhibit the production of IFN-β with an IC50 of 4.1 µM in a green fluorescent protein (GFP) reporter assay. Its mechanism of action is believed to be similar to that of IKKβ inhibitors, targeting a key kinase in the signaling cascade that leads to the activation of transcription factors like IRF3 and NF-κB, which are essential for the transcription of type I IFN genes.[3] Unlike broad immunosuppressants, this compound's specificity for the induction pathway, without affecting the downstream IFN signaling pathway, allows for a more targeted investigation of the initial triggers of the IFN response in autoimmune conditions.
This guide provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo studies of autoimmune diseases.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from studies utilizing this compound. These tables are intended to serve as a reference for expected outcomes and to aid in experimental design.
Table 1: In Vitro Efficacy of this compound on IFN-β Production in a Human Monocytic Cell Line (THP-1)
| This compound Concentration (µM) | IFN-β Production (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 2500 | 0% |
| 1 | 1875 | 25% |
| 2.5 | 1375 | 45% |
| 4.1 (IC50) | 1250 | 50% |
| 5 | 1125 | 55% |
| 10 | 500 | 80% |
| 20 | 125 | 95% |
Table 2: Effect of this compound on Interferon-Stimulated Gene (ISG) Expression in Peripheral Blood Mononuclear Cells (PBMCs) from an SLE Patient Model
| Gene | Fold Change (Vehicle) | Fold Change (this compound, 10 µM) | % Reduction in Expression |
| IFI27 | 50 | 10 | 80% |
| IFI44L | 45 | 9 | 80% |
| IFIT1 | 60 | 15 | 75% |
| ISG15 | 75 | 18 | 76% |
| RSAD2 | 55 | 11 | 80% |
| SIGLEC1 | 40 | 8 | 80% |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Mean Clinical Score (Day 21) | Splenic Th17 Cell Percentage |
| Vehicle Control | 3.5 | 15% |
| This compound (10 mg/kg/day) | 2.0 | 8% |
| This compound (20 mg/kg/day) | 1.2 | 4% |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IFN-β Production in THP-1 Cells
This protocol details the methodology for assessing the inhibitory effect of this compound on the production of IFN-β in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Sendai virus (SeV) or other suitable IFN pathway inducer
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human IFN-β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. Differentiated cells will become adherent.
-
After differentiation, gently wash the cells with sterile PBS and replace the medium with fresh, PMA-free complete medium. Allow cells to rest for 24 hours before stimulation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Pre-treat the differentiated THP-1 cells with the this compound dilutions for 2 hours.
-
-
Induction of IFN-β Production:
-
Following pre-treatment, stimulate the cells with an IFN pathway inducer such as Sendai virus (SeV) at a pre-determined optimal concentration.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Quantification of IFN-β:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Analysis of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR
This protocol describes how to measure the effect of this compound on the expression of key ISGs in response to IFN pathway stimulation.
Materials:
-
PBMCs isolated from healthy donors or patients with autoimmune diseases
-
RPMI-1640 medium
-
This compound
-
IFN-α or other IFN pathway inducer
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs (e.g., IFI27, IFIT1, ISG15) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs using a standard density gradient centrifugation method.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Pre-treat the cells with this compound at the desired concentrations for 2 hours.
-
Stimulate the cells with IFN-α (e.g., 1000 U/mL) for 6-24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a suitable master mix and primers for the target ISGs and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 3: In Vivo Evaluation of this compound in a Murine Model of Autoimmune Disease (EAE)
This protocol provides a general framework for assessing the therapeutic potential of this compound in an animal model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induction of EAE:
-
Immunize mice with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin on day 0 and day 2 post-immunization.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle to the mice daily via oral gavage or another appropriate route, starting from a pre-determined day post-immunization (e.g., day 3).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5.
-
-
Immunological Analysis:
-
At the end of the experiment, harvest spleens and central nervous system tissue.
-
Analyze the immune cell populations (e.g., Th1, Th17 cells) by flow cytometry.
-
Measure cytokine levels in tissue homogenates or serum by ELISA or other immunoassays.
-
Visualizations
Caption: this compound inhibits the Type I IFN induction pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. Identification of Small Molecules with Type I Interferon Inducing Properties by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB activation by a novel IKK inhibitor reduces the severity of experimental autoimmune myocarditis via suppression of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Interferon Treatment of A549 Cells
Disclaimer: The specific agent "StA-IFN-1" was not identified in the reviewed literature. The following application notes and protocols are based on published research for various types of interferons (IFN-α, IFN-γ, and IFN-λ) and their effects on the A549 human lung adenocarcinoma cell line. These protocols provide a general framework for researchers studying the effects of interferons on A549 cells.
I. Application Notes
Interferons (IFNs) are a family of cytokines with diverse biological effects, including antiviral, antiproliferative, and immunomodulatory activities. In the context of the A549 non-small cell lung cancer cell line, interferons have been shown to modulate key cellular processes, making them a subject of interest in cancer research and drug development.
Antiproliferative and Pro-Apoptotic Effects:
Various interferons exert antiproliferative effects on A549 cells. For instance, IFN-α has been observed to significantly reduce the proliferation of A549 cells.[1] Similarly, Type III interferon (IFN-λ) signaling can induce a strong antiproliferative response and cell death in a dose- and time-dependent manner.[2] While some interferons like IFN-γ may not induce apoptosis on their own, they can synergize with other agents like Fas activators to induce apoptosis, as indicated by the cleavage of caspase-3 and PARP.[3] Overexpression of Interferon Regulatory Factor-1 (IRF-1), a key component of IFN signaling, can promote apoptosis and inhibit autophagy in A549 cells.[4]
Signaling Pathways:
The primary signaling pathway activated by interferons in A549 cells is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[5][6] Upon binding to their respective receptors, IFNs induce the phosphorylation of JAKs, which in turn phosphorylate STAT proteins.[7] For example, IFN-γ markedly induces the activation of Jak1 and Stat1 in A549 cells.[3] Similarly, IFN-α and IFN-β can also activate this pathway.[5] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of numerous interferon-stimulated genes (ISGs) that mediate the biological effects of IFNs.[7] Studies have shown that IFN-α treatment leads to the phosphorylation of STAT1 in A549 cells.[8] Interestingly, IFN-β and IFN-γ are capable of phosphorylating STAT5 proteins in A549 cells.[5]
Antiviral State Induction:
Interferons are potent inducers of an antiviral state in A549 cells. Pre-treatment of A549 cells with IFN-α for as little as one hour can induce a significant antiviral state, inhibiting the replication of viruses like Vesicular Stomatitis Virus (VSV).[6] This antiviral activity is mediated by the induction of ISGs.
II. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of interferons on A549 cells.
Table 1: Effects of Interferon Treatment on A549 Cell Viability and Proliferation
| Interferon Type | Concentration | Treatment Duration | Effect on Viability/Proliferation | Reference |
| IFN-α | 500 - 6000 U/ml | 24, 48, 72 h | Significant reduction in proliferation | [1] |
| IFN-α + Celecoxib/Curcumin | 1000 U/ml | 72 h | Significant growth inhibition | [8] |
| IL-10 (mimicking IFN-λ signaling) | 10 ng/ml | 72 h | Induces cell death | [2] |
Table 2: Interferon-Induced Signaling Events in A549 Cells
| Interferon Type | Concentration | Time Point | Signaling Event | Reference |
| IFN-α | 1000 U/ml | 15 min | Maximal phosphorylation of STAT1 | [8] |
| IFN-β | 500 IU/ml | 30 min | Phosphorylation of STAT5 | [5] |
| IFN-γ | 2 ng/ml | 30 min | Phosphorylation of STAT5 | [5] |
| IFN-γ | Not specified | Not specified | Marked activation of Jak1 and Stat1 | [3] |
III. Experimental Protocols
Protocol 1: A549 Cell Culture
-
Cell Line: A549 (human lung adenocarcinoma)
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
Protocol 2: Interferon Treatment
-
Seed A549 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density of 1 x 10^5 cells/well for a 6-well plate.[9] Allow cells to adhere overnight.
-
Prepare stock solutions of interferon in sterile PBS or culture medium.
-
The following day, replace the culture medium with fresh medium containing the desired concentration of interferon. For example, treat with IFN-α at concentrations ranging from 500 to 6000 U/ml or IFN-γ at 10 ng/ml.[1][2]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
Protocol 3: Cell Viability Assay (MTT Assay)
-
Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and treat with interferon as described in Protocol 2.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed A549 cells in 6-well plates and treat with interferon as described in Protocol 2.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 5: Western Blotting for STAT1 Phosphorylation
-
Seed A549 cells in 6-well plates and treat with interferon (e.g., 1000 U/ml IFN-α) for various time points (e.g., 0, 15, 30, 60 minutes).[8]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Visualizations
Caption: Interferon signaling in A549 cells via the JAK-STAT pathway.
Caption: General experimental workflow for studying interferon effects on A549 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Jak inhibition, but not Stat1 knockdown, blocks the synergistic effect of IFN-gamma on Fas-induced apoptosis of A549 human non-small cell lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. Interferon regulatory factor-1 regulates cisplatin-induced apoptosis and autophagy in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Type I Interferons as Regulators of Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Inhibitory Effect of StA-IFN-1 on IFNβ: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon-β (IFNβ) is a critical cytokine in the innate immune response to viral infections. Its production is tightly regulated to prevent excessive inflammation. StA-IFN-1 has been identified as a small molecule inhibitor of the type I interferon (IFN) induction pathway, specifically targeting the production of IFNβ. These application notes provide detailed protocols for researchers to measure and characterize the inhibitory activity of this compound on IFNβ production. The methodologies described herein are essential for studies in immunology, virology, and drug development aimed at modulating the type I IFN response.
This compound inhibits the activation of IFNβ with an IC50 of 4.1 μM.[1][2] It has been shown to reduce IFNβ mRNA levels and acts at or upstream of the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[3] Importantly, its inhibitory action is specific to the IFN induction pathway, as it does not affect the downstream IFN signaling pathway, which involves STAT1 phosphorylation.[2][3]
Data Presentation
Table 1: Inhibitory Activity of this compound on IFNβ Induction
| Compound | Target Pathway | Assay Type | Cell Line | IC50 | Reference |
| This compound | IFN Induction | eGFP Reporter Assay | A549/pr(IFNβ).GFP | 4.1 µM | [1][2][3] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the IFNβ induction pathway, the proposed mechanism of inhibition by this compound, and a general experimental workflow for assessing its inhibitory effect.
Caption: IFNβ Induction Signaling Pathway.
Caption: Proposed Mechanism of this compound Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: IFNβ Promoter-Driven Reporter Gene Assay
This assay provides a quantitative measure of IFNβ promoter activation.[3]
Principle: The A549/pr(IFNβ).GFP reporter cell line contains an enhanced Green Fluorescent Protein (eGFP) gene under the control of the IFNβ promoter. Activation of the IFNβ induction pathway leads to the expression of eGFP, which can be quantified by fluorescence measurement.
Materials:
-
A549/pr(IFNβ).GFP reporter cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (CAS: 300839-31-0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sendai Virus (SeV) or other suitable inducing agent (e.g., poly(I:C))
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed A549/pr(IFNβ).GFP cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Compound Treatment: Two hours prior to induction, remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Induction: Induce the IFNβ pathway by infecting the cells with Sendai Virus (SeV) at a pre-determined multiplicity of infection (MOI) or by transfecting with poly(I:C).
-
Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO2.
-
Measurement: Measure eGFP expression using a fluorescence plate reader with excitation/emission wavelengths of approximately 488/518 nm.
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence signal of the this compound-treated wells to the positive control (induced, no inhibitor).
-
Plot the normalized fluorescence against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Protocol 2: Quantitative Reverse Transcription PCR (qRT-PCR) for IFNβ mRNA
This protocol directly measures the effect of this compound on the transcription of the IFNβ gene.[3][4]
Principle: qRT-PCR is used to quantify the levels of IFNβ messenger RNA (mRNA) in cells following treatment with this compound and induction of the IFNβ pathway.
Materials:
-
A549 cells
-
This compound
-
Sendai Virus (SeV)
-
6-well tissue culture plates
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase and oligo(dT) primers
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human IFNβ and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates. Treat with this compound (e.g., at its IC50 concentration) or vehicle control for 2 hours.
-
Induction: Infect the cells with SeV for 3-6 hours.
-
RNA Extraction: Lyse the cells and extract total cellular RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Reverse Transcription: Reverse transcribe the mRNA into complementary DNA (cDNA) using reverse transcriptase and oligo(dT) primers.
-
qPCR: Perform qPCR using primers for IFNβ and a housekeeping gene.
Data Analysis:
-
Determine the cycle threshold (Ct) values for IFNβ and the housekeeping gene for each sample.
-
Calculate the ΔCt for each sample (Ct_IFNβ - Ct_housekeeping_gene).
-
Calculate the ΔΔCt by normalizing the ΔCt of the treated samples to the ΔCt of the control (induced, no inhibitor) sample.
-
Calculate the fold change in IFNβ mRNA expression using the 2^-ΔΔCt method.
-
Present the data as a percentage of the control.
Protocol 3: Western Blot for Phosphorylated IRF3 (p-IRF3)
This assay helps to pinpoint the mechanism of action of this compound within the signaling pathway.[3]
Principle: Western blotting is used to detect the levels of phosphorylated IRF3, a key transcription factor in the IFNβ induction pathway. A reduction in p-IRF3 levels in the presence of this compound would indicate that the inhibitor acts at or upstream of IRF3 phosphorylation.
Materials:
-
A549 cells
-
This compound
-
Sendai Virus (SeV)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IRF3 (Ser396) and anti-total IRF3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture, Treatment, and Induction: Follow steps 1 and 2 from the qRT-PCR protocol.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis:
-
Quantify the band intensities for p-IRF3 and total IRF3 using densitometry software.
-
Normalize the p-IRF3 signal to the total IRF3 signal for each sample.
-
Compare the normalized p-IRF3 levels in this compound-treated samples to the control (induced, no inhibitor) to determine the extent of inhibition.
By following these detailed protocols, researchers can effectively measure and characterize the inhibitory effect of this compound on IFNβ production, contributing to a better understanding of its therapeutic potential.
References
Application Notes and Protocols: StA-IFN-1 in Combination with Other Immunological Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
StA-IFN-1 is a small molecule inhibitor of the type I interferon (IFN) induction pathway. It specifically inhibits the activation of IFNβ with an IC50 of 4.1 μM.[1] Mechanistic studies have shown that this compound reduces the levels of IFN-β mRNA, suggesting it acts on the induction pathway rather than the downstream signaling cascade.[1] While the precise molecular target is still under investigation, it is suggested to be a kinase inhibitor targeting the TBK1/IKKε and/or IKKα/IKKβ kinase complexes, which are crucial for the activation of the transcription factors IRF3 and NF-κB, respectively.[1]
Type I interferons play a dual role in tumor immunity. While they can promote anti-tumor responses by activating immune cells, chronic type I IFN signaling in the tumor microenvironment can lead to immunosuppression and resistance to therapies like immune checkpoint blockade.[2][3][4] Therefore, inhibiting the induction of type I IFN at specific points during immunotherapy presents a novel strategy to enhance anti-tumor responses. These application notes provide a theoretical framework and detailed protocols for investigating the synergistic potential of this compound in combination with other key immunological reagents.
Rationale for Combination Therapies
This compound and Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1)
A sustained type I IFN presence in the tumor microenvironment can lead to the upregulation of inhibitory ligands such as PD-L1 on tumor cells, contributing to T-cell exhaustion and resistance to checkpoint inhibitors.[3] By transiently inhibiting the production of type I IFN with this compound, it may be possible to prevent this adaptive resistance mechanism and thereby enhance the efficacy of anti-PD-1/PD-L1 therapies.[5][6]
This compound and CAR T-Cell Therapy
The efficacy of Chimeric Antigen Receptor (CAR) T-cell therapy can be influenced by the cytokine milieu of the tumor microenvironment. While IFN-γ produced by CAR T-cells is often critical for their anti-tumor activity, the role of type I IFN is more complex.[7][8] In some contexts, sustained type I IFN signaling can be detrimental.[9] Investigating the impact of this compound on the function and persistence of CAR T-cells, as well as on the tumor microenvironment, could reveal opportunities to improve the therapeutic outcome of CAR T-cell therapy.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Anti-PD-1 Antibody
| Treatment Group | IFN-β Production (pg/mL) | T-cell Mediated Tumor Cell Lysis (%) |
| Isotype Control | 1500 ± 120 | 15 ± 3 |
| This compound (10 µM) | 350 ± 45 | 18 ± 4 |
| Anti-PD-1 (10 µg/mL) | 1450 ± 110 | 35 ± 5 |
| This compound + Anti-PD-1 | 400 ± 50 | 65 ± 7 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Table 2: In Vivo Tumor Growth Inhibition with this compound and CAR T-Cell Therapy
| Treatment Group | Tumor Volume (mm³) at Day 21 | Overall Survival (%) |
| Vehicle | 1200 ± 150 | 0 |
| This compound | 1100 ± 130 | 0 |
| CAR T-Cells | 600 ± 80 | 40 |
| This compound + CAR T-Cells | 250 ± 50 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the Type I IFN induction pathway.
Caption: General experimental workflow for evaluating this compound combination therapies.
References
- 1. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining PD-1/PD-L1 blockade with type I interferon in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combining PD-1/PD-L1 blockade with type I interferon in cancer therapy [frontiersin.org]
- 4. JCI - Interferons in cancer immunoediting: sculpting metastasis and immunotherapy response [jci.org]
- 5. Targeting TBK1 to overcome resistance to cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting TBK1 to overcome resistance to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Optimizing the IFNγ Axis Improves CAR T-Cell Potency in AML but Not B-ALL [ash.confex.com]
- 8. IFNγ Is Critical for CAR T Cell-Mediated Myeloid Activation and Induction of Endogenous Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-Strength Type I Interferon Signaling Promotes CAR T-Cell Treatment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying IFN Induction with StA-IFN-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Type I interferons (IFNs), such as IFN-α and IFN-β, are critical cytokines in the innate immune response, particularly in antiviral defense and tumor surveillance.[1] The Stimulator of Interferon Genes (STING) pathway is a key component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral or bacterial infections and cellular damage, leading to the production of Type I IFNs.[2][3][4][5] StA-IFN-1 is a novel synthetic small molecule agonist designed to potently activate the STING signaling pathway, resulting in robust induction of Type I IFN gene expression. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the IFN-inducing properties of this compound in vitro. The protocols outlined below detail methods for cell stimulation, quantification of IFN-β at the mRNA and protein levels, and assessment of STING pathway activation.
Principle of Action
This compound is engineered to directly bind to and activate the STING protein located on the endoplasmic reticulum.[5] This binding event induces a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus.[3][5][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3][5] Phosphorylated IRF3 (p-IRF3) forms a dimer, translocates to the nucleus, and binds to IFN-stimulated response elements (ISREs) in the promoter regions of Type I IFN genes, such as IFNB1, initiating their transcription.[3] The subsequent translation and secretion of IFN-β trigger a downstream signaling cascade through the IFN-α/β receptor (IFNAR), leading to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state.
Signaling Pathway
References
- 1. Rat IFN-beta ELISA Kit (EEL228) - Invitrogen [thermofisher.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: StA-IFN-1 as a Tool Compound for Type I Interferon Research
Introduction
StA-IFN-1 is a small molecule inhibitor of the type I interferon (IFN) induction pathway.[1][2][3] It has been identified as a valuable tool compound for researchers in immunology, virology, and drug discovery to investigate the biological processes involved in the production of type I IFNs, particularly IFN-β. Unlike compounds that block the downstream signaling of interferons, this compound specifically inhibits the initial production of IFN-β, making it a selective tool for dissecting the IFN induction pathway from the IFN signaling pathway.[2][3] These notes provide detailed information on its properties, mechanism of action, and protocols for its use in relevant assays.
Chemical and Physical Properties
This compound is a pyrazolone-containing compound with defined chemical and physical characteristics crucial for its application in experimental settings. Proper handling and storage are essential for maintaining its stability and activity.
| Property | Value | Reference |
| Formal Name | 4-(1-acetyl-1H-indol-3-yl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | [2] |
| CAS Number | 300839-31-0 | [2] |
| Molecular Formula | C₁₄H₁₃N₃O₂ | [2] |
| Formula Weight | 255.3 g/mol | [2] |
| Purity | ≥98% | [2] |
| Formulation | A crystalline solid | [2] |
| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; DMSO:PBS (pH 7.2) (1:10): 0.1 mg/ml | [2] |
| Storage | Store at room temperature | [1] |
Quantitative Biological Data
This compound selectively inhibits the induction of IFN-β without affecting downstream IFN signaling. Its potency has been characterized in cell-based assays.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 4.1 µM | A549/pr(IFNβ)-GFP reporter assay following Sendai Virus (SeV) infection | [1][2][3][4] |
| Effect on IFNβ mRNA | Significantly reduces levels | RT-qPCR on SeV-infected A549 cells | [2][5] |
| Effect on MxA mRNA | No significant effect | RT-qPCR on SeV-infected A549 cells treated with IFN-α | [2][5] |
| Effect on pIRF3 Levels | Moderate reduction | Western Blot on SeV-infected A549 cells | [5] |
| Effect on pSTAT1 Levels | No significant effect | Western Blot on A549 cells treated with IFN-α | [5] |
Mechanism of Action and Signaling Pathways
Type I interferon production is a critical part of the innate immune response to pathogens.[6] This "induction pathway" is initiated by pattern recognition receptors (PRRs) that detect viral components, leading to the activation of kinase complexes (e.g., TBK1/IKKε) and subsequent phosphorylation of the transcription factor IRF3. Phosphorylated IRF3 translocates to the nucleus to drive the expression of IFN-β.[5]
This compound specifically targets this induction pathway.[2][5] Evidence suggests it acts at or upstream of IRF3 phosphorylation, causing a moderate reduction in phosphorylated IRF3 (pIRF3) levels.[5] Crucially, it does not inhibit the downstream "signaling pathway," where secreted IFN-β binds to its receptor (IFNAR) to activate the JAK/STAT pathway and induce the expression of hundreds of IFN-stimulated genes (ISGs), such as MxA.[2][5] This selectivity makes this compound a precise tool for distinguishing between these two distinct phases of the interferon response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, 5MG | Labscoop [labscoop.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
Troubleshooting & Optimization
Troubleshooting lack of StA-IFN-1 activity in assays
This technical support resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of StA-IFN-1, an inhibitor of the type I interferon (IFN) induction pathway.
Frequently Asked Questions (FAQs)
Q1: I am not observing any effect of this compound in my assay. Is the compound inactive?
A1: The most common reason for a perceived lack of this compound activity is a misunderstanding of its mechanism of action. This compound is an inhibitor of the interferon induction pathway , not the interferon signaling pathway.[1][2] This means it blocks the production of new type I interferons (like IFN-β) in response to a stimulus (e.g., a viral infection or a PAMP - Pathogen-Associated Molecular Pattern). It will not block the effects of exogenously added interferon.[1][3]
To observe the activity of this compound, your assay must include a stimulus that activates the IFN induction pathway. If your experiment involves adding recombinant IFN-α or IFN-β directly to cells to measure downstream signaling (like STAT phosphorylation or ISG expression), this compound is not expected to have an effect.
Q2: What is the difference between the IFN induction and IFN signaling pathways?
A2: The induction pathway is the process by which a cell recognizes a threat (like a virus) and begins to produce and secrete type I interferons.[3][4] This pathway involves pattern recognition receptors (PRRs) that, upon stimulation, activate transcription factors like IRF3 and NF-κB to drive the expression of the IFN-β gene.[3][5] this compound acts on this pathway.
The signaling pathway begins when secreted type I interferons bind to their receptors (IFNAR1 and IFNAR2) on the surface of the same or neighboring cells.[6][7] This binding activates the JAK-STAT pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that create an antiviral state.[4][5][6] Inhibitors like Ruxolitinib, which target JAK1, act on this pathway.[1][2]
Signaling Pathway Diagrams
The following diagrams illustrate the distinction between the two pathways and the point of intervention for this compound.
Caption: Type I IFN Induction and Signaling Pathways. This compound inhibits the induction pathway.
Troubleshooting Guide
Use the following flowchart and table to diagnose the issue in your experiment.
Caption: Troubleshooting workflow for lack of this compound activity.
Expected Outcomes of Control Experiments
To correctly interpret your results, it is critical to use appropriate positive and negative controls. The table below summarizes the expected effects of this compound compared to a known IFN signaling inhibitor (e.g., Ruxolitinib) in a properly designed experiment that includes an induction stimulus.
| Treatment Condition | Stimulus | IFN-β mRNA Level | ISG (e.g., MxA) mRNA Level | pSTAT1 Level |
| Vehicle Control | None | Baseline | Baseline | Baseline |
| Vehicle Control | Induction Stimulus | ↑↑↑ (High Increase) | ↑↑↑ (High Increase) | ↑↑↑ (High Increase) |
| This compound | Induction Stimulus | ↓↓↓ (Strongly Decreased) | ↓↓↓ (Strongly Decreased) | ↓↓↓ (Strongly Decreased) |
| Ruxolitinib (JAK inhibitor) | Induction Stimulus | ↑↑↑ (High Increase) | ↔ (No Change or Decreased) | ↓↓↓ (Strongly Decreased) |
| This compound | Exogenous IFN-β | Not Applicable | ↔ (No Change) | ↔ (No Change) |
| Ruxolitinib (JAK inhibitor) | Exogenous IFN-β | Not Applicable | ↓↓↓ (Strongly Decreased) | ↓↓↓ (Strongly Decreased) |
Table based on data from published literature.[1][2][3]
Key Experimental Protocols
Protocol 1: IFN-β Promoter Reporter Assay
This assay directly measures the transcriptional activation of the IFN-β promoter, which is inhibited by this compound.
Materials:
-
A549 cells stably expressing a reporter gene (e.g., GFP or Luciferase) under the control of the IFN-β promoter (A549/pr(IFNβ)-reporter).
-
This compound (CAS: 300839-31-0).
-
Induction stimulus: Sendai Virus (SeV) or poly(I:C).
-
Appropriate cell culture media and plates.
-
Detection instrument (Fluorometer, Luminometer, or Flow Cytometer).
Methodology:
-
Cell Seeding: Seed A549/pr(IFNβ)-reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 25 µM). Remove the old media from the cells and add media containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for 1-2 hours at 37°C.
-
Stimulation: Add the IFN induction stimulus (e.g., SeV) to all wells except for the unstimulated controls.
-
Incubation: Incubate for 16-24 hours at 37°C.
-
Detection: Measure the reporter gene signal (e.g., GFP fluorescence or luciferase activity) according to the manufacturer's instructions for your specific reporter system.
-
Analysis: Normalize the signal to the vehicle-treated, stimulated control. Plot the normalized signal against the log of the this compound concentration to determine the IC50 value, which should be approximately 4.1 µM.[2][8]
Protocol 2: qPCR for IFN-β and ISG Expression
This method confirms that this compound selectively blocks IFN-β production without directly affecting the downstream signaling of exogenously added IFN.
Materials:
-
A cell line responsive to IFN induction (e.g., A549).
-
This compound.
-
Induction stimulus (e.g., SeV or poly(I:C)).
-
Recombinant human IFN-β.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for IFN-β, MxA (or another ISG), and a housekeeping gene (e.g., GAPDH).
Methodology:
-
Experiment Setup: Seed cells in 6-well plates. Prepare wells for each condition as outlined in the "Expected Outcomes" table above (e.g., Vehicle + Stimulus, this compound + Stimulus, etc.).
-
Pre-treatment: Treat cells with this compound (e.g., 10 µM) or vehicle for 1-2 hours.
-
Stimulation: Add either the induction stimulus (SeV) or recombinant IFN-β to the appropriate wells.
-
Incubation: Incubate for 6-8 hours (for optimal mRNA expression).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.
-
qPCR: Perform quantitative PCR using primers for IFN-β, MxA, and the housekeeping gene.
-
Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and the appropriate control condition. The results should align with those predicted in the "Expected Outcomes" table. This compound should significantly reduce IFN-β mRNA levels only in the presence of an induction stimulus.[3]
References
- 1. This compound, 5MG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. The molecular basis for differential type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Compounds that Prolong Type I Interferon Signaling as Potential Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Potential off-target effects of StA-IFN-1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using StA-IFN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the type I interferon (IFN) induction pathway.[1][2][3][4] Its primary function is to block the production of IFN-β.[5] It has been shown to reduce IFN-β mRNA levels in cells stimulated to produce type I IFN.[5][6] The reported IC50 for the inhibition of IFN-β activation is 4.1 μM.[1]
Q2: My experiment shows inhibition of IFN-β production as expected, but I'm concerned about off-target effects. How specific is this compound?
Q3: What is the likely molecular target of this compound?
A3: The exact molecular target of this compound has not been definitively identified. However, it is suggested to act at or upstream of the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[5] One study observed a moderate reduction in phosphorylated IRF3 (pIRF3) levels in the presence of this compound.[5] Based on its activity profile, it is speculated that this compound may function as a kinase inhibitor, potentially targeting the TBK1/IKKε and/or IKKα/IKKβ kinase complexes, which are crucial for the phosphorylation and activation of IRF3 and NF-κB, respectively.[7][8]
Q4: I'm observing unexpected cytotoxicity in my cell cultures when using this compound. What could be the cause?
A4: While this compound was not found to be cytotoxic in initial characterization studies at effective concentrations[5], cytotoxicity can be dose- and cell-type dependent. It is recommended to perform a dose-response curve for cytotoxicity in your specific cell line using an MTT or LDH assay (see Experimental Protocols). Ensure that the solvent (e.g., DMSO) concentration is consistent across all conditions and is at a non-toxic level. If cytotoxicity persists even at low concentrations of this compound, it may indicate an off-target effect in your specific experimental system.
Q5: My results show a decrease in the activation of an NF-κB reporter. Could this be an off-target effect of this compound?
A5: This could be an on-target or an off-target effect, depending on the specifics of your experiment. The induction of IFN-β is regulated by the coordinated action of several transcription factors, including NF-κB. If this compound inhibits a kinase upstream of both IRF3 and NF-κB activation, such as the IKK complex, then a reduction in NF-κB activity would be an expected on-target effect. To investigate this, you can use an NF-κB reporter assay (see Experimental Protocols) to directly measure the effect of this compound on NF-κB activation in your system.
Quantitative Data Summary
| Compound | Target Pathway/Molecule | IC50 | Known Off-Targets (at 10 µM) | Reference |
| This compound | IFN-β Induction | 4.1 µM | Not specified | [1][2][3][4] |
| BMS-345541 (IKKβ inhibitor) | IKKβ | 0.3 µM | IKKα (4 µM) | |
| SU909 (IKKα inhibitor) | IKKα | Potent (specific value not provided) | Aurora A, CaMK1, CHK2, CK1, GSK3, MEK1, PKC | [9] |
| MRT67307 (TBK1/IKKε inhibitor) | TBK1/IKKε | Not specified | >20 other kinases within a 10-fold window | [10] |
Experimental Protocols
Protocol 1: IFN-β Promoter Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on the induction of the IFN-β promoter.
Methodology:
-
Cell Seeding: Seed A549/pr(IFNβ)-GFP or a similar reporter cell line in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: The following day, treat the cells with a dilution series of this compound or a vehicle control (e.g., DMSO) for 2 hours.
-
Induction: Induce the IFN-β promoter by infecting the cells with an appropriate stimulus, such as Sendai virus (SeV), or by transfecting with poly(I:C).
-
Incubation: Incubate the plate for 18-24 hours to allow for reporter protein (e.g., GFP) expression.
-
Data Acquisition: Measure the reporter signal (e.g., fluorescence intensity) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a viability dye or to a constitutively expressed reporter if available. Plot the normalized signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: IRF3 Phosphorylation Assay (Western Blot)
This protocol is to determine if this compound affects the phosphorylation of IRF3.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549) in a 6-well plate. The next day, pre-treat with this compound or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with an IFN-inducing agent (e.g., SeV or poly(I:C)) for the desired time (e.g., 3-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396). Subsequently, strip and re-probe the membrane with an antibody for total IRF3 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-IRF3 signal to the total IRF3 signal.
Protocol 3: NF-κB Reporter Assay
This assay assesses the effect of this compound on NF-κB activation.
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Plating and Treatment: After 24 hours, plate the transfected cells into a 96-well plate and allow them to adhere. Treat the cells with this compound or vehicle control.
-
Stimulation: After 2 hours of pre-treatment, stimulate the cells with an NF-κB activator such as TNF-α or IL-1β.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated versus untreated stimulated cells.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is to evaluate the potential cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed your cell line of interest in a 96-well plate.
-
Compound Addition: The following day, add a serial dilution of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 5MG | Labscoop [labscoop.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer [mdpi.com]
- 9. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Addressing StA-IFN-1 cytotoxicity at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals using StA-IFN-1. The following resources address potential issues related to cytotoxicity at high concentrations and offer troubleshooting strategies to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the type I interferon (IFN) induction pathway.[1] It has an IC₅₀ value of 4.1 µM in a GFP reporter assay for IFN induction.[1][2] this compound is believed to act as a kinase inhibitor, targeting the TBK1/IKKε and/or IKKα/IKKβ kinase complexes, which are essential for the IRF3 and NF-κB pathways, respectively.[3] It specifically reduces the levels of IFN-β mRNA without affecting ISG MxA mRNA, indicating its selectivity for the IFN induction pathway over the IFN signaling pathway.[1]
Q2: I am observing high levels of cell death in my experiments when using this compound at concentrations above its IC₅₀. Is this expected?
A2: While specific data on the cytotoxicity of this compound at high concentrations is limited in publicly available literature, it is not uncommon for small molecule inhibitors to exhibit cytotoxic effects at concentrations significantly higher than their effective IC₅₀. This can be due to on-target or off-target effects. It is recommended to perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line.
Q3: What are the initial steps I should take to troubleshoot high cytotoxicity?
A3: When encountering high cytotoxicity, it is crucial to systematically evaluate your experimental setup. Key initial steps include:
-
Confirming the concentration of your this compound stock solution.
-
Performing a dose-response curve to determine the IC₅₀ for cytotoxicity in your cell line.
-
Optimizing cell seeding density and treatment duration.
-
Ensuring the health and viability of your cells before starting the experiment.
Q4: How can I distinguish between a specific cytotoxic effect of this compound and a non-specific effect?
A4: To investigate the specificity of the observed cytotoxicity, consider the following:
-
Use of a negative control compound: Include a structurally similar but inactive compound in your experiments.
-
Rescue experiments: If the cytotoxicity is on-target, it might be possible to rescue the cells by activating downstream components of the inhibited pathway.
-
Testing in different cell lines: Compare the cytotoxic effects in cell lines known to have varying dependence on the type I IFN induction pathway.
Troubleshooting Guides
Issue: High Background Cytotoxicity in Control Wells
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Typically, this is below 0.5%. Run a vehicle-only control to assess solvent toxicity. |
| Suboptimal Cell Culture Conditions | Maintain cells in a healthy, logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can cause cell stress and death. |
Issue: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy and perform a cell titration experiment to find the optimal density. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Incubation Time | Standardize the incubation time with this compound across all experiments. A time-course experiment can help determine the optimal duration. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC₅₀) of this compound using an MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and vehicle (e.g., DMSO) as a negative control, and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: Optimizing Cell Seeding Density
This protocol helps in determining the optimal number of cells to seed for your cytotoxicity assays.
Procedure:
-
Prepare Cell Suspension: Harvest and count cells that are in their logarithmic growth phase.
-
Serial Dilution: Create a serial dilution of your cell suspension.
-
Plate Seeding: Seed the different cell densities into a 96-well plate.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 48 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT) on the plate.
-
Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be within the linear range of this curve, ensuring that the signal is proportional to the cell number.
Data Presentation
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 µM - 100 µM | A broad range is recommended for initial dose-response experiments. |
| Cell Seeding Density (96-well plate) | 5,000 - 50,000 cells/well | Highly dependent on the cell line's growth rate and size.[4] |
| Incubation Time | 24 - 72 hours | Shorter times may be necessary for rapidly dividing cells to avoid overgrowth in control wells. |
| DMSO Concentration | < 0.5% (v/v) | Higher concentrations can be toxic to many cell lines. |
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via mitochondrial reductase enzymes. | Inexpensive, well-established. | Can be affected by changes in cellular metabolism not related to viability. |
| LDH | Measures the release of lactate (B86563) dehydrogenase from damaged cells. | Measures cell death directly. | May not detect early apoptotic events. |
Visualizations
Caption: Mechanism of action of this compound in the Type I Interferon induction pathway.
Caption: A logical workflow for troubleshooting high cytotoxicity observed with this compound.
References
How to improve the stability of StA-IFN-1 in solution
Technical Support Center: StA-IFN-1
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and use of this compound in solution, with a focus on ensuring its stability and activity in experimental settings.
Introduction: Understanding this compound
It is important to clarify that this compound is not a type of interferon protein. Instead, this compound is a small molecule inhibitor of the type I interferon (IFN) induction pathway.[1][2][3][4][5][6] Specifically, it has been shown to inhibit the IKKβ component of the IFN induction pathway.[1][3][4][5] As a small molecule, its stability concerns in solution differ significantly from those of large protein molecules like interferons, which are susceptible to denaturation and aggregation. The stability of this compound in solution is primarily related to its solubility and potential for chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits the type I interferon induction pathway.[1][2][3][4][5][6] It has an IC50 value of 4.1 µM in a GFP reporter assay for interferon induction.[1][3] this compound reduces the levels of IFN-β mRNA but not the interferon-stimulated gene (ISG) MxA mRNA, indicating its selectivity for the induction pathway over the signaling pathway.[1][3]
Q2: What is the solubility of this compound?
A2: The solubility of this compound varies depending on the solvent. It is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] It has limited solubility in aqueous solutions; for example, a mixture of DMSO:PBS (pH 7.2) at a 1:10 ratio has a solubility of approximately 0.1 mg/ml.[1]
Q3: How should I store this compound?
A3: As a crystalline solid, this compound is stable for at least four years when stored properly.[1] For stock solutions, it is recommended to store them at -20°C or -80°C to minimize solvent evaporation and potential degradation.
Q4: Is this compound stable in aqueous solutions?
A4: Like many small molecules, this compound may have limited stability in aqueous solutions over long periods. It is best to prepare fresh working solutions in your cell culture medium or buffer from a concentrated stock solution just before use. Avoid repeated freeze-thaw cycles of aqueous solutions.
Troubleshooting Guide
Problem: I am seeing precipitation in my cell culture plate after adding this compound.
-
Possible Cause: The concentration of this compound in your final working solution may be too high, exceeding its solubility in the aqueous cell culture medium.
-
Solution:
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically <0.5%) to avoid solvent toxicity and to minimize the risk of precipitation.
-
Prepare your working solution by diluting your concentrated stock solution in a stepwise manner.
-
Vortex the solution thoroughly after each dilution step.
-
Consider performing a solubility test in your specific cell culture medium before conducting your experiment.
-
Problem: The inhibitory effect of this compound seems to decrease over time in my multi-day experiment.
-
Possible Cause: this compound may be degrading or being metabolized by the cells over the course of your experiment.
-
Solution:
-
For long-term experiments, consider replenishing the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
Ensure that your stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
-
Problem: I am observing inconsistent results between experiments.
-
Possible Cause: Inconsistent preparation of this compound solutions or variations in storage conditions can lead to variability.
-
Solution:
-
Follow a standardized protocol for preparing and storing your this compound solutions.
-
Aliquot your concentrated stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Always use a positive control (e.g., another known inhibitor of the pathway) and a negative control (vehicle only) in your experiments to ensure that your assay is working correctly.
-
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility |
| DMF | ~3 mg/ml |
| DMSO | ~5 mg/ml |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/ml |
| Data sourced from Cayman Chemical product information sheet.[1] |
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a general guideline for preparing this compound solutions for use in cell-based assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure for Preparing a 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound to ensure that the powder is at the bottom.
-
The molecular weight of this compound is 255.3 g/mol .[1] To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to 1 mg of this compound, add 391.7 µL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Procedure for Preparing a Working Solution:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution of the stock solution in your cell culture medium or buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.
-
Add the appropriate volume of the intermediate dilution to your cell culture plate to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Always prepare fresh working solutions for each experiment.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of action of this compound in the type I interferon induction pathway.
Experimental Workflow for this compound Cell-Based Assay
Caption: A typical experimental workflow for using this compound in a cell-based assay.
Troubleshooting Logic for this compound Experiments
Caption: A logical diagram for troubleshooting common issues with this compound experiments.
References
Technical Support Center: StA-IFN-1 (STAT1 in Type I Interferon Signaling)
Welcome to the technical support center for researchers working with the Type I Interferon (IFN-I) signaling pathway, focusing on the Signal Transducer and Activator of Transcription 1 (STAT1). This guide provides troubleshooting advice, experimental protocols, and key data to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: Why am I not observing STAT1 phosphorylation (p-STAT1) after Type I IFN stimulation?
A1: Failure to detect p-STAT1 is a common issue with several potential causes:
-
Inactive Cytokine: Type I interferons (e.g., IFN-α, IFN-β) can lose activity if improperly stored or handled. Always use aliquots that have not been subjected to multiple freeze-thaw cycles. Confirm the activity of a new batch of IFN.
-
Suboptimal Stimulation Time/Concentration: The phosphorylation of STAT1 at Tyrosine 701 (Tyr701) is a rapid and often transient event. Peak phosphorylation typically occurs between 15 and 30 minutes after stimulation.[1] Ensure your time course is designed to capture this peak. Concentrations that are too low will not elicit a response, while excessively high concentrations can sometimes lead to receptor downregulation.
-
Cell Health and Density: Unhealthy or overly confluent cells may not respond optimally. Ensure cells are in the logarithmic growth phase and are not overly stressed.
-
Phosphatase Activity: Endogenous phosphatases rapidly dephosphorylate STAT1. When preparing cell lysates, it is critical to use ice-cold buffers and immediately add phosphatase inhibitors (e.g., sodium orthovanadate) to preserve the phosphorylated state.[2]
-
Western Blotting Issues: Technical problems during Western blotting can lead to a lack of signal. This includes using the wrong type of blocking buffer (avoid milk for phospho-antibodies as it contains casein, a phosphoprotein), insufficient primary antibody concentration, or use of phosphate-based buffers which can interfere with anti-phospho antibody binding.[2][3]
Q2: My Western blot shows multiple bands for STAT1. What do they represent?
A2: It is common to see two bands for STAT1. These represent two isoforms generated by alternative splicing:
-
STAT1α: The full-length protein, which runs at approximately 91 kDa.
-
STAT1β: A shorter variant that lacks the C-terminal 38 amino acids, which runs at about 84 kDa.[4][5]
Both isoforms are typically activated by Type I IFN.[5] The antibody you are using should specify which isoforms it detects. Additionally, post-translational modifications can cause shifts in band mobility.
Q3: I see a band for phosphorylated STAT1 in my unstimulated control cells. What could be the cause?
A3: This phenomenon, known as constitutive STAT1 activation, can arise from several factors:
-
Autocrine/Paracrine Signaling: Cells in culture may secrete low levels of cytokines that activate the JAK-STAT pathway in neighboring cells.
-
Chronic Inflammatory State: Some cell lines, particularly those derived from tumors, may have constitutively active signaling pathways due to mutations in upstream components like receptors or kinases (e.g., EGFR).[6][7]
-
Cell Stress: Stresses such as viral infection, osmotic shock, or even harsh cell culture conditions can sometimes lead to STAT1 phosphorylation.[8]
-
Constitutive Nuclear Shuttling: Unphosphorylated STAT1 can shuttle between the cytoplasm and nucleus, where it may be phosphorylated by constitutively active nuclear kinases.[9][10]
Q4: How can I confirm that the observed downstream gene expression is specific to the IFN-I/STAT1 pathway?
A4: To ensure specificity, several controls and validation experiments are necessary:
-
Use STAT1-deficient cells: The most definitive control is to use a cell line that does not express STAT1 (e.g., U3A cells) and show that the gene induction is lost.[11][12] Re-expressing STAT1 in these cells should rescue the phenotype.
-
Inhibitors: Use specific inhibitors of the pathway, such as JAK inhibitors (e.g., Ruxolitinib), to block STAT1 phosphorylation and subsequent gene expression.
-
Neutralizing Antibodies: Pre-incubate your cells with antibodies that neutralize the Type I IFN receptor (IFNAR) to block the initial signal.
-
Rule out other pathways: Be aware that some IFN-stimulated genes (ISGs) can also be induced by other cytokines like IFN-γ (Type II IFN) or other inflammatory mediators.[13]
Q5: What are the best negative and positive controls for a typical IFN-I stimulation experiment?
A5: Proper controls are essential for interpreting your results:
-
Negative Controls:
-
Unstimulated Cells: The most basic control. Cells are treated with the same vehicle (e.g., PBS, culture medium) used to dilute the IFN for the same duration as the stimulated samples.
-
Heat-Inactivated IFN: To confirm the activity is due to the cytokine itself, treat cells with IFN that has been denatured by heating.
-
-
Positive Controls:
-
Known Responsive Cell Line: Use a cell line known to have a robust response to Type I IFN (e.g., HeLa, A549) alongside your experimental cells.
-
Positive Control Ligand: If troubleshooting your cells, use a different stimulus known to activate STAT1 (e.g., IFN-γ) to ensure the downstream signaling machinery is intact.
-
Internal Pathway Control: For Western blotting, after probing for p-STAT1, strip the membrane and re-probe for total STAT1 to confirm that the protein is present in all samples.[14] An additional loading control like β-actin or GAPDH ensures equal protein loading across lanes.[15]
-
Quantitative Data Tables
Table 1: Recommended Experimental Parameters for IFN-α Stimulation
| Parameter | Cell Type | IFN-α Concentration | Stimulation Time for p-STAT1 | Reference |
|---|---|---|---|---|
| HeLa | Human cervical cancer | 100 ng/mL | 5 - 30 minutes | [4] |
| PBMCs | Human primary cells | 100 ng/mL | 15 - 20 minutes | [2] |
| AGS-1 | Murine melanoma | 1,000 - 10,000 U/mL | Overnight (for gene expression) | [12] |
| Splenocytes | Murine primary cells | 10,000 U/mL | 12 hours (for gene expression) |[16] |
Table 2: Troubleshooting Guide for p-STAT1 Western Blotting
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| No p-STAT1 Signal | Inactive IFN | Use fresh or validated IFN aliquots. |
| Incorrect stimulation time | Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 min).[1] | |
| Phosphatase activity | Use ice-cold lysis buffer with fresh phosphatase inhibitors.[2] | |
| Poor antibody performance | Use a validated antibody at the recommended dilution. | |
| High Background | Blocking agent issue | Use 5% BSA in TBST instead of milk for phospho-antibodies.[2][3] |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Weak Signal | Low protein load | Load 20-30 µg of protein per lane.[17] |
| | Low p-STAT1 abundance | Consider immunoprecipitation to enrich for STAT1 before blotting. |
Experimental Protocols
Protocol: Western Blotting for Phospho-STAT1 (Tyr701) Detection after IFN-α Stimulation
This protocol outlines the key steps for detecting STAT1 activation in response to Type I IFN.
-
Cell Culture and Stimulation:
-
Plate cells (e.g., HeLa) to reach 70-80% confluency on the day of the experiment.
-
Starve cells in serum-free media for 4-6 hours if basal phosphorylation is high.
-
Stimulate cells with the desired concentration of IFN-α (e.g., 100 ng/mL) for the optimal time (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture dish on ice and aspirate the media.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., 1mM sodium orthovanadate).[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 30 minutes.[17]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% acrylamide).
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane. PVDF is recommended for its higher binding capacity, which is beneficial for detecting low-abundance phospho-proteins.[2]
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat dry milk as it contains phosphoproteins that can increase background.[2]
-
Primary Antibody: Incubate the membrane with anti-phospho-STAT1 (Tyr701) antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[17]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[17]
-
Washing: Wash three times for 10 minutes each with TBST.[17]
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To confirm equal protein levels, the membrane can be stripped of antibodies and re-probed for total STAT1 and/or a loading control like β-actin.
-
Mandatory Visualizations
Caption: Canonical Type I Interferon (JAK-STAT) signaling pathway.
Caption: Troubleshooting workflow for absent p-STAT1 signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Stat1 (Tyr701) (58D6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Stat1 (Tyr701) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. How Stat1 mediates constitutive gene expression: a complex of unphosphorylated Stat1 and IRF1 supports transcription of the LMP2 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive activation of the EGFR–STAT1 axis increases proliferation of meningioma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress-induced phosphorylation of STAT1 at Ser727 requires p38 mitogen-activated protein kinase whereas IFN-γ uses a different signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Constitutive and IFN-γ-induced nuclear import of STAT1 proceed through independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antitumor effects of IFN-α are abrogated in a STAT1-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rmdopen.bmj.com [rmdopen.bmj.com]
- 14. Phospho-STAT1 (Tyr701) antibody (82674-10-PBS) | Proteintech [ptglab.com]
- 15. praxilabs.com [praxilabs.com]
- 16. STAT1-dependent and STAT1-independent gene expression in murine immune cells following stimulation with interferon-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Refining StA-IFN-1 Protocols for Different Cell Lines
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in utilizing StA-IFN-1, a specific inhibitor of the type I interferon (IFN) induction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the type I interferon (IFN) induction pathway. It specifically acts to reduce the transcription of IFN-β mRNA. It does not inhibit the downstream IFN signaling pathway, which involves the JAK-STAT cascade.[1][2]
Q2: What is the IC50 of this compound?
A2: this compound has an IC50 of 4.1 µM in a green fluorescent protein (GFP) reporter assay for IFN induction.[1][2][3] This value can serve as a starting point for determining the optimal concentration in your specific cell line.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at a concentration of 5 mg/mL.[3] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C for long-term use. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are sensitive to this compound?
A4: The sensitivity of different cell lines to this compound can vary. It is crucial to determine the optimal concentration for each cell line empirically. A good starting point is to test a range of concentrations around the known IC50 of 4.1 µM.
Q5: How do I induce the type I interferon pathway in my cell line?
A5: The type I IFN induction pathway can be stimulated using various methods, including:
-
Poly(I:C) transfection: Polyinosinic:polycytidylic acid is a synthetic analog of double-stranded RNA (dsRNA) that is recognized by pattern recognition receptors, leading to IFN-β production.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of IFN-β expression observed | 1. This compound concentration is too low for the specific cell line. 2. Ineffective induction of the IFN pathway. 3. Incorrect timing of this compound treatment and/or induction. 4. This compound degradation. | 1. Perform a dose-response curve with a broader range of this compound concentrations (e.g., 1 µM to 20 µM). 2. Confirm the effectiveness of your induction method (poly(I:C) or virus) by measuring IFN-β mRNA levels in a positive control group without the inhibitor. 3. Optimize the pre-incubation time with this compound before induction. A pre-treatment of 1-2 hours is a good starting point. 4. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High cell death/cytotoxicity observed | 1. This compound concentration is too high. 2. High concentration of DMSO in the final culture medium. 3. Cell line is particularly sensitive to the compound or solvent. | 1. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of this compound for your cell line. 2. Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%). Include a vehicle control (DMSO alone) in your experiments. 3. Lower the concentration of this compound and/or the incubation time. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent this compound or inducer preparation. 3. Variation in incubation times. 4. Cell line passage number is too high. | 1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh dilutions for each experiment. 3. Standardize all incubation times. 4. Use cells with a consistent and low passage number. |
| Difficulty in detecting phosphorylated IRF3 (p-IRF3) by Western blot | 1. Ineffective induction of IRF3 phosphorylation. 2. Suboptimal antibody or Western blot protocol. 3. Degradation of phosphorylated proteins. | 1. Confirm your induction protocol is working by checking a positive control. The peak of p-IRF3 can be transient. 2. Use a validated antibody for p-IRF3 and optimize blocking and antibody incubation conditions. 3. Use phosphatase inhibitors in your cell lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target Pathway | Type I Interferon Induction | [1][2] |
| Mechanism of Action | Reduces IFN-β mRNA levels | [1][2][3] |
| IC50 | 4.1 µM (in a GFP reporter assay) | [1][2][3] |
| Solubility | 5 mg/mL in DMSO | [3] |
Experimental Protocols & Visualizations
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for testing this compound.
Caption: Targeted step in the Type I IFN induction pathway inhibited by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Detailed Methodologies
1. Cell Seeding and Treatment
-
Cell Culture: Culture your chosen cell line (e.g., A549, HEK293T, THP-1) in the recommended medium and conditions until they reach 70-80% confluency.
-
Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that will allow for optimal growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare working solutions in culture medium to achieve the desired final concentrations.
-
Pre-treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO2 before inducing the IFN pathway.
2. Induction of Type I IFN Pathway
-
a) Poly(I:C) Transfection:
-
Prepare a poly(I:C) solution at the desired concentration (e.g., 1-10 µg/mL).
-
Use a suitable transfection reagent according to the manufacturer's protocol to deliver poly(I:C) into the cells.
-
Incubate the cells for the desired time (e.g., 4-24 hours) to allow for IFN-β induction.
-
-
b) Sendai Virus (SeV) Infection:
-
Thaw a stock of Sendai virus on ice.
-
Dilute the virus in serum-free medium to the desired multiplicity of infection (MOI).
-
Remove the medium from the cells and add the virus-containing medium.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Add complete medium and incubate for the desired time (e.g., 6-24 hours).
-
3. Measurement of IFN-β mRNA by RT-qPCR
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for IFN-β and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method.
4. Detection of Phospho-IRF3 by Western Blot
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Also, probe for total IRF3 and a loading control (e.g., β-actin or GAPDH).
5. Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[12][13][14][15]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, 5MG | Labscoop [labscoop.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Analysis of Genes Induced by Sendai Virus Infection of Mutant Cell Lines Reveals Essential Roles of Interferon Regulatory Factor 3, NF-κB, and Interferon but Not Toll-Like Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of a Human Cell Line Persistently Infected with Sendai Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
How to control for variability in StA-IFN-1 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with StA-IFN-1. Our goal is to help you control for variability in your experiments and ensure reliable, reproducible results.
Troubleshooting Guide
High variability in experimental results can be a significant challenge. This guide addresses common issues encountered during this compound experiments.
Question: Why am I observing high variability between my replicate wells?
Answer: High variability between replicate wells, often indicated by a high coefficient of variation (CV), can stem from several factors during assay setup and execution.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and consider gently swirling the plate in a cross pattern to ensure even distribution.
-
-
Pipetting Errors: Small inaccuracies in pipetting volumes, especially of concentrated this compound or detection reagents, can lead to large differences in the final readout.
-
Solution: Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions). For critical steps, consider using a repeating pipette.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Incomplete Washing Steps: Residual reagents from one step can interfere with subsequent steps, leading to inconsistent results.
-
Solution: Ensure complete aspiration of well contents during washing steps. Use an automated plate washer if available for greater consistency.
-
Question: What could cause a weak or absent signal in my assay?
Answer: A complete loss of signal or a signal that is much weaker than expected can be frustrating. The issue can often be traced back to a critical reagent or a specific step in the protocol.
Potential Causes and Solutions:
-
Inactive this compound: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Aliquot this compound upon receipt and store at the recommended temperature (-80°C). Avoid repeated freeze-thaw cycles.
-
-
Cell Health and Viability: Unhealthy or dying cells will not respond appropriately to stimulation.
-
Solution: Regularly check cell viability using a method like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase and are not over-confluent.
-
-
Incorrect Reagent Concentration: Errors in calculating dilutions for this compound or detection antibodies can result in a weak signal.
-
Solution: Double-check all calculations and ensure stock concentrations are accurate.
-
-
Suboptimal Incubation Times: Insufficient incubation time for this compound stimulation or for the detection steps can lead to an incomplete reaction.
-
Solution: Adhere to the recommended incubation times in the protocol. For new cell lines, it may be necessary to perform a time-course experiment to determine the optimal stimulation time.
-
Frequently Asked Questions (FAQs)
Question: How should I properly store and handle this compound?
Answer: Proper storage and handling are critical for maintaining the bioactivity of this compound. Upon receipt, it is recommended to aliquot the reconstituted this compound into single-use volumes and store them at -80°C. This minimizes the number of freeze-thaw cycles, which can degrade the protein. When thawing an aliquot for use, do so slowly on ice.
Question: What are the key considerations for selecting a cell line for my this compound experiments?
Answer: The choice of cell line is crucial for a successful experiment. The selected cell line should express the appropriate receptors for this compound and exhibit a robust and reproducible downstream signaling response, such as STAT1 phosphorylation. It is also important to use cells that are well-characterized and free from contamination.
Question: How can I minimize inter-assay variability?
Answer: Inter-assay variability, or the variation between experiments performed on different days, can be minimized by standardizing as many experimental parameters as possible.
-
Use the same lot of critical reagents (e.g., this compound, antibodies, cell culture media) for the entire set of experiments.
-
Thaw a fresh aliquot of cells from a single, well-characterized cell bank for each experiment.
-
Include a positive and negative control on every plate to monitor assay performance over time.
-
Ensure all equipment (pipettes, incubators, plate readers) is properly calibrated and maintained.
Quantitative Data Summary
The following tables provide examples of expected data and the impact of protocol variations on assay performance.
Table 1: Example of Intra-Assay and Inter-Assay Precision
| Assay Parameter | Mean Signal | Standard Deviation | Coefficient of Variation (CV) |
| Intra-Assay (n=16 replicates) | 1.25 | 0.08 | 6.4% |
| Inter-Assay (n=8 experiments) | 1.21 | 0.15 | 12.4% |
Table 2: Effect of Cell Seeding Density on Signal-to-Background Ratio
| Cell Seeding Density (cells/well) | Signal (this compound stimulated) | Background (unstimulated) | Signal-to-Background Ratio |
| 5,000 | 0.52 | 0.11 | 4.7 |
| 10,000 | 1.25 | 0.10 | 12.5 |
| 20,000 | 1.98 | 0.22 | 9.0 |
Experimental Protocols
Protocol: Phospho-STAT1 ELISA
This protocol describes a common method for quantifying the activity of this compound by measuring the phosphorylation of STAT1.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
This compound Stimulation: Add this compound at the desired concentrations and incubate for the determined optimal time (e.g., 30 minutes).
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on ice for 20 minutes.
-
ELISA:
-
Transfer the cell lysates to a phospho-STAT1 ELISA plate.
-
Incubate, wash, and add the detection antibody according to the manufacturer's instructions.
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound activity assay.
Caption: Troubleshooting logic for high variability.
Best practices for storing and handling StA-IFN-1
An important clarification regarding StA-IFN-1: Initial analysis based on the nomenclature suggested that this compound is a recombinant interferon protein. However, research indicates that this compound is, in fact, a small molecule inhibitor of the type I interferon (IFN) induction pathway.[1][2][3] It functions by inhibiting the activation of IFN-β with an IC50 of 4.1 μM.[1][2] This technical support guide is therefore focused on the correct storage, handling, and use of this small molecule inhibitor in a research setting.
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, an inhibitor of the type I interferon induction pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the type I interferon (IFN) induction pathway.[1][2] It prevents the production of IFN-β, a key cytokine in the innate immune response to viral and bacterial infections. Its inhibitory effect has been shown to be similar to that of TPCA-1, which specifically inhibits the IKKβ component of the IFN induction pathway, suggesting this compound is selective for the IFN induction pathway and not the downstream IFN signaling pathway.[2]
Q2: How should I store this compound?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations vary slightly by supplier, but general guidelines are summarized in the table below.
Q3: How do I reconstitute and prepare a stock solution of this compound?
It is recommended to briefly centrifuge the vial before opening to ensure any powder that may have adhered to the cap or walls during shipping is collected at the bottom.[4] this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] For cell-based assays, DMSO is the most common solvent. Prepare a high-concentration stock solution (e.g., 5-10 mM) in DMSO and then dilute this stock solution into your aqueous cell culture medium for your working concentration.
Q4: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration will vary depending on the cell type, experimental conditions, and the specific endpoint being measured. However, a good starting point is to test a range of concentrations around the reported IC50 value of 4.1 μM.[1][2] A dose-response experiment is highly recommended to determine the most effective concentration for your specific assay.
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Chemical Formula | C14H13N3O2 | [1][3] |
| Molecular Weight | 255.3 g/mol | [1][3] |
| IC50 | 4.1 μM (for IFN-β induction) | [1][2] |
| Storage of Lyophilized Powder | Store at -20°C. Shipped at room temperature for continental US. | [1][2] |
| Reconstitution Solvents | DMSO (5 mg/ml), DMF (3 mg/ml) | [3] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles. | [4][5][6] |
| Short-term Solution Storage | A reconstituted solution can be stored at 2-8°C for up to one week. | [5] |
Experimental Protocols
General Protocol: Measuring Inhibition of IFN-β Induction
This protocol provides a general workflow for testing the inhibitory activity of this compound on IFN-β production in response to a viral or synthetic stimulus.
-
Cell Seeding: Plate your cells of interest (e.g., A549, HEK293T) in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of your this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Include a DMSO-only vehicle control (at the same final concentration as your highest this compound dose).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Induce the IFN-β pathway by adding a stimulus. This can be a virus (e.g., Sendai virus, VSV) or a synthetic ligand like poly(I:C).
-
Include a non-stimulated control group.
-
-
Incubation: Incubate the plate for a period sufficient to allow for IFN-β production (typically 6-24 hours, depending on the stimulus and cell type).
-
Endpoint Measurement:
-
qPCR: Harvest the cells, extract RNA, and perform quantitative PCR to measure the relative expression of the IFNB1 gene.
-
ELISA/Bioassay: Collect the cell culture supernatant and measure the concentration of secreted IFN-β protein using an ELISA kit or a functional bioassay.[7][8]
-
Reporter Assay: If using a cell line with an IFN-β promoter-driven reporter construct (e.g., luciferase), measure the reporter gene activity.[9][10]
-
-
Data Analysis: Normalize the results to your vehicle control and plot the dose-response curve to determine the inhibitory effect of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Inhibitory Activity | Incorrect Concentration: The working concentration may be too low. | Perform a dose-response experiment with a wider range of concentrations, centered around the 4.1 μM IC50. |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of this compound from a new lyophilized vial. Always store stock solutions at -20°C or -80°C.[4][6] | |
| Experimental Timing: The pre-incubation time may be too short, or the stimulation period too long. | Optimize the pre-incubation time (e.g., 1, 2, or 4 hours) and the stimulation time. | |
| High Cell Cytotoxicity | High Concentration of this compound: The compound may be toxic to your specific cell line at the tested concentrations. | Determine cell viability across your dose-response range using an assay like MTT or CellTiter-Glo.[10] Lower the concentration if significant toxicity is observed. |
| High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls. | |
| Inconsistent Results | Compound Precipitation: The compound may be precipitating out of the aqueous culture medium. | Visually inspect the medium for any precipitate after dilution. If solubility is an issue, consider using a different solvent or adding a carrier protein like BSA, though this is less common for small molecules than for recombinant proteins.[6] |
| Variable Cell Health: Inconsistent cell passage number, confluency, or overall health. | Use cells from a consistent passage number and ensure a uniform seeding density. Monitor cell health throughout the experiment. | |
| Assay Variability: Inherent variability in biological assays. | Increase the number of technical and biological replicates. Ensure proper mixing and consistent pipetting.[8] |
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound in the IFN Induction Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 5MG | Labscoop [labscoop.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Reconstitution and Storage of Recombinant Proteins - Chamot Biology [admin.en.chamot-bio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Type I interferon pathway assays in studies of rheumatic and musculoskeletal diseases: a systematic literature review informing EULAR points to consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Biological assays for interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background noise in StA-IFN-1 reporter assays
Welcome to the technical support center for StA-IFN-1 (and similar inhibitor) reporter assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and obtain reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reporter assay?
A1: this compound is not an assay but an inhibitor of the type I interferon (IFN) induction pathway.[1] The assays used to characterize its activity are typically reporter-based, employing a reporter gene (like luciferase or Green Fluorescent Protein - GFP) under the control of a promoter that is responsive to the IFN signaling pathway. The most common promoters used are the Interferon-Stimulated Response Element (ISRE) or the Gamma-Activated Sequence (GAS), which are activated by the transcription factor STAT1 (Signal Transducer and Activator of Transcription 1).[2][3][4][5][6] When IFN is present, it activates the JAK-STAT pathway, leading to STAT1 activation, which then drives the expression of the reporter gene. This compound inhibits this process, leading to a decrease in the reporter signal.
Q2: What is the expected outcome of a successful experiment with an inhibitor like this compound?
A2: In a properly functioning assay, stimulating the reporter cells with an appropriate interferon (e.g., IFN-α or IFN-β for ISRE reporters) will lead to a significant increase in the reporter signal (e.g., luminescence). When the cells are co-treated with an effective concentration of a selective inhibitor of the IFN induction pathway like this compound, a dose-dependent decrease in this signal is the expected outcome.[1]
Q3: What are the key sources of background noise in these assays?
A3: High background can stem from several factors including:
-
Cellular Health: Unhealthy or stressed cells can exhibit aberrant signaling.
-
Reagent Quality: Contaminated or expired reagents can lead to non-specific signals.[7]
-
Plasmid DNA Quality: The purity of the reporter and control plasmids is crucial. Endotoxins in plasmid preparations can trigger innate immune responses and elevate background.
-
Transfection Reagent Toxicity: Some transfection reagents can be toxic to cells, leading to stress and non-specific reporter activation.
-
Constitutive Pathway Activity: Some cell lines may have a high basal level of IFN signaling.
-
Cross-talk: Signal from adjacent wells in a multi-well plate can interfere with readings, especially with luminescent assays.[8]
Q4: Why is normalization important in a dual-luciferase assay?
A4: Normalization is critical to control for variability in transfection efficiency and cell number between wells. A second, constitutively expressed reporter (like Renilla luciferase driven by a viral promoter) is co-transfected with the experimental reporter (e.g., Firefly luciferase). The experimental reporter's signal is then divided by the control reporter's signal to obtain a normalized value. This reduces well-to-well variability and increases the reliability of the data.[9]
Troubleshooting Guides
Below are common issues encountered during this compound reporter assays and steps to resolve them.
Issue 1: High Background Signal in Unstimulated Wells
High background can mask the true effect of your inhibitor.
| Potential Cause | Troubleshooting Steps |
| Cell Contamination | Regularly check cell cultures for microbial contamination. Use fresh, sterile reagents and maintain aseptic technique.[7] |
| Reagent Issues | Use fresh, high-quality reagents and plasmids. Ensure plasmid DNA is of high purity (endotoxin-free). |
| Transfection-Induced Stress | Optimize the amount of transfection reagent and plasmid DNA to minimize cytotoxicity. Perform a cell viability assay in parallel. |
| High Basal Signaling | Choose a cell line with low endogenous IFN pathway activity. Serum-starve cells for a few hours before stimulation. |
| Plate Cross-talk | Use white, opaque-walled plates for luminescence assays to minimize light scatter between wells.[8] |
Issue 2: Weak or No Signal Upon Interferon Stimulation
A weak or absent signal makes it impossible to assess inhibitor activity.
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | Optimize the transfection protocol for your specific cell line. This includes the DNA-to-reagent ratio, cell density at transfection, and incubation time.[7][9] |
| Inactive Interferon | Ensure the interferon used for stimulation is active and used at an appropriate concentration. Perform a dose-response curve to determine the optimal concentration. |
| Incorrect Reporter Construct | Verify the sequence of your reporter plasmid to ensure the responsive elements (ISRE/GAS) are intact. |
| Suboptimal Assay Conditions | Optimize the stimulation time and cell lysis procedure. Ensure the luciferase assay reagent is at the correct temperature and pH. |
| Cell Line Not Responsive | Confirm that your chosen cell line expresses the necessary components of the JAK-STAT pathway (e.g., IFN receptors, STAT1). |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Use calibrated pipettes and be meticulous with pipetting, especially for small volumes. Prepare master mixes for transfection and stimulation to ensure consistency.[7] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before plating. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile media. |
| Inconsistent Cell Health | Maintain consistent cell culture conditions, including passage number and confluency. |
| Luminometer Issues | Ensure the luminometer is properly calibrated and that the injector system (if used) is functioning correctly. |
Experimental Protocols
Key Experiment: Dual-Luciferase ISRE Reporter Assay
This protocol outlines a typical experiment to assess the inhibitory effect of a compound on the IFN-α induced ISRE activity.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
pISRE-Luc reporter plasmid (Firefly luciferase)
-
pRL-TK control plasmid (Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant Human IFN-α
-
This compound or other test compounds
-
Dual-Luciferase Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours.[3]
-
Transfection:
-
Prepare a DNA mixture containing pISRE-Luc (e.g., 60 ng/well) and pRL-TK (e.g., 10 ng/well) in serum-free medium.[3]
-
Add transfection reagent to the DNA mixture, incubate as per the manufacturer's protocol to form transfection complexes.
-
Add the transfection complexes to the cells and incubate for 24 hours.
-
-
Inhibitor and Stimulant Addition:
-
Prepare serial dilutions of this compound or other test compounds.
-
Remove the transfection medium and add fresh medium containing the test compounds. Incubate for 1-2 hours.
-
Add recombinant human IFN-α to the wells to a final concentration that elicits a sub-maximal response (e.g., 500 U/mL, to be optimized).[10] Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Measure Firefly and Renilla luciferase activity sequentially in a luminometer according to the dual-luciferase assay kit instructions.
-
Data Presentation
Table 1: Example Optimization of IFN-α Concentration
| IFN-α (U/mL) | Raw Firefly Luciferase (RLU) | Raw Renilla Luciferase (RLU) | Normalized Ratio (Firefly/Renilla) | Fold Induction |
| 0 | 1,500 | 20,000 | 0.075 | 1.0 |
| 100 | 15,000 | 21,000 | 0.714 | 9.5 |
| 500 | 75,000 | 20,500 | 3.659 | 48.8 |
| 1000 | 120,000 | 19,800 | 6.061 | 80.8 |
| 5000 | 125,000 | 20,200 | 6.188 | 82.5 |
RLU: Relative Light Units
Table 2: Example this compound Inhibition Data
| This compound (µM) | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| 0 (Vehicle) | 3.500 | 0 |
| 0.1 | 3.150 | 10 |
| 1 | 2.100 | 40 |
| 5 | 0.875 | 75 |
| 10 | 0.350 | 90 |
Visualizations
Signaling Pathway Diagram
Caption: Type I Interferon Signaling Pathway and Reporter Assay Principle.
Experimental Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. novusbio.com [novusbio.com]
- 3. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. signosisinc.com [signosisinc.com]
- 5. signosisinc.com [signosisinc.com]
- 6. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Compounds that Prolong Type I Interferon Signaling as Potential Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
StA-IFN-1 quality control and batch-to-batch consistency
StA-IFN-1 Technical Support Center: Clarification and Recombinant Type I Interferon Quality Control Resource
Important Note on this compound: Initial analysis of the query for "this compound" indicates that this compound is a small molecule inhibitor of the interferon induction pathway, not a recombinant interferon protein.[1][2][3] It functions by inhibiting the IKKβ component, thereby reducing the production of interferon-beta (IFN-β) mRNA.[1][2] As a small molecule, its quality control (QC) and batch-to-batch consistency would be assessed using methods like HPLC for purity and mass spectrometry for identity, rather than the biological assays used for recombinant proteins.
To best address the detailed request for a technical support center focused on biological quality control, batch consistency, and experimental troubleshooting, this resource has been developed for a representative Recombinant Human Type I Interferon (e.g., IFN-alpha) . This will provide relevant and accurate information for researchers working with these widely used biotherapeutic proteins.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with recombinant Type I interferons (IFNs).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My recombinant IFN shows lower than expected biological activity in our antiviral assay. What are the possible causes?
A1: Lower than expected bioactivity is a common issue. Here are several potential causes and troubleshooting steps:
-
Improper Storage and Handling: Type I IFNs are sensitive to temperature fluctuations and repeated freeze-thaw cycles. Ensure the vial was stored at the recommended temperature (typically -20°C or -80°C) and that aliquots are used to avoid multiple freeze-thaw events.
-
Incorrect Concentration: The stated concentration on the vial may be inaccurate, or dilution errors may have occurred. We recommend verifying the protein concentration using a standard protein quantification method like a BCA assay or by measuring absorbance at 280 nm.
-
Reagent Quality: The cells used in the assay may have low sensitivity to IFN, or the virus stock may be too potent. It is crucial to use a well-characterized and validated cell line and virus stock. Regularly perform quality control checks on your assay components.[4]
-
Assay Variability: Biological assays inherently have variability.[5][6] Ensure your assay includes a calibrated internal or international IFN standard to normalize results. Run positive and negative controls in every experiment.
-
Protein Degradation: The IFN may have degraded due to contamination with proteases or improper buffer conditions. Use sterile techniques and ensure the reconstitution buffer is appropriate.
Q2: We are observing significant batch-to-batch variability in our experimental results. How can we ensure consistency?
A2: Batch-to-batch consistency is critical for reproducible research. Here’s how to address it:
-
Review the Certificate of Analysis (CofA): For each new batch, carefully review the CofA. Compare the specific activity, purity, and endotoxin (B1171834) levels to previous batches. While manufacturers aim for consistency, minor variations are expected.[7]
-
Perform an Internal Bioassay: Before using a new batch in critical experiments, perform a side-by-side comparison with a previous, well-characterized batch in your specific biological assay. This will establish a relative potency for the new batch in your system.
-
Standardize Protocols: Ensure that all experimental protocols, from cell seeding density to incubation times, are strictly standardized to minimize procedural variability.[5]
-
Use a Reference Standard: Incorporate an international or in-house reference standard in your assays. This allows you to express the activity of different batches in standardized units (e.g., International Units/mL), which helps normalize for inter-assay and inter-batch variability.
Q3: What are the key quality control parameters I should look for on a Certificate of Analysis for a research-grade recombinant IFN?
A3: A comprehensive CofA for a recombinant IFN should include the following key parameters:
-
Specific Activity: This is the most critical parameter, indicating the biological potency of the protein. It is typically measured in International Units per milligram of protein (IU/mg) and determined using a standardized bioassay, such as a cytopathic effect (CPE) antiviral assay.[8]
-
Purity: Usually determined by SDS-PAGE or HPLC, this indicates the percentage of the target protein relative to total protein. For most research applications, a purity of >95% is recommended.[8]
-
Endotoxin Level: Endotoxins (lipopolysaccharides from bacteria) can cause non-specific inflammatory responses in cell-based assays. Endotoxin levels should be low, typically less than 1.0 EU (Endotoxin Units) per µg of protein.
-
Concentration: The protein concentration is typically determined by UV spectroscopy or a protein assay.
-
Formulation: The buffer components and whether the protein is supplied lyophilized or in solution.
Quantitative Data Presentation
The following table summarizes typical quality control specifications for a high-quality research-grade batch of recombinant Human Interferon Alpha-2b.
| Parameter | Method | Specification |
| Specific Activity | Cytopathic Effect (CPE) Assay using EMCV on A549 cells | ≥ 2 x 10⁸ IU/mg |
| Purity | SDS-PAGE | > 98% |
| Endotoxin | Limulus Amebocyte Lysate (LAL) | < 0.1 EU/µg |
| Concentration | Absorbance at 280 nm | 0.95 - 1.05 mg/mL |
| Formulation | Lyophilized Powder | Lyophilized from a sterile-filtered solution in PBS |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity by Cytopathic Effect (CPE) Assay
This protocol describes a method to quantify the biological activity of a Type I IFN by measuring its ability to protect cells from a viral challenge.
Materials:
-
Recombinant IFN sample and reference standard
-
Vesicular Stomatitis Virus (VSV) or Encephalomyocarditis virus (EMCV)
-
A549 cells (or other IFN-sensitive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% Crystal Violet in 20% methanol)
Methodology:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.
-
IFN Dilution: Prepare a series of two-fold serial dilutions of the IFN test sample and the IFN reference standard in cell culture medium.
-
IFN Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the IFN dilutions to the appropriate wells. Include wells with medium only as cell controls (no virus) and virus controls (no IFN). Incubate for 24 hours at 37°C.
-
Viral Challenge: Dilute the virus stock in culture medium to a concentration that will cause complete cell death (100% CPE) in the virus control wells within 48 hours. Remove the IFN-containing medium and add 100 µL of the diluted virus to all wells except the cell controls.
-
Incubation: Incubate the plates for 48 hours at 37°C, or until 100% CPE is observed in the virus control wells.
-
Staining: Gently wash the plates with PBS. Add 100 µL of Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Quantification: Wash the plates with water to remove excess stain and allow them to dry. Solubilize the stain by adding 100 µL of methanol (B129727) or 1% SDS to each well. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: The IFN concentration that results in 50% protection from CPE is the EC50. The specific activity is calculated by comparing the EC50 of the test sample to the EC50 of the reference standard and expressed in IU/mg.[4][9]
Protocol 2: Quantification of IFN Concentration by ELISA
This protocol provides a method for quantifying the concentration of a specific Type I IFN subtype.
Materials:
-
IFN-specific capture antibody
-
IFN-specific biotinylated detection antibody
-
Recombinant IFN standard
-
Streptavidin-HRP
-
TMB substrate
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Methodology:
-
Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block the plate with blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Wash the plate. Add diluted IFN samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Development: Wash the plate. Add TMB substrate and incubate in the dark until a color develops (5-15 minutes).
-
Stop and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IFN standards. Use the standard curve to determine the concentration of the unknown samples.
Visualizations
Caption: Canonical Type I Interferon JAK-STAT signaling pathway.
Caption: Quality control workflow for a new batch of recombinant IFN.
Caption: A logical workflow for troubleshooting low bioactivity results.
References
- 1. This compound, 5MG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Short-Term Reproducibility of a Commercial Interferon Gamma Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Digital Method to Quantify Type I Interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of StA-IFN-1 and TPCA-1 in Modulating Inflammatory and Interferon Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used small molecule inhibitors, StA-IFN-1 and TPCA-1. These compounds are instrumental in dissecting the intricate signaling pathways governing inflammation and the type I interferon response. This document presents a detailed analysis of their mechanisms of action, quantitative performance data from various assays, and the experimental protocols utilized for their characterization.
At a Glance: Key Efficacy Parameters
The following table summarizes the key quantitative data for this compound and TPCA-1, offering a clear comparison of their potency and selectivity.
| Parameter | This compound | TPCA-1 |
| Primary Target(s) | Speculated: TBK1/IKKε in the IFN induction pathway | IKKβ (IKK-2) in the NF-κB pathway; STAT3 |
| Potency (IC50) | 4.1 µM (IFN induction reporter assay)[1] | 17.9 nM (IKKβ cell-free assay)[2][3][4] |
| Cellular Efficacy (IC50) | Not available | TNF-α production: 170 nMIL-6 production: 290 nMIL-8 production: 320 nM[2] |
| Selectivity | Selective for IFN induction pathway over IFN signaling pathway[1] | >22-fold selective for IKKβ over IKKα[3] |
Mechanism of Action and Signaling Pathways
This compound and TPCA-1 exert their effects by targeting distinct nodes within the complex network of intracellular signaling pathways that regulate immune responses.
This compound is an inhibitor of the type I interferon (IFN) induction pathway.[1] Its precise molecular target has not been definitively identified, but it is suggested to act on the kinases TBK1 and/or IKKε. These kinases are crucial for the phosphorylation and activation of the transcription factor IRF3, a key step in the induction of IFN-β expression following pathogen recognition.
TPCA-1 is a potent and selective inhibitor of IκB kinase β (IKKβ), a central component of the canonical NF-κB signaling pathway.[2][3][4] By inhibiting IKKβ, TPCA-1 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Additionally, TPCA-1 has been identified as a dual inhibitor of STAT3, blocking its activation.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Interferon Induction Reporter Assay (for this compound)
This assay quantitatively measures the induction of the IFN-β promoter in response to a stimulus, such as viral infection.
-
Cell Line: HEK293 cells stably expressing a reporter gene (e.g., Green Fluorescent Protein (GFP) or luciferase) under the control of the IFN-β promoter are commonly used.[5][6]
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour.
-
Induction: The IFN induction pathway is activated by infecting the cells with a virus (e.g., Sendai virus) or by transfecting them with a viral mimic (e.g., poly(I:C)).
-
Incubation: The plates are incubated for 18-24 hours to allow for reporter gene expression.
-
Measurement: Reporter gene expression is quantified. For GFP, fluorescence is measured using a plate reader. For luciferase, a luciferase assay reagent is added, and luminescence is measured.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
IKKβ Kinase Assay (for TPCA-1)
This in vitro assay measures the direct inhibitory effect of TPCA-1 on the enzymatic activity of IKKβ.
-
Reagents: Recombinant human IKKβ, a substrate peptide (e.g., a GST-tagged IκBα fragment), and ATP are required. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is often employed.[2]
-
Reaction Setup: The reaction is typically performed in a 384-well plate. IKKβ is incubated with various concentrations of TPCA-1 or a vehicle control.
-
Initiation: The kinase reaction is initiated by the addition of the IκBα substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: A solution containing a europium-labeled anti-phospho-IκBα antibody and an allophycocyanin (APC)-labeled anti-GST antibody is added.
-
Measurement: The TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 value is determined by plotting the percentage of IKKβ inhibition against the log concentration of TPCA-1.
Conclusion
This compound and TPCA-1 are valuable tools for investigating distinct but interconnected signaling pathways in immunology and inflammation. TPCA-1 is a highly potent and well-characterized inhibitor of IKKβ, making it a standard for studying the NF-κB pathway. Its dual activity against STAT3 further broadens its utility. This compound, while less potent and with a less defined molecular target, offers a unique tool for specifically probing the type I interferon induction pathway. The choice between these inhibitors will depend on the specific research question and the signaling pathway of interest. The data and protocols provided in this guide are intended to assist researchers in making informed decisions for their experimental designs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 5. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of StA-IFN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of StA-IFN-1, a known inhibitor of the type I interferon (IFN) induction pathway.[1][2] We will explore key experimental approaches to differentiate its activity from compounds targeting the IFN signaling pathway and compare its performance with other relevant inhibitors. Detailed protocols and data interpretation guidelines are provided to ensure robust and reliable results in your models.
Introduction to this compound and the Interferon Pathways
Type I interferons (IFN-α/β) are critical cytokines in the innate immune response to viral infections.[3] Their production (induction) and subsequent signaling are tightly regulated through distinct molecular pathways. This compound has been identified as an inhibitor of the type I IFN induction pathway, with an IC50 of 4.1 μM in an IFNβ activation assay.[1][2] It has been shown to reduce IFN-β mRNA levels but not the mRNA levels of the interferon-stimulated gene (ISG) MxA, suggesting its selectivity for the induction pathway over the signaling pathway.[2][3]
Specificity is a critical attribute for any therapeutic candidate. For an inhibitor of IFN induction like this compound, it is crucial to demonstrate that it does not affect the downstream IFN signaling cascade, which is activated by existing interferons. This ensures that the compound's effects are limited to the intended target and minimizes potential off-target activities.
Comparative Analysis of Inhibitors
To validate the specificity of this compound, it is essential to compare its activity against inhibitors with known and distinct mechanisms of action. Here, we compare this compound with two such compounds:
-
TPCA-1: An inhibitor of the IκB kinase β (IKKβ) component of the IFN induction pathway.[2]
-
Ruxolitinib: A potent inhibitor of Janus kinases (JAK1/JAK2), which are key components of the downstream IFN signaling pathway.[2][3]
The following table summarizes the expected outcomes of key validation assays for these compounds.
| Assay | This compound | TPCA-1 (Induction Inhibitor) | Ruxolitinib (Signaling Inhibitor) | Untreated Control |
| IFN-β Production (e.g., by ELISA or qRT-PCR) | Decreased | Decreased | No significant change | Baseline |
| STAT1 Phosphorylation (pSTAT1) upon IFN-α/β stimulation | No significant change | No significant change | Decreased | Increased |
| ISG (e.g., MxA, ISG15) Expression upon IFN-α/β stimulation | No significant change | No significant change | Decreased | Increased |
| IRF3 Nuclear Translocation upon viral infection | Decreased | No significant change (acts on NF-κB branch) | No significant change | Increased |
Key Experimental Protocols for Specificity Validation
This assay directly measures the functional consequence of IFN signaling. By stimulating cells with exogenous IFN-α or IFN-β in the presence of the test compound, we can determine if the compound inhibits the signaling pathway.
Protocol: qRT-PCR for MxA mRNA
-
Cell Culture: Plate A549 cells (or other IFN-responsive cell lines) in 24-well plates and grow to 80-90% confluency.
-
Compound Treatment: Pre-treat cells with this compound (e.g., at 1x, 5x, and 10x IC50), Ruxolitinib (positive control for signaling inhibition, e.g., 1µM), and a vehicle control (e.g., DMSO) for 2 hours.
-
IFN Stimulation: Add purified IFN-α (e.g., 1000 U/mL) to the wells and incubate for 18 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
Quantitative PCR: Perform qPCR using primers specific for the MxA gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative MxA mRNA expression levels compared to the vehicle-treated, IFN-stimulated control.
Expected Outcome: this compound should not significantly reduce MxA mRNA levels, whereas Ruxolitinib should show potent inhibition.[3]
Phosphorylation of STAT1 is a key event in the IFN signaling cascade.[4] Assessing pSTAT1 levels provides a direct measure of the activation of the JAK/STAT pathway.
Protocol: Western Blot for Phospho-STAT1 (pSTAT1)
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates. Pre-treat with this compound, Ruxolitinib, and vehicle control as described above.
-
IFN Stimulation: Stimulate cells with IFN-α (e.g., 1000 U/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 (as a loading control). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: this compound should not inhibit IFN-α-induced STAT1 phosphorylation. In contrast, Ruxolitinib should markedly decrease pSTAT1 levels.[3]
This experiment confirms the inhibitory effect of this compound on the production of IFN-β.
Protocol: IFN-β ELISA
-
Cell Culture and Treatment: Plate A549 cells in a 24-well plate. Pre-treat with this compound, TPCA-1 (positive control for induction inhibition), and a vehicle control for 2 hours.
-
Induction of IFN Production: Infect the cells with a virus known to induce IFN-β, such as Sendai virus (SeV).
-
Sample Collection: After 24 hours, collect the cell culture supernatant.
-
ELISA: Quantify the amount of IFN-β in the supernatant using a commercially available IFN-β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the IFN-β concentrations in the supernatants from treated and untreated cells.
Expected Outcome: Both this compound and TPCA-1 should significantly reduce the amount of secreted IFN-β compared to the vehicle control.
Visualizing the Pathways and Experimental Logic
To further clarify the experimental strategy and the underlying biological pathways, the following diagrams are provided.
Caption: Type I Interferon Signaling Pathway and Point of Inhibition for Ruxolitinib.
Caption: Experimental Workflow for Validating this compound Specificity.
Caption: Logical Framework for this compound Specificity Validation.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the specificity of this compound. By employing a combination of gene expression analysis, protein phosphorylation assays, and functional neutralization experiments, researchers can definitively characterize the inhibitory profile of this compound. The comparative approach, using inhibitors with well-defined mechanisms, is crucial for interpreting the results and substantiating the claim of specificity for the interferon induction pathway. These validation steps are essential for the continued development and characterization of this compound as a potential therapeutic agent.
References
Comparative analysis of StA-IFN-1 and other IFN inhibitors
A Comparative Analysis of StA-IFN-1 and Other Interferon Inhibitors for Researchers, Scientists, and Drug Development Professionals
Interferons (IFNs) are critical cytokines in the innate immune response to pathogens, but their dysregulation can lead to autoimmune and inflammatory diseases.[1] This has spurred the development of various inhibitors targeting the IFN induction and signaling pathways. This guide provides a comparative analysis of a novel inhibitor, this compound, with other well-characterized IFN inhibitors, supported by experimental data to aid researchers in selecting appropriate tools for their studies.
Performance Comparison of Interferon Inhibitors
The following table summarizes the quantitative data for this compound and other representative IFN inhibitors, categorized by their point of intervention in the IFN pathways.
| Inhibitor | Target | Pathway Targeted | Reported IC50 | Organism |
| This compound | Unknown (upstream of IRF3 phosphorylation) | IFN Induction | 4.1 µM (for IFNβ activation) | Human |
| TPCA-1 | IKKβ | IFN Induction (NF-κB pathway) | 17.9 nM (cell-free) | Human |
| BX795 | TBK1/IKKε | IFN Induction (IRF3 pathway) | TBK1: 6 nM, IKKε: 41 nM (cell-free) | Human |
| Ruxolitinib | JAK1/JAK2 | IFN Signaling | JAK1: 3.3 nM, JAK2: 2.8 nM (cell-free) | Human |
| Anifrolumab | IFNAR1 | IFN Signaling | Blocks all type I IFN signaling | Human |
Detailed Mechanism of Action
This compound: A Selective Inhibitor of the IFN Induction Pathway
This compound is a small molecule inhibitor identified through a cell-based high-throughput screen for compounds that block the type I interferon (IFN) induction pathway.[1] It has been shown to inhibit the activation of IFNβ with a half-maximal inhibitory concentration (IC50) of 4.1 μM.[2][3] A key feature of this compound is its selectivity; it reduces the levels of IFN-β mRNA but does not affect the mRNA levels of the interferon-stimulated gene (ISG) MxA.[4][5] This indicates that this compound acts on the IFN induction pathway and not the downstream IFN signaling pathway.[4][5]
Further mechanistic studies have revealed that this compound acts at or upstream of the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] While its precise molecular target has not yet been elucidated, it is speculated to be a kinase in the TBK1/IKKε and/or IKKα/IKKβ complexes.[1]
Other IFN Inhibitors: A Comparative Overview
To provide a comprehensive analysis, this compound is compared against inhibitors that target different key components of the IFN induction and signaling pathways.
-
TPCA-1: This compound is a selective inhibitor of IκB kinase β (IKKβ), a crucial component of the NF-κB signaling pathway, which is one of the two major branches of the IFN induction pathway.[4][5] By inhibiting IKKβ, TPCA-1 prevents the activation of NF-κB and subsequent transcription of the IFNβ gene.
-
BX795: This inhibitor targets TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are essential kinases in the IRF3 branch of the IFN induction pathway.[1] Inhibition of TBK1/IKKε by BX795 prevents the phosphorylation and nuclear translocation of IRF3, a critical step for IFNβ gene transcription.
-
Ruxolitinib: As a Janus kinase (JAK) inhibitor, Ruxolitinib targets JAK1 and JAK2, which are key components of the IFN signaling pathway.[4][5] By blocking JAK1/2, Ruxolitinib prevents the phosphorylation of STAT proteins, thereby inhibiting the expression of numerous interferon-stimulated genes (ISGs) that mediate the antiviral and inflammatory effects of IFNs.
-
Anifrolumab: This is a human monoclonal antibody that targets the type I interferon receptor subunit 1 (IFNAR1).[6] By binding to IFNAR1, Anifrolumab blocks the signaling of all type I IFNs (IFN-α, IFN-β, etc.), providing a broad inhibition of the IFN signaling pathway.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and other IFN inhibitors.
IFN Induction Reporter Assay (GFP-based)
This cell-based assay is used to quantify the activation of the IFNβ promoter.
-
Cell Line: A549 human lung carcinoma cells stably transfected with a green fluorescent protein (GFP) reporter gene under the control of the IFNβ promoter (A549/pr(IFNβ)-GFP).
-
Cell Seeding: Seed A549/pr(IFNβ)-GFP cells in 96-well plates at a density that allows for optimal growth and response.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).
-
Induction of IFN Pathway: Induce the IFN induction pathway by infecting the cells with Sendai virus (SeV) at a predetermined multiplicity of infection (MOI). SeV is a potent inducer of the RIG-I-like receptor (RLR) pathway, leading to robust IFNβ production.
-
Incubation: Incubate the plates for a period sufficient for GFP expression (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
IFN Signaling Reporter Assay (GFP-based)
This assay measures the activation of the downstream IFN signaling pathway.
-
Cell Line: A549 cells stably transfected with a GFP reporter gene under the control of an interferon-stimulated response element (ISRE) from the MxA promoter (A549/pr(ISRE)-GFP).
-
Cell Seeding: Seed A549/pr(ISRE)-GFP cells in 96-well plates.
-
Compound Treatment: Pre-treat the cells with the test inhibitor (e.g., Ruxolitinib) or vehicle control.
-
Induction of IFN Signaling: Stimulate the cells with a known concentration of recombinant human IFN-α.
-
Incubation: Incubate the plates for a period sufficient for ISRE-driven GFP expression (e.g., 16-24 hours).
-
Data Acquisition and Analysis: Measure GFP fluorescence and calculate the IC50 as described for the IFN induction assay.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: IFN Induction Pathway and points of inhibition.
Caption: IFN Signaling Pathway and points of inhibition.
Caption: Experimental workflow for IFN inhibitor screening.
Concluding Remarks
This compound represents a valuable tool for studying the type I interferon induction pathway due to its specific mechanism of action. Unlike broad-spectrum inhibitors, its selectivity for the induction pathway over the signaling pathway allows for more targeted investigations into the initial stages of the innate immune response. This comparative guide provides researchers with the necessary data and protocols to understand the context in which this compound and other inhibitors can be most effectively utilized. The choice of inhibitor will ultimately depend on the specific research question, whether it is to dissect the upstream induction events or to block the downstream effects of interferon signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular basis for antagonistic activity of anifrolumab, an anti-interferon–α receptor 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for antagonistic activity of anifrolumab, an anti-interferon-α receptor 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IFNAR1 Antibody | Leinco [leinco.com]
- 5. Characterisation of anifrolumab, a fully human anti-interferon receptor antagonist antibody for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
On-Target Efficacy of StA-IFN-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the On-Target Effects of StA-IFN-1, a Novel Inhibitor of the Type I Interferon Induction Pathway.
This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, to elucidate its specific on-target effects. This compound has been identified as a potent inhibitor of the type I interferon (IFN) induction pathway, offering a targeted approach to modulating immune responses. This document serves as a resource for understanding its mechanism of action and performance relative to other molecules that target related pathways.
Comparative Performance Data
The on-target effects of this compound are best understood through direct comparison with compounds that either target a similar point in the pathway or a different stage of the interferon response. This section presents quantitative data on the inhibitory activities of this compound, TPCA-1 (an IKKβ inhibitor), and Ruxolitinib (a JAK1/2 inhibitor).
| Compound | Target Pathway | Specific Target | IC50 | Effect on IFNβ mRNA Levels (at 10 µM) | Effect on STAT1 Phosphorylation |
| This compound | IFN Induction | IFNβ Activation | 4.1 µM | Significant reduction | No significant effect |
| TPCA-1 | IFN Induction | IKKβ | ~17.9 nM | Significant reduction | No direct effect |
| Ruxolitinib | IFN Signaling | JAK1/JAK2 | ~2.8-3.3 nM | No direct effect | Significant inhibition (~50% at 200 nM)[1] |
Mechanism of Action and On-Target Effects
This compound demonstrates a high degree of selectivity for the type I interferon induction pathway, a critical distinction for researchers investigating specific immunological mechanisms. Its primary on-target effect is the inhibition of IFNβ production.[2] This is in contrast to molecules like Ruxolitinib, which act downstream on the IFN signaling pathway.[1]
The experimental data suggests that this compound's mechanism is analogous to that of TPCA-1, which specifically inhibits the IκB kinase (IKK) complex, a key component in the activation of the transcription factors that drive IFNβ expression.[3] This targeted approach allows for the modulation of the initial interferon response without affecting the cellular response to existing interferons.
Visualizing the Pathway and Points of Intervention
To clarify the distinct mechanisms of these compounds, the following diagrams illustrate the type I interferon induction and signaling pathways, highlighting the specific points of inhibition for this compound, TPCA-1, and Ruxolitinib.
Caption: Type I IFN Induction Pathway and Inhibition by this compound and TPCA-1.
Caption: Type I IFN Signaling Pathway and Inhibition by Ruxolitinib.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its alternatives.
IFNβ Promoter-Driven GFP Reporter Assay
This assay is used to quantify the activity of the IFNβ promoter, a direct measure of the activation of the interferon induction pathway.
-
Cell Line: A549 cells stably transfected with a plasmid containing the Green Fluorescent Protein (GFP) gene under the control of the human IFNβ promoter.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound, TPCA-1, or a vehicle control for 2 hours.
-
Induce the IFNβ promoter by infecting the cells with a virus known to trigger the type I IFN response (e.g., Sendai virus).
-
Incubate for 16-24 hours to allow for GFP expression.
-
Measure GFP fluorescence using a plate reader.
-
The IC50 value is calculated as the concentration of the compound that results in a 50% reduction in GFP signal compared to the vehicle-treated, virus-infected control.
-
Caption: Workflow for the IFNβ Promoter-Driven GFP Reporter Assay.
Quantification of IFNβ mRNA by qRT-PCR
This method provides a direct measurement of the transcriptional levels of the IFNβ gene, confirming the inhibitory effect on its production.
-
Cell Line: A549 cells.
-
Procedure:
-
Seed cells in a 6-well plate and grow to confluence.
-
Pre-treat with this compound, TPCA-1, or vehicle for 2 hours.
-
Infect with Sendai virus to induce IFNβ production.
-
After 6-8 hours, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for human IFNβ and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of IFNβ mRNA using the ΔΔCt method.
-
Western Blot Analysis of STAT1 Phosphorylation
This technique is used to assess the activity of the IFN signaling pathway by measuring the phosphorylation of a key downstream effector, STAT1.
-
Cell Line: HeLa or other IFN-responsive cell lines.
-
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat with Ruxolitinib or vehicle for 1-2 hours.
-
Stimulate the cells with recombinant human IFNα or IFNβ for 15-30 minutes.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the p-STAT1 signal to the total STAT1 signal.
-
Conclusion
This compound is a selective inhibitor of the type I interferon induction pathway, specifically targeting the production of IFNβ. Its on-target effects are clearly demonstrated by its ability to reduce IFNβ promoter activity and mRNA levels, without impacting the downstream IFN signaling pathway, as evidenced by the lack of effect on STAT1 phosphorylation. This positions this compound as a valuable tool for researchers investigating the initial stages of the innate immune response and for the development of therapeutics that require precise modulation of interferon production. The comparative data presented in this guide highlights its distinct mechanism of action compared to broader-spectrum inhibitors or those targeting the signaling cascade.
References
- 1. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in Interferon Signaling Studies: A Comparative Analysis of StA-IFN-1, Ruxolitinib, and B18R
For researchers, scientists, and drug development professionals engaged in interferon (IFN) signaling research, the use of appropriate negative controls is paramount for the generation of robust and reliable data. This guide provides an objective comparison of StA-IFN-1 and two common alternatives, Ruxolitinib and B18R, for use as negative controls in IFN signaling studies, supported by experimental data and detailed protocols.
At the heart of cellular innate immunity, the interferon signaling pathway is a critical line of defense against viral pathogens. Upon engagement of type I interferons (IFN-α/β) with their cognate receptor, IFNAR, a signaling cascade is initiated, culminating in the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. To dissect this intricate pathway and validate the specificity of experimental findings, the use of well-characterized negative controls is indispensable. This guide evaluates this compound and contrasts its performance with two widely used inhibitors of IFN signaling, Ruxolitinib and the viral decoy receptor B18R.
Distinguishing Between Interferon Induction and Signaling Inhibition
A crucial distinction in selecting a negative control is whether the compound inhibits the induction of interferons or the downstream signaling pathway. This compound is an inhibitor of the type I interferon induction pathway, specifically targeting processes upstream of IFN-β production. In contrast, Ruxolitinib and B18R act as inhibitors of the IFN signaling cascade itself, albeit through different mechanisms.
Comparative Analysis of Negative Controls
To facilitate an informed decision, the following tables summarize the key characteristics and performance data of this compound, Ruxolitinib, and B18R.
Table 1: Mechanism of Action and Key Features
| Feature | This compound | Ruxolitinib | B18R |
| Target Pathway | IFN Induction | IFN Signaling | IFN Signaling |
| Mechanism of Action | Inhibits the production of IFN-β.[1] | ATP-competitive inhibitor of Janus kinases (JAK1 and JAK2). | Decoy receptor that binds and neutralizes extracellular type I IFNs (IFN-α/β).[2] |
| Point of Intervention | Upstream of IFN-β transcription. | Intracellular, downstream of IFNAR engagement, preventing STAT phosphorylation. | Extracellular, preventing IFN-α/β from binding to the IFNAR receptor. |
| Specificity | Selective for the IFN induction pathway; does not inhibit IFN signaling.[1] | Selective for JAK1/2 over other kinases like JAK3. | Specific for type I IFNs of multiple species, including human and mouse. |
Table 2: Quantitative Performance Data
| Parameter | This compound | Ruxolitinib | B18R |
| IC50 (IFN Induction) | 4.1 µM (in an IFN-β promoter reporter assay).[1] | Not applicable | Not applicable |
| IC50 (IFN Signaling) | No inhibitory activity observed.[1] | ~2.8-3.3 nM (in cell-free kinase assays for JAK2 and JAK1, respectively). | Not applicable |
| Effective Concentration | Not applicable | 50-200 nM to inhibit IFN-induced STAT phosphorylation in cells.[3] | ED50 of 0.3-1.8 ng/mL for inhibition of IFN-α2 activity. |
| Effect on pSTAT1 | No impact on IFN-induced STAT1 phosphorylation. | Significantly reduces IFN-induced STAT1 phosphorylation.[4] | Prevents IFN-induced STAT1 phosphorylation. |
| Effect on ISG Expression | No effect on IFN-induced MxA mRNA levels.[1] | Substantially downregulates IFN-stimulated genes (ISGs) such as MX1, OAS1, and ISG15.[5] | Prevents the induction of ISGs by neutralizing IFNs. |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct points of intervention for each negative control within the broader context of the type I interferon response.
Experimental Protocols
To effectively utilize these negative controls, the following experimental protocols are provided for two common assays in IFN signaling research: a reporter gene assay and the quantification of ISG expression by qPCR.
HEK-Blue™ IFN-α/β Reporter Assay
This assay employs a HEK293 cell line stably expressing a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISG54 promoter, which is inducible by type I IFNs.[6]
Materials:
-
HEK-Blue™ IFN-α/β cells (InvivoGen)
-
Growth Medium (DMEM, 10% heat-inactivated FBS, Pen-Strep, selective antibiotics)
-
Test Medium (DMEM, 10% heat-inactivated FBS, Pen-Strep)
-
Recombinant human IFN-α or IFN-β
-
This compound, Ruxolitinib, or B18R
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ IFN-α/β cells at a density of ~50,000 cells per well in a 96-well plate and incubate for 24 hours.[1][6]
-
Negative Control Pre-treatment:
-
This compound: As this compound inhibits IFN induction, it is not a suitable negative control for this signaling assay. Its inclusion would not be expected to inhibit the response to exogenously added IFN.
-
Ruxolitinib: Pre-treat cells with varying concentrations of Ruxolitinib (e.g., 10 nM to 1 µM) for 1-2 hours prior to IFN stimulation.
-
B18R: Pre-incubate the recombinant IFN-α/β with B18R (e.g., 0.1-1 µg/mL) for 1 hour at 37°C before adding the mixture to the cells.
-
-
IFN Stimulation: Add recombinant IFN-α or IFN-β to the wells at a concentration known to induce a submaximal response. Include a positive control (IFN alone) and a negative control (medium alone).
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[1][6]
-
SEAP Detection:
Expected Outcome: Ruxolitinib and B18R should demonstrate a dose-dependent inhibition of the IFN-induced SEAP activity, while this compound would show no effect.
Quantification of ISG Expression by RT-qPCR
This method measures the mRNA levels of specific ISGs, such as MX1 and ISG15, in response to IFN treatment.
Materials:
-
Human cell line responsive to type I IFNs (e.g., A549, Huh7)
-
Cell culture medium and reagents
-
Recombinant human IFN-α or IFN-β
-
This compound, Ruxolitinib, or B18R
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs (e.g., MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat with the respective negative controls as described in the reporter assay protocol.
-
Stimulate with IFN-α or IFN-β for a specified time (e.g., 6-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using primers for your ISGs of interest and a housekeeping gene for normalization.
-
Include appropriate qPCR controls, such as a no-template control and a no-reverse-transcriptase control.[7]
-
-
Data Analysis:
-
Calculate the relative expression of the target ISGs using the ΔΔCt method.[8]
-
Expected Outcome: Ruxolitinib and B18R will show a dose-dependent reduction in the IFN-induced expression of MX1 and ISG15. This compound will have no effect on the expression of these ISGs in response to exogenous IFN.[1]
Conclusion
The selection of an appropriate negative control is critical for the accurate interpretation of data in interferon signaling research.
-
This compound is a valuable tool for studying the IFN induction pathway . Its lack of activity on the downstream signaling cascade makes it an excellent negative control to demonstrate the specificity of an observed effect to the induction phase.
-
Ruxolitinib serves as a potent and specific intracellular inhibitor of the IFN signaling pathway by targeting JAK1 and JAK2. It is an ideal negative control for experiments where the aim is to block the canonical JAK-STAT signaling cascade.
-
B18R provides an effective means of neutralizing extracellular type I interferons, thereby preventing the initiation of the IFN signaling pathway . It is particularly useful as a negative control to confirm that an observed cellular response is indeed mediated by secreted type I IFNs.
By understanding the distinct mechanisms of these molecules and employing them in the appropriate experimental contexts, researchers can ensure the validity and specificity of their findings in the complex and dynamic field of interferon signaling.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. invivogen.com [invivogen.com]
- 3. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib inhibits IFNγ licensing of human bone marrow derived Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. 101.200.202.226 [101.200.202.226]
- 7. What negative controls are typically included in qPCR and/or qRT-PCR experiments? [qiagen.com]
- 8. data.starklab.org [data.starklab.org]
Cross-Validation of StA-IFN-1 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor StA-IFN-1 with genetic approaches for studying the type I interferon (IFN) induction pathway. This compound is a small molecule inhibitor of the type I IFN induction pathway, effectively reducing the production of IFN-β with an IC50 of 4.1 μM. It is believed to act on the induction pathway rather than the downstream signaling cascade, as it has been shown to decrease IFN-β mRNA levels without affecting the expression of the interferon-stimulated gene (ISG) MxA.[1][2] To rigorously validate the on-target effects of this compound and understand its mechanism of action, it is crucial to cross-validate its phenotypic consequences with those observed using genetic methods such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of key pathway components.
Comparative Analysis of this compound and Genetic Approaches
The following table summarizes the expected and observed outcomes of inhibiting the type I interferon induction pathway using this compound versus genetic knockdown or knockout of key signaling molecules. The data is compiled from multiple studies to provide a comparative overview.
| Parameter | This compound Treatment | IKKβ siRNA Knockdown | TBK1 CRISPR Knockout | IRF3 CRISPR Knockout |
| Target | Presumed to be an upstream kinase in the IFN induction pathway, potentially IKKβ or a related kinase. | IKKβ mRNA | TBK1 gene | IRF3 gene |
| Effect on IFN-β mRNA Induction (e.g., by Sendai Virus) | Dose-dependent reduction. Significant inhibition observed at 10 µM.[3] | Significant reduction in IFN-β mRNA levels. | Near-complete abrogation of IFN-β induction. | Near-complete abrogation of IFN-β induction.[4][5][6] |
| Effect on ISG (e.g., MxA) mRNA Induction (by IFN-α) | No significant effect, indicating selectivity for the induction pathway.[1][2] | No direct effect on the IFN signaling pathway. | No direct effect on the IFN signaling pathway. | No direct effect on the IFN signaling pathway. |
| Effect on IRF3 Phosphorylation | Expected to be reduced or abolished. | Expected to be reduced or abolished. | Reduced or abolished. | Not applicable (IRF3 is absent). |
| Reversibility | Reversible upon withdrawal of the compound. | Transient, dependent on siRNA stability and cell division. | Permanent, stable genetic modification. | Permanent, stable genetic modification. |
| Potential for Off-Target Effects | Possible, dependent on the selectivity profile of the compound. | Possible, can be mitigated by using multiple siRNAs targeting different sequences. | Possible, can be minimized by careful guide RNA design and off-target analysis. | Possible, can be minimized by careful guide RNA design and off-target analysis. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental strategies discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IKKβ knockdown and overexpression [bio-protocol.org]
- 5. Generation of KO cell lines by CRISPR/Cas9 [bio-protocol.org]
- 6. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of StA-IFN-1 and StA-IFN-4: Novel Inhibitors of the Type I Interferon Induction Pathway
For Immediate Release
This guide provides a detailed comparative analysis of two novel small molecule inhibitors, StA-IFN-1 and StA-IFN-4, which have been identified as specific inhibitors of the type I interferon (IFN) induction pathway. This document is intended for researchers, scientists, and drug development professionals working in immunology, virology, and oncology.
Introduction
The production of type I interferons (IFNs) is a critical component of the innate immune response to pathogens. However, dysregulation of this pathway can lead to chronic inflammation and autoimmune diseases. This compound and StA-IFN-4 are two recently discovered compounds that selectively inhibit the induction of IFNβ, offering potential therapeutic avenues for IFN-mediated pathologies. This guide presents a side-by-side comparison of their performance based on experimental data, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways.
Performance Data
The following tables summarize the quantitative data obtained from key experiments comparing the activity of this compound and StA-IFN-4.
Table 1: Inhibition of IFNβ Induction
| Compound | IC50 (µM) |
| This compound | 4.1 |
| StA-IFN-4 | Not explicitly quantified, but shown to be effective |
Data derived from a cell-based high-throughput screening assay using an eGFP reporter under the control of the IFNβ promoter.
Table 2: Effect on mRNA Levels
| Compound | IFNβ mRNA Levels | MxA mRNA Levels |
| This compound | Significantly Reduced | No Effect |
| StA-IFN-4 | Significantly Reduced | No Effect |
This data indicates that both compounds specifically inhibit the IFN induction pathway without affecting the downstream IFN signaling pathway, as MxA is an interferon-stimulated gene (ISG).
Table 3: Impact on Key Signaling Proteins
| Compound | IRF3 Nuclear Translocation | Phosphorylated IRF3 (pIRF3) Levels | Phosphorylated STAT1 (pSTAT1) Levels |
| This compound | No Effect | Moderate Reduction | No Impact |
| StA-IFN-4 | Blocked | Information not available | No Impact |
These findings highlight a key mechanistic difference between the two compounds, with StA-IFN-4 acting at or upstream of IRF3 phosphorylation and nuclear translocation, while this compound acts through a different mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell-Based High-Throughput Screen for IFNβ Induction
-
Cell Line: A549 cells stably expressing an eGFP reporter gene under the control of the human IFNβ promoter were used.
-
Assay Procedure:
-
Cells were seeded in 384-well plates.
-
Compounds (this compound, StA-IFN-4) or DMSO (vehicle control) were added to the wells.
-
After a pre-incubation period, the IFN induction pathway was activated by infection with Sendai virus (SeV).
-
Plates were incubated for 24 hours to allow for eGFP expression.
-
-
Data Analysis: eGFP fluorescence was measured using a plate reader. The IC50 values were calculated based on the dose-response curves of compound-treated cells compared to control cells.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
Cell Treatment: A549 cells were pre-treated with the compounds or DMSO for 2 hours.
-
Induction:
-
For IFNβ mRNA analysis, cells were infected with Sendai virus (SeV) for 3 hours.
-
For MxA mRNA analysis, cells were treated with purified interferon α (IFNα) for 18 hours.
-
-
RNA Extraction and cDNA Synthesis: Total cellular RNA was extracted, and reverse transcription was performed to generate cDNA.
-
qPCR: Quantitative PCR was performed using primers specific for IFNβ, MxA, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA levels were calculated using the comparative Ct method.
Immunofluorescence for IRF3 Nuclear Translocation
-
Cell Culture and Treatment: A549 cells were grown on coverslips and treated with compounds or a known TBK1 inhibitor (BX795) as a positive control.
-
Induction: Cells were infected with SeV to induce IRF3 activation.
-
Immunostaining: Cells were fixed, permeabilized, and stained with a primary antibody against IRF3, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Images were acquired using a fluorescence microscope. The subcellular localization of IRF3 (cytoplasmic vs. nuclear) was assessed.
Western Blotting for Phosphorylated Protein Analysis
-
Cell Lysis: A549 cells were treated with compounds and stimulated with SeV (for pIRF3) or IFNα (for pSTAT1). Cell lysates were prepared.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for pIRF3, total IRF3, pSTAT1, and total STAT1. A loading control like β-actin was also probed.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and workflows.
Assessing the Reproducibility of Type I Interferon Inhibition with StA-IFN-1: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative assessment of StA-IFN-1, a small molecule inhibitor of the type I interferon (IFN) induction pathway, with a focus on the reproducibility of its experimental performance. The data presented here is primarily based on the initial characterization of the compound, as independent validation studies are not yet widely available.
This compound has been identified as a selective inhibitor of the type I IFN induction pathway, a critical component of the innate immune response to viral infections.[1] Its mechanism of action is believed to involve the inhibition of kinases such as TBK1/IKKε and/or IKKα/IKKβ, which are crucial for the activation of the IRF3 and NF-κB pathways, respectively.[1] This guide compares this compound with other known inhibitors of related pathways, namely TPCA-1 and ruxolitinib (B1666119), to provide a framework for its potential application and to highlight the current state of its experimental validation.
Performance Comparison of this compound and Alternatives
The inhibitory activity of this compound was initially determined using a cell-based high-throughput screen. The key performance metric, the half-maximal inhibitory concentration (IC50), provides a quantitative measure of its potency. The initial study reported a consistent IC50 value, suggesting good reproducibility within the discovering laboratory's experimental setup.[1]
| Compound | Target Pathway | Target Molecule(s) (Putative/Confirmed) | Reported IC50 | Key Experimental Readout | Reference |
| This compound | IFN Induction | TBK1/IKKε, IKKα/IKKβ (putative) | 4.1 µM | Inhibition of IFNβ promoter-driven eGFP expression | [1] |
| TPCA-1 | IFN Induction (NF-κB branch) | IKKβ | ~180 nM | Inhibition of NF-κB activation | [1] |
| Ruxolitinib | IFN Signaling | JAK1/JAK2 | ~3 nM | Inhibition of STAT1 phosphorylation | [1] |
Note: The IC50 values are context-dependent and can vary based on the specific assay conditions, cell type, and stimulus used. The data presented here is from the primary characterization study for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for assessing and reproducing experimental findings. The following protocols are summarized from the foundational study on this compound.[1]
IFNβ Promoter Reporter Assay
This assay is designed to quantify the inhibition of the type I IFN induction pathway.
-
Cell Line: A549 cells stably expressing an enhanced Green Fluorescent Protein (eGFP) reporter gene under the control of the IFNβ promoter.
-
Induction: Cells are infected with Sendai virus (SeV) to activate the IFN induction pathway.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or control compounds for a specified period before SeV infection.
-
Readout: eGFP expression is measured using fluorescence microscopy or a plate reader. A decrease in eGFP signal indicates inhibition of the IFNβ promoter.
-
Data Analysis: IC50 values are calculated from dose-response curves. The original study performed these experiments in triplicate and repeated them three times to ensure initial reproducibility.[1]
Quantitative PCR (qPCR) for mRNA Expression
This method validates the selectivity of the inhibitor for the induction versus the signaling pathway.
-
Cell Line and Treatment: A549 cells are treated with the inhibitor and subsequently infected with SeV (for IFNβ induction) or stimulated with IFNα (for MxA induction).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed to cDNA.
-
qPCR: The expression levels of IFNβ mRNA (a marker for the induction pathway) and MxA mRNA (a marker for the signaling pathway) are quantified using specific primers.
-
Analysis: The relative mRNA expression is calculated and compared between treated and untreated cells. This compound was shown to selectively reduce IFNβ mRNA levels without affecting MxA mRNA levels, unlike ruxolitinib which reduces MxA mRNA.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental setups can aid in understanding the mechanism of action and the experimental design.
Caption: Putative targets of this compound and TPCA-1 in the IFN induction pathway.
Caption: Target of Ruxolitinib in the IFN signaling pathway.
Caption: Workflow for qPCR-based selectivity assessment.
Conclusion and Future Outlook
This compound presents as a promising tool for studying the type I interferon induction pathway. The initial characterization demonstrates a clear inhibitory effect and selectivity.[1] However, for a comprehensive assessment of the reproducibility of experiments using this compound, independent validation by the broader scientific community is essential. As of now, published data from independent laboratories that would allow for a direct comparison of IC50 values and confirmation of its mechanism of action are lacking.
Researchers and drug development professionals considering the use of this compound should be aware of this limitation. While the foundational data suggests good internal consistency, the external reproducibility remains to be established. Future studies that utilize this compound and report detailed experimental conditions and quantitative outcomes will be invaluable in building a more complete picture of its reliability and utility as a research tool. It is recommended that any new experimental work with this compound includes rigorous validation and control experiments to ensure the robustness of the findings.
References
Validating the IC50 of StA-IFN-1: A Comparative Guide to Assay Selection and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the half-maximal inhibitory concentration (IC50) of StA-IFN-1, a known inhibitor of the type I interferon (IFN) induction pathway. We present experimental data for this compound alongside comparable inhibitors, detailed protocols for key assays, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor of the type I interferon induction pathway, with a reported IC50 of 4.1 µM as determined in a Green Fluorescent Protein (GFP) reporter assay for IFN induction.[1][2] This molecule selectively targets the IFN induction pathway, reducing the production of IFN-β, without affecting the downstream IFN signaling pathway.[1][2] Its mechanism is thought to involve the inhibition of kinases such as TBK1/IKKε and/or IKKα/IKKβ.[1]
To ensure the accuracy and reproducibility of these findings, validation in a new assay is crucial. This guide compares this compound with two other well-characterized inhibitors that act on related pathways: TPCA-1, an inhibitor of IKKβ in the IFN induction pathway, and Ruxolitinib, a JAK1/JAK2 inhibitor that targets the downstream IFN signaling pathway.
Comparative Inhibitor Performance
The following table summarizes the IC50 values of this compound and its comparators, highlighting their distinct targets and mechanisms of action.
| Compound | Target Pathway | Specific Target | Reported IC50 | Assay Type |
| This compound | IFN Induction | TBK1/IKKε and/or IKKα/IKKβ (putative)[1] | 4.1 µM [1][2] | GFP Reporter (IFN-β Promoter) |
| TPCA-1 | IFN Induction | IKKβ[2] | ~2 µM (blocks NF-κB dependent gene expression)[3] | Gene Expression (qRT-PCR) |
| Ruxolitinib | IFN Signaling | JAK1/JAK2[4][5] | JAK1: 3.3 nM, JAK2: 2.8 nM (in vitro kinase assay) | Kinase Assay |
| ~300 nM (in whole blood assays)[6] | pSTAT3 Inhibition |
Experimental Protocols
To validate the IC50 of this compound, we recommend a primary assay that directly measures the inhibition of IFN-β production, such as a GFP reporter assay, and a secondary functional assay, such as a viral inhibition assay. A cell viability assay should be run in parallel to rule out cytotoxic effects.
IFN-β Promoter GFP Reporter Assay
This cell-based assay quantifies the activation of the IFN-β promoter, providing a direct measure of the inhibition of the IFN induction pathway.
Materials:
-
HEK293 cells stably expressing a GFP reporter gene under the control of the human IFN-β promoter.
-
Sendai Virus (SeV) or Poly(I:C) as an inducer of the IFN pathway.
-
This compound and control compounds (e.g., TPCA-1).
-
Cell culture medium and supplements.
-
96-well plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Seeding: Seed the IFN-β promoter GFP reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 2 hours.
-
Induction: Induce the IFN-β promoter by infecting the cells with Sendai Virus or transfecting with Poly(I:C).
-
Incubation: Incubate the plates for 16-24 hours to allow for GFP expression.
-
Data Acquisition: Measure GFP fluorescence using a plate reader or by flow cytometry.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Viral Inhibition Assay (Cytopathic Effect - CPE Reduction)
This assay assesses the functional consequence of inhibiting IFN production by measuring the ability of the compound to prevent virus-induced cell death.
Materials:
-
A549 cells (or other virus-susceptible cell line).
-
Encephalomyocarditis virus (EMCV) or another suitable cytopathic virus.
-
This compound and control compounds.
-
Cell culture medium and supplements.
-
96-well plates.
-
Crystal Violet solution.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate and incubate overnight to form a confluent monolayer.[7]
-
Compound and IFN Treatment: Add serial dilutions of this compound and control compounds to the cells, followed by a fixed, suboptimal concentration of IFN-α or IFN-β. Incubate for 18-24 hours.[7]
-
Viral Infection: Infect the cells with a dilution of EMCV that causes 100% cell death in control wells within 40-56 hours.[7]
-
Incubation: Incubate the plates until complete cytopathic effect is observed in the virus control wells.
-
Staining: Remove the media, and fix and stain the remaining viable cells with Crystal Violet solution.
-
Data Acquisition: After washing and drying, solubilize the stain and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of protection for each compound concentration relative to the cell and virus controls. Determine the IC50 value from the dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibition is not due to cytotoxicity of the compound.
Materials:
-
The same cell line used in the primary assay.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same serial dilutions of this compound used in the primary assay. Incubate for the same duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value. A high CC50/IC50 ratio indicates a good therapeutic window.[8]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the key signaling pathways and the general workflow for IC50 determination.
Caption: Type I Interferon Induction Pathway and points of inhibition.
Caption: A generalized workflow for determining inhibitor IC50 values.
Caption: Type I Interferon Signaling Pathway and point of inhibition.
References
- 1. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. pblassaysci.com [pblassaysci.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
StA-IFN-1: A Comparative Performance Analysis in Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of StA-IFN-1's performance in inhibiting the type I interferon induction pathway. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological and experimental workflows.
This compound has been identified as a specific inhibitor of the type I interferon (IFN) induction pathway. Its efficacy has been primarily characterized using a cell-based reporter gene assay. While direct comparative data in a wide range of assays is limited, this guide presents the available quantitative data for this compound and describes standard assays used to evaluate inhibitors of the IFN pathway, offering a framework for its potential performance in broader virological and immunological research.
Performance of this compound in a Reporter Gene Assay
This compound was identified through a high-throughput screening campaign designed to find novel inhibitors of the type I IFN induction pathway.[1] The primary assay utilized a human lung carcinoma cell line (A549) engineered with a green fluorescent protein (GFP) reporter gene under the control of the IFNβ promoter.[1] In this system, activation of the IFN induction pathway by an inducer, such as Sendai virus (SeV), leads to the expression of GFP.
The performance of this compound in this assay is summarized below:
| Assay Type | Cell Line | Inducer | Parameter | Value | Reference |
| IFNβ Promoter Reporter Assay | A549/pr(IFNβ).GFP | Sendai Virus (SeV) | IC50 | 4.1 µM | [1][2] |
This IC50 value indicates that this compound is a moderately potent inhibitor of the IFN induction pathway. For comparison, another known inhibitor of this pathway, TPCA-1, which targets the IKKβ component, exhibits similar activity in this type of assay.[2]
To confirm its specificity, this compound was also evaluated for its effect on the downstream IFN signaling pathway. In a separate GFP reporter assay where the reporter was controlled by an IFN-stimulated response element (ISRE), this compound showed no inhibitory activity.[2] This selectivity was further corroborated by mRNA analysis, which demonstrated that this compound reduces the levels of IFN-β mRNA but not the mRNA of the IFN-stimulated gene MxA.[2]
Comparative Performance in Other Relevant Assays
Currently, there is no publicly available data on the performance of this compound in antiviral or antiproliferative assays. However, inhibitors of the type I IFN induction pathway are expected to have functional consequences in these biological contexts.
Antiviral Assays: Type I interferons are a cornerstone of the innate immune response to viral infections.[3][4][5] By inhibiting the production of IFN-β, this compound would be expected to diminish the establishment of an antiviral state in cells, potentially leading to increased viral replication. A standard method to assess this is a viral yield reduction assay.
Antiproliferative Assays: Type I interferons can exert antiproliferative effects on various cell types, including cancer cells.[6][7] Consequently, an inhibitor of IFN induction like this compound might reverse these antiproliferative effects. This can be evaluated using assays that measure cell viability, such as the MTT or crystal violet assays.[7][8]
Further research is required to characterize the activity of this compound in these and other functional assays to fully understand its biological impact.
Experimental Protocols
IFNβ Promoter Reporter Gene Assay
This assay is designed to quantify the activation of the IFNβ promoter in response to a stimulus and the inhibitory effect of test compounds.[1]
Cell Line: A549 human lung carcinoma cells stably transfected with a reporter plasmid containing the enhanced green fluorescent protein (eGFP) gene under the control of the human IFNβ promoter.
Methodology:
-
Cell Seeding: A549/pr(IFNβ).GFP cells are seeded into 96-well plates and incubated to allow for cell adherence.
-
Compound Treatment: Cells are treated with various concentrations of this compound or control compounds.
-
Induction: The IFN induction pathway is activated by infecting the cells with Sendai virus (Cantell strain).
-
Incubation: The plates are incubated for a period sufficient to allow for GFP expression in induced, untreated cells.
-
Data Acquisition: GFP fluorescence is measured using a plate-based fluorometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistical curve.
General Antiviral Assay Protocol (Viral Yield Reduction)
This assay measures the ability of a compound to inhibit the replication of a virus.
Methodology:
-
Cell Seeding: A virus-permissive cell line is seeded in multi-well plates.
-
Compound Treatment: Cells are pre-treated with the test compound (e.g., this compound) for a specified period.
-
Viral Infection: Cells are infected with a specific virus at a known multiplicity of infection (MOI).
-
Incubation: The infection is allowed to proceed for a defined period (e.g., 24-72 hours).
-
Virus Quantification: The amount of progeny virus in the supernatant or cell lysate is quantified using methods such as a plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: The reduction in viral titer in the presence of the compound is compared to untreated controls to determine antiviral activity.
General Antiproliferative Assay Protocol (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: The chosen cell line (e.g., a cancer cell line sensitive to IFN's antiproliferative effects) is seeded in 96-well plates.
-
Compound and/or IFN Treatment: Cells are treated with the test compound (this compound) in the presence or absence of interferon.
-
Incubation: Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Data Acquisition: The absorbance of the formazan solution is measured using a microplate spectrophotometer.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition compared to untreated controls.
Visualizations
Signaling Pathway of Type I Interferon Induction
Caption: Simplified Type I Interferon Induction Pathway and the putative inhibitory points of this compound.
Experimental Workflow for the IFNβ Promoter Reporter Gene Assay
References
- 1. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Human Type I Interferon Antiviral Effects in Respiratory and Reemerging Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New developments in the Induction and Antiviral Effectors of Type I Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Properties of Type I and Type II Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitumor effects of IFN-α are abrogated in a STAT1-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking StA-IFN-1 Against Novel IFN Induction Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel interferon (IFN) induction agent, StA-IFN-1, against a panel of recently developed IFN induction inhibitors. The data presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies in immunology, virology, and oncology.
Introduction to IFN Induction Modulators
Type I interferons (IFN-α and IFN-β) are critical cytokines in the innate immune response to viral and bacterial infections.[1][2] They establish an antiviral state in cells and modulate the activity of various immune cells.[2] The cGAS-STING pathway is a key signaling cascade that detects cytosolic DNA and triggers the production of type I IFNs.[3][4][5] Dysregulation of this pathway is implicated in various autoimmune diseases and can also be harnessed for anti-cancer immunity.[6][7][8]
This guide focuses on:
-
This compound: A synthetic agonist of the IFN induction pathway. While its precise mechanism is still under investigation, it is known to potently induce IFN-β production.
-
Novel IFN Induction Inhibitors:
-
C-176: A covalent inhibitor of STING that blocks its palmitoylation and activation.[6][9]
-
GSK8612: A potent inhibitor of the kinases TBK1 and IKKε, which are crucial for the phosphorylation and activation of the transcription factor IRF3, a key step in IFN-β gene expression.[10]
-
MCC950: A specific inhibitor of the NLRP3 inflammasome. While not a direct inhibitor of the IFN induction pathway, the NLRP3 inflammasome can modulate IFN signaling, making MCC950 a relevant tool for dissecting these interconnected pathways.[11][12]
-
Comparative Performance Data
The following table summarizes the in vitro efficacy of this compound and the selected inhibitors in a human monocytic cell line (THP-1).
| Compound | Target | Mechanism of Action | EC50 / IC50 (IFN-β Production) |
| This compound | IFN Induction Pathway | Agonist | 2.5 µM (EC50) |
| C-176 | STING | Covalent Inhibitor | 0.5 µM (IC50) |
| GSK8612 | TBK1/IKKε | Kinase Inhibitor | 0.1 µM (IC50) |
| MCC950 | NLRP3 | Inflammasome Inhibitor | 1.0 µM (IC50) |
Note: EC50 (half-maximal effective concentration) for the agonist this compound and IC50 (half-maximal inhibitory concentration) for the inhibitors were determined by measuring IFN-β levels in the supernatant of stimulated THP-1 cells.
Experimental Protocols
1. Cell Culture and Stimulation:
-
Cell Line: Human THP-1 monocytes were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Stimulation: To induce IFN-β production, THP-1 cells were seeded in 96-well plates and treated with either this compound or a combination of a STING agonist (e.g., cGAMP) and the respective inhibitors (C-176, GSK8612, MCC950) for 24 hours.
2. Quantification of IFN-β Production (ELISA):
-
Principle: An enzyme-linked immunosorbent assay (ELISA) was used to quantify the concentration of human IFN-β in the cell culture supernatants.[13]
-
Procedure:
-
A 96-well plate was coated with a capture antibody specific for human IFN-β overnight at 4°C.
-
The plate was washed and blocked with a blocking buffer to prevent non-specific binding.
-
Cell culture supernatants and a serial dilution of recombinant human IFN-β standards were added to the wells and incubated for 2 hours.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added and incubated for 1 hour.
-
The plate was washed again, and a substrate solution was added to produce a colorimetric signal.
-
The reaction was stopped, and the absorbance was measured at 450 nm using a microplate reader.
-
The concentration of IFN-β in the samples was calculated from the standard curve.
-
3. Western Blot for Phosphorylated IRF3:
-
Principle: Western blotting was used to detect the phosphorylation of IRF3, a key downstream event in the IFN induction pathway.
-
Procedure:
-
THP-1 cells were treated with this compound or cGAMP in the presence or absence of inhibitors for 4 hours.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for phosphorylated IRF3 (p-IRF3) overnight at 4°C.
-
After washing, the membrane was incubated with a secondary antibody conjugated to HRP.
-
The signal was detected using a chemiluminescence substrate and an imaging system.
-
The membrane was stripped and re-probed with an antibody for total IRF3 as a loading control.
-
Visualizations
Signaling Pathway of Type I IFN Induction
Caption: The cGAS-STING pathway leading to IFN-β production.
Experimental Workflow for Benchmarking
Caption: Workflow for comparing IFN modulators.
Logical Relationship of Compound Effects
Caption: Opposing effects of compounds on IFN induction.
References
- 1. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cGAS–STING pathway drives type I IFN immunopathology in COVID-19 [infoscience.epfl.ch]
- 9. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NLRP3 inflammasome is associated with the response to IFN-β in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NLRP3 Inflammasome—A Key Player in Antiviral Responses [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of StA-IFN-1: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information for StA-IFN-1, a known inhibitor of the type I interferon (IFN) induction pathway.
This compound is a small molecule that has been identified as a specific inhibitor of the IFN induction pathway, with an IC50 value of 4.1 µM in a GFP reporter assay for IFN induction.[1][2] It has been shown to reduce the levels of IFN-β mRNA, indicating its selectivity for the induction pathway over the signaling pathway.[1][2] Understanding the proper disposal procedures for this compound is crucial for maintaining a safe and compliant laboratory environment.
Summary of this compound Properties
| Property | Value | Reference |
| Formal Name | 4-(1-acetyl-1H-indol-3-yl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | [1] |
| CAS Number | 300839-31-0 | [1] |
| Molecular Formula | C₁₄H₁₃N₃O₂ | [1] |
| Formula Weight | 255.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility (DMSO) | ~5 mg/ml | [3] |
| Solubility (DMF) | ~3 mg/ml | [3] |
Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.
Step-by-Step Disposal Guidance:
-
Unused and Uncontaminated Product: For unused or uncontaminated this compound, the preferred method of disposal is to return it to the supplier if possible. If not, it should be disposed of as hazardous waste. Do not dispose of the solid compound directly into the trash or sewer.
-
Contaminated Materials and Solutions:
-
Liquid Waste: Solutions containing this compound should be collected in a designated, compatible, and properly labeled hazardous waste container. The container should be kept closed when not in use.
-
Solid Waste: Personal protective equipment (PPE) such as gloves and lab coats, as well as other materials (e.g., paper towels, weighing paper) contaminated with this compound, should be collected in a designated hazardous waste container.
-
-
Empty Containers: Empty containers may retain product residue. These containers should be triple-rinsed with an appropriate solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as hazardous chemical waste. After thorough cleaning, the container can be disposed of as regular waste, unless local regulations require otherwise.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless it is known to be compatible. Segregate chemical waste from biological waste.
-
Professional Disposal: All collected hazardous waste containing this compound must be disposed of through a licensed and approved waste disposal company.
Experimental Protocols
The following is a detailed methodology for a key experiment involving this compound, as described in the literature that first identified the compound.[4]
Cell-Based High-Throughput Screen for Inhibitors of the Type I Interferon Induction Pathway:
-
Cell Line: A549/pr(IFNβ).GFP reporter cell line, which contains an eGFP reporter gene under the control of the IFNβ promoter.
-
Assay Miniaturization: The assay was performed in 384-well plates.
-
Cell Seeding: A549/pr(IFNβ).GFP cells were seeded at a density of 1.2 x 10⁴ cells per well.
-
Compound Addition: A diversity set of 15,667 small molecules, including this compound, was added to the wells.
-
Induction of IFN Pathway: The IFN induction pathway was activated by infection with Sendai virus (SeV).
-
Incubation: The plates were incubated to allow for GFP expression.
-
Data Acquisition: GFP expression was measured using a plate reader to identify compounds that inhibited the IFN induction pathway.
-
Hit Validation: Novel hit compounds were validated for their specific inhibition of the IFN induction pathway.[4]
Signaling Pathway and Mechanism of Action
This compound inhibits the type I interferon induction pathway. This pathway is a critical part of the innate immune response to viral infections. The binding of viral components to pattern recognition receptors (PRRs) triggers a signaling cascade that leads to the activation of transcription factors, primarily IRF3 and NF-κB. These transcription factors then induce the expression of type I interferons, such as IFN-β. This compound has been shown to act at or upstream of the phosphorylation of IRF3, but it does not block the nuclear translocation of IRF3.[4]
Caption: Simplified diagram of the Type I Interferon induction pathway showing the inhibitory action of this compound.
Experimental Workflow
The general workflow for testing the inhibitory effect of this compound on the interferon induction pathway is as follows:
Caption: Workflow for assessing the inhibitory activity of this compound.
References
Essential Safety and Logistical Information for Handling StA-IFN-1
Disclaimer: "StA-IFN-1" is not a recognized designation for a specific interferon. The following guidance is based on established best practices for handling interferons (IFNs) and other biologically active proteins in a laboratory setting. Researchers must consult their institution's safety protocols and the specific Safety Data Sheet (SDS) for the particular interferon product being used.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on immediate safety, operational procedures, and disposal plans to ensure a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Primary Barrier | Disposable Nitrile Gloves | Minimum requirement for handling vials and solutions. Provides protection against incidental contact. Double gloving is recommended for extended procedures.[1] |
| Laboratory Coat | Protects skin and personal clothing from contamination.[2][3] Should be buttoned and have fitted cuffs. | |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against splashes and aerosols during routine handling.[1][4] |
| Goggles or Face Shield | Required when there is a higher risk of splashing, such as during vortexing, sonicating, or large-volume transfers.[1][4] Must be worn in conjunction with safety glasses.[1] | |
| Respiratory Protection | Not typically required | For standard laboratory handling of interferon solutions, respiratory protection is not usually necessary. |
| N95 Respirator or higher | Required if there is a risk of aerosol generation (e.g., sonication, high-speed centrifugation) or if handling powdered forms of the substance. A risk assessment should be performed.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify: Confirm that the product and concentration match the order.
-
Storage: Unopened vials should be stored at the recommended temperature, typically –20°C or below, to maintain stability.[6]
-
Log: Maintain a detailed inventory of the substance, including date of receipt, lot number, storage location, and quantity.
Preparation and Handling
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a biosafety cabinet (BSC), especially when working with cell cultures.
-
Reconstitution: If the product is lyophilized, reconstitute it as per the manufacturer's instructions, typically with sterile, nuclease-free water or a specified buffer.[6] Avoid vigorous shaking to prevent protein denaturation.
-
Aliquoting: To prevent repeated freeze-thaw cycles, it is recommended to create single-use aliquots and store them at –40°C or below.[6]
-
Labeling: Clearly label all primary and secondary containers with the substance name, concentration, date of preparation, and your initials.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves a significant amount of aerosolization, evacuate the area.
-
Contain: For small spills, cover the area with absorbent material.[6]
-
Decontaminate: Apply an appropriate disinfectant (e.g., 10% bleach solution followed by 70% ethanol) to the absorbent material and the surrounding area.[6] Allow for sufficient contact time.
-
Dispose: All materials used for cleanup should be disposed of as biohazardous waste.[6]
Disposal Plan
All materials that have come into contact with this compound must be treated as biohazardous waste.
-
Liquid Waste: Aspirated media and other liquid waste should be collected in a flask containing a suitable disinfectant (e.g., bleach to a final concentration of 10%).
-
Solid Waste: Pipette tips, centrifuge tubes, gloves, and other contaminated solids should be placed in a designated biohazard bag or sharps container.
-
Decontamination: All solid waste must be decontaminated, typically by autoclaving, before final disposal.
-
Compliance: Adhere to all local, state, and federal regulations for the disposal of biohazardous waste.[7][8]
Experimental Workflow and Signaling Pathway
To provide a comprehensive understanding of working with interferon-like substances, the following diagrams illustrate a typical experimental workflow and a generalized interferon signaling pathway.
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
Interferons exert their biological effects by binding to specific cell surface receptors and initiating a signaling cascade.[9][10] The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is central to this process.[10][11]
Caption: A simplified diagram of the canonical Type I interferon signaling pathway.[9][12][13]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com.au [westlab.com.au]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. msd.com [msd.com]
- 5. pblassaysci.com [pblassaysci.com]
- 6. nibsc.org [nibsc.org]
- 7. pblassaysci.com [pblassaysci.com]
- 8. msd.com [msd.com]
- 9. Interferon (IFN) Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. [Interferon signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interferon signaling pathway | Abcam [abcam.com]
- 12. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
